molecular formula C24H33N5O4S B15621491 Ac-NH-(S,R,S)-AHPC

Ac-NH-(S,R,S)-AHPC

Katalognummer: B15621491
Molekulargewicht: 487.6 g/mol
InChI-Schlüssel: MLURNDZDKKHPMM-SLYNCCJLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ac-NH-(S,R,S)-AHPC is a useful research compound. Its molecular formula is C24H33N5O4S and its molecular weight is 487.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C24H33N5O4S

Molekulargewicht

487.6 g/mol

IUPAC-Name

(2S,4R)-N-[[2-acetamido-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide

InChI

InChI=1S/C24H33N5O4S/c1-13-20(34-12-27-13)15-6-7-16(18(8-15)28-14(2)30)10-26-22(32)19-9-17(31)11-29(19)23(33)21(25)24(3,4)5/h6-8,12,17,19,21,31H,9-11,25H2,1-5H3,(H,26,32)(H,28,30)/t17-,19+,21-/m1/s1

InChI-Schlüssel

MLURNDZDKKHPMM-SLYNCCJLSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Crucial Role of Ac-NH-(S,R,S)-AHPC in PROTACs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. This technical guide delves into the pivotal role of Ac-NH-(S,R,S)-AHPC, a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, in the design and function of potent PROTACs. By recruiting the VHL E3 ligase, this compound serves as a critical anchor moiety, initiating the ubiquitination and subsequent proteasomal degradation of the target protein. This guide provides a comprehensive overview of its mechanism of action, quantitative performance data of exemplary PROTACs, detailed experimental protocols for their evaluation, and visual representations of the underlying biological and experimental workflows.

Introduction to PROTAC Technology and the Role of E3 Ligase Ligands

PROTACs are heterobifunctional molecules composed of three key components: a "warhead" that binds to a protein of interest (POI), a linker, and a ligand that recruits an E3 ubiquitin ligase.[1][2] This tripartite structure allows the PROTAC to act as a molecular bridge, bringing the POI into close proximity with the E3 ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[2]

The choice of the E3 ligase ligand is a critical determinant of a PROTAC's efficacy and selectivity. Among the more than 600 E3 ligases in humans, a handful have been predominantly exploited for PROTAC design, with von Hippel-Lindau (VHL) and Cereblon (CRBN) being the most common.[3] this compound is a potent and well-characterized ligand for the VHL E3 ligase, making it a cornerstone in the development of a significant number of PROTACs.[3]

This compound: A High-Affinity VHL E3 Ligase Ligand

This compound, also known as (2S,4R)-1-((S)-2-acetamido-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide, is a derivative of the VHL ligand VH032. Its specific stereochemistry, (S,R,S), is crucial for its high binding affinity to the VHL E3 ligase complex. This interaction mimics the binding of the natural substrate of VHL, hypoxia-inducible factor 1α (HIF-1α). By incorporating this compound into a PROTAC, researchers can effectively hijack the VHL E3 ligase to induce the degradation of a desired target protein.

Mechanism of Action of this compound-based PROTACs

The mechanism of action of a PROTAC utilizing this compound can be summarized in a series of steps, leading to the catalytic degradation of the target protein.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC This compound PROTAC POI Protein of Interest (POI) PROTAC->POI Binds to POI VHL VHL E3 Ligase PROTAC->VHL Recruits VHL POI_PROTAC_VHL POI-PROTAC-VHL Ternary Complex Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Ub Ubiquitin Ub->POI_PROTAC_VHL Ubiquitination POI_PROTAC_VHL->PROTAC Release & Recycling POI_PROTAC_VHL->Proteasome Recognition

Caption: Mechanism of action of an this compound-based PROTAC.

The process begins with the PROTAC simultaneously binding to the POI and the VHL E3 ligase, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome into smaller peptides. The PROTAC molecule is then released and can participate in further rounds of degradation, acting in a catalytic manner.

Quantitative Analysis of this compound-based PROTACs

The efficacy of PROTACs is typically quantified by two key parameters: DC50 (the concentration of the PROTAC that induces 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achievable). The following table summarizes the performance of GMB-475, a PROTAC that utilizes a derivative of this compound to degrade the oncoprotein BCR-ABL1, which is implicated in chronic myeloid leukemia.[4][5][6]

PROTAC NameTarget ProteinE3 Ligase Ligand MoietyCell LineDC50Dmax (%)Reference
GMB-475BCR-ABL1This compound derivativeK562340 nM>95

Experimental Protocols

The development and characterization of this compound-based PROTACs involve a series of well-defined experimental procedures. Below are detailed protocols for the synthesis of a representative PROTAC and key biological assays for its evaluation.

Synthesis of a BRD4-Targeting PROTAC with this compound

This protocol describes the synthesis of a PROTAC targeting the BRD4 protein, a key regulator of gene expression implicated in cancer. The synthesis involves the coupling of a BRD4 ligand (e.g., a JQ1 derivative), a linker, and this compound.

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow start Starting Materials: - this compound - Linker with reactive groups - BRD4 Ligand (e.g., JQ1 derivative) step1 Step 1: Linker Conjugation to This compound start->step1 step2 Step 2: Purification of AHPC-Linker Conjugate step1->step2 step3 Step 3: Coupling of AHPC-Linker to BRD4 Ligand step2->step3 step4 Step 4: Final Purification of PROTAC step3->step4 end Final PROTAC Molecule step4->end Western_Blot_Workflow Western Blot Workflow for PROTAC Evaluation start Cell Culture & PROTAC Treatment step1 Cell Lysis & Protein Quantification start->step1 step2 SDS-PAGE & Protein Transfer step1->step2 step3 Immunoblotting with Antibodies step2->step3 step4 Detection & Data Analysis step3->step4 end Determination of DC50 & Dmax step4->end

References

Decoding Stereochemistry: A Technical Deep Dive into (S,R,S)-AHPC's Affinity for VHL

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the critical role of stereochemistry in the binding of (S,R,S)-AHPC to the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This document provides an in-depth analysis of the structural and chemical nuances that govern this interaction, crucial for the design of potent and selective Proteolysis Targeting Chimeras (PROTACs).

The precise three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a fundamental determinant of its biological activity. In the realm of targeted protein degradation, the interaction between the VHL E3 ligase and its ligands is a cornerstone of PROTAC technology. Among the most utilized VHL ligands is (S,R,S)-AHPC, a derivative of the well-characterized VH032. The specific (S,R,S) configuration of this molecule is paramount for high-affinity binding to VHL, a prerequisite for the efficient recruitment and subsequent degradation of target proteins. This guide elucidates the stereochemical requirements for this critical interaction, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

The Decisive Role of Stereochemistry in VHL Binding

The binding of AHPC to VHL is exquisitely sensitive to the stereochemical configuration at its three chiral centers. The (S,R,S) diastereomer exhibits the most potent binding, while other stereoisomers show significantly reduced or no affinity. This stereoselectivity is a direct consequence of the specific hydrogen bonding network and hydrophobic interactions within the VHL binding pocket, which can only be optimally satisfied by the (S,R,S) configuration.

Quantitative Analysis of VHL Ligand Binding

To illustrate the impact of stereochemistry on VHL binding, the following table summarizes the binding affinities of stereoisomers of a fluorinated VHL ligand, which serves as a close surrogate for AHPC. The data is derived from studies utilizing biophysical techniques such as Isothermal Titration Calorimetry (ITC).

Ligand StereoisomerBinding Affinity (Kd) to VHLReference
(3R,4S)-Fluoro-Hydroxyproline LigandComparable to parent compound[1][2][4]
(3S,4S)-Fluoro-Hydroxyproline Ligand~20-fold weaker than parent compound[1][2]

Visualizing the Interaction: (S,R,S)-AHPC in the VHL Binding Pocket

The structural basis for the stereospecific recognition of (S,R,S)-AHPC by VHL can be visualized through X-ray crystallography. While a crystal structure of the parent (S,R,S)-AHPC in complex with VHL is not publicly available, the structure of a closely related modified VH032 ligand (PDB ID: 6GFZ) provides an excellent model for the key interactions[5]. The hydroxyproline (B1673980) moiety of the ligand is a critical recognition element, forming a network of hydrogen bonds with key residues in the VHL binding pocket, including Ser111, His115, and Tyr98[4]. The specific (S,R,S) stereochemistry correctly orients the functional groups of the ligand to engage in these crucial interactions, leading to a stable and high-affinity complex.

VHL_AHPC_Interaction Binding of (S,R,S)-AHPC to VHL cluster_VHL VHL Binding Pocket cluster_AHPC (S,R,S)-AHPC Ser111 Ser111 His115 His115 Tyr98 Tyr98 Pro99 Pro99 Trp117 Trp117 Hydroxyproline Hydroxyproline Moiety Hydroxyproline->Ser111 H-bond (OH) Hydroxyproline->His115 H-bond (OH) LHS Left-Hand Side LHS->Pro99 Hydrophobic Interaction RHS Right-Hand Side RHS->Tyr98 H-bond (C=O) RHS->Trp117 Hydrophobic Interaction

Caption: Key interactions between (S,R,S)-AHPC and the VHL binding pocket.

The VHL-Mediated Ubiquitin-Proteasome System in PROTAC Action

(S,R,S)-AHPC serves as the VHL-recruiting moiety in a PROTAC molecule. The PROTAC, a heterobifunctional molecule, simultaneously binds to both VHL and a target protein of interest (POI). This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI, a process catalyzed by the VHL E3 ligase complex. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism VHL-based PROTAC Mechanism of Action PROTAC PROTAC ((S,R,S)-AHPC - Linker - POI Ligand) VHL VHL E3 Ligase Complex PROTAC->VHL Binds POI Protein of Interest (POI) PROTAC->POI Binds Ternary_Complex Ternary Complex (VHL-PROTAC-POI) VHL->Ternary_Complex POI->Ternary_Complex E2 E2-Ub E2->Ternary_Complex Recruitment Ub Ubiquitin Proteasome 26S Proteasome Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub_POI->Proteasome Recognition & Degradation

Caption: The ubiquitin-proteasome pathway hijacked by a VHL-based PROTAC.

Experimental Protocols for Assessing VHL Binding

The binding affinity of AHPC stereoisomers and their derivatives to VHL is typically determined using a variety of biophysical techniques. Below are detailed methodologies for two of the most common assays: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Materials:

  • Purified recombinant VHL protein complex (VBC: VHL, Elongin B, and Elongin C)

  • AHPC stereoisomer or derivative

  • ITC instrument (e.g., Malvern MicroCal)

  • ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP), degassed

  • Syringe and sample cell for ITC

Procedure:

  • Sample Preparation:

    • Prepare a solution of VHL complex (typically 10-20 µM) in the ITC buffer.

    • Prepare a solution of the AHPC compound (typically 100-200 µM) in the identical ITC buffer. Ensure the final DMSO concentration is matched and low (<5%) in both solutions if the compound is dissolved in DMSO.

  • Instrument Setup:

    • Thoroughly clean the sample cell and syringe with buffer.

    • Load the VHL solution into the sample cell and the AHPC solution into the syringe.

    • Equilibrate the instrument to the desired temperature (e.g., 25 °C).

  • Titration:

    • Perform an initial injection of a small volume (e.g., 0.4 µL) to remove any air from the syringe tip, and discard this data point.

    • Perform a series of injections (e.g., 19 injections of 2 µL each) of the AHPC solution into the VHL solution, with sufficient time between injections for the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection.

    • Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand, providing real-time kinetic data (association and dissociation rates) and affinity constants.

Materials:

  • Purified recombinant VHL protein complex (e.g., biotinylated VCB complex)

  • AHPC stereoisomer or derivative

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., streptavidin-coated chip for biotinylated protein)

  • Running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20), filtered and degassed

  • Regeneration solution (if necessary)

Procedure:

  • Ligand Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Immobilize the biotinylated VHL complex onto the streptavidin-coated sensor chip surface to a desired response unit (RU) level. A reference flow cell should be prepared in parallel (e.g., with an irrelevant biotinylated protein or just activated and deactivated) to subtract non-specific binding.

  • Analyte Binding:

    • Prepare a series of dilutions of the AHPC compound in running buffer, including a zero-concentration sample (buffer only) for double referencing.

    • Inject the AHPC solutions over the sensor and reference surfaces at a constant flow rate.

    • Monitor the association phase (increase in RU) and dissociation phase (decrease in RU after the injection ends).

  • Regeneration:

    • If necessary, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection. The choice of regeneration solution needs to be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.

  • Data Analysis:

    • Subtract the reference flow cell data and the buffer-only injection data from the active flow cell data.

    • Globally fit the resulting sensorgrams from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Conclusion

The stereochemistry of (S,R,S)-AHPC is a critical determinant of its high-affinity binding to the von Hippel-Lindau E3 ubiquitin ligase. This stereospecificity arises from the precise geometric arrangement of functional groups that engage in a network of hydrogen bonds and hydrophobic interactions within the VHL binding pocket. Understanding these stereochemical requirements is paramount for the rational design of effective and selective VHL-based PROTACs. The experimental protocols detailed herein provide a robust framework for the quantitative assessment of these interactions, enabling researchers and drug developers to optimize VHL ligand design and advance the field of targeted protein degradation.

References

The Rise of AHPC-Based VHL Ligands: A Technical Guide to Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving landscape of targeted protein degradation, the discovery and optimization of potent E3 ligase ligands are paramount. This technical guide provides an in-depth exploration of the discovery and development of (S,R,S)-α-phenyl-β-hydroxy-proline-core (AHPC)-based ligands targeting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This document is intended for researchers, scientists, and drug development professionals actively working in the field of targeted therapeutics, particularly in the design of Proteolysis Targeting Chimeras (PROTACs).

Introduction: Hijacking the Ubiquitin-Proteasome System

The ubiquitin-proteasome system (UPS) is the cell's primary machinery for degrading intracellular proteins, playing a crucial role in cellular homeostasis. PROTACs are heterobifunctional molecules that leverage this system by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein.[1] The von Hippel-Lindau (VHL) protein, a substrate recognition subunit of the CRL2^VHL^ E3 ligase complex, has emerged as a key target for PROTAC development due to its well-defined substrate binding pocket and its role in various diseases.[2][3] The development of small-molecule VHL ligands, particularly those based on the AHPC scaffold, has been a significant breakthrough, enabling the creation of potent and selective protein degraders.[1]

From Peptides to Small Molecules: The Genesis of AHPC-Based Ligands

The initial VHL ligands were derived from the native substrate, Hypoxia-Inducible Factor 1α (HIF-1α), which binds to VHL through a hydroxyproline (B1673980) motif.[1] Early research focused on peptidomimetic inhibitors, which, while potent, often suffered from poor cell permeability and pharmacokinetic properties. This led to a structure-guided design effort to develop smaller, more drug-like VHL ligands. The culmination of these efforts was the development of the AHPC core, which mimics the key interactions of the HIF-1α peptide while offering improved physicochemical properties. A notable example of an early and widely used AHPC-based VHL ligand is VH032.[4]

Quantitative Analysis of AHPC-Based VHL Ligand Binding Affinity

The efficacy of a VHL-recruiting PROTAC is heavily influenced by the binding affinity of its VHL ligand.[5] A high affinity promotes the formation of a stable ternary complex between the target protein, the PROTAC, and the VHL E3 ligase, which is a prerequisite for efficient ubiquitination.[5] The following table summarizes the binding affinities of several key AHPC-based VHL ligands, providing a comparative overview for researchers.

LigandAlias/DerivativesBinding Affinity (Kd)Assay MethodReference(s)
VH032 (S,R,S)-AHPC185 ± 7 nMIsothermal Titration Calorimetry (ITC)
VH101 44 nMIsothermal Titration Calorimetry (ITC)[4]
VH298 90 nMIsothermal Titration Calorimetry (ITC)[1][6]
80 nMFluorescence Polarization (FP)[1][6]
AT1 Cooperativity (α) = 7 (for Brd4^BD2^)Not specified[7]
(3R,4S)-F-Hyp derivative of VH032 Comparable to VH032Not specified[2]
(S,S,S)-AHPC Negative ControlNo significant bindingNot specified[8]

Note: The binding affinity can vary depending on the specific assay conditions and the protein construct used. Kd represents the dissociation constant, where a lower value indicates higher binding affinity. IC50 values, which measure the concentration of a ligand required to inhibit 50% of a specific biological function, are also used to assess ligand potency. For example, the PROTAC GMB-475, which utilizes an (S,R,S)-AHPC core, induces the degradation of BCR-ABL1 with an IC50 of 1.11 μM in Ba/F3 cells.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a foundational AHPC-based VHL ligand and for the key biophysical assays used to characterize its binding to the VHL protein.

Synthesis of (S,R,S)-AHPC Amine (VH032 Amine)

The synthesis of the (S,R,S)-AHPC amine core is a critical step in the development of VHL-based PROTACs. The following is a generalized, multi-step protocol based on established literature procedures.

Materials:

  • Leucine derivatives (e.g., Boc-L-tert-leucine)

  • Proline derivatives (e.g., Boc-L-hydroxyproline)

  • Benzyl amine precursors (e.g., 4-bromobenzylamine)

  • Thiazole (B1198619) derivatives (e.g., 4-methylthiazole)

  • Coupling reagents (e.g., HATU, HOBt)

  • Bases (e.g., DIPEA, triethylamine)

  • Protecting group reagents (e.g., Boc-anhydride)

  • Deprotection reagents (e.g., TFA, HCl in dioxane)

  • Palladium catalysts (for cross-coupling reactions)

  • Solvents (e.g., DMF, DCM, THF)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography, HPLC)

Protocol:

  • Synthesis of the Thiazole-containing Benzylamine (B48309):

    • Protect the amine group of 4-bromobenzylamine (B181089) with a suitable protecting group (e.g., Boc).

    • Perform a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) between the protected 4-bromobenzylamine and a suitable thiazole boronic acid or stannane (B1208499) derivative to introduce the thiazole moiety.

    • Deprotect the amine to yield the thiazole-containing benzylamine.

  • Dipeptide Coupling:

    • Couple Boc-L-tert-leucine to the amine of Boc-L-hydroxyproline using a standard peptide coupling reagent like HATU in the presence of a base such as DIPEA.

    • Deprotect the carboxylic acid of the resulting dipeptide.

  • Final Amide Bond Formation:

    • Couple the deprotected dipeptide from step 2 with the thiazole-containing benzylamine from step 1 using a peptide coupling reagent.

  • Final Deprotection and Purification:

    • Remove the final protecting group (e.g., Boc) from the nitrogen of the proline ring using an acid such as TFA or HCl in dioxane.

    • Purify the final (S,R,S)-AHPC amine product using column chromatography or preparative HPLC.

Note: This is a generalized protocol, and specific reaction conditions, including stoichiometry, temperature, and reaction times, should be optimized for each specific derivative.

Fluorescence Polarization (FP) Assay for VHL Binding

FP is a widely used method to determine the binding affinity of a ligand to a protein in a homogeneous solution.

Materials:

  • Purified VHL-ElonginB-ElonginC (VBC) complex

  • Fluorescently labeled VHL ligand (tracer), e.g., a fluorescein-labeled AHPC derivative

  • Test compounds (unlabeled AHPC-based ligands)

  • Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20)

  • Black, low-volume microplates (e.g., 384-well)

  • Plate reader with fluorescence polarization capabilities

Protocol:

  • Determine Optimal Tracer Concentration:

    • Perform a saturation binding experiment by titrating the VBC complex against a fixed, low nanomolar concentration of the fluorescent tracer to determine the Kd of the tracer and the optimal VBC concentration that gives a sufficient signal window.

  • Competitive Binding Assay:

    • Prepare a series of dilutions of the test compound in assay buffer.

    • In the microplate, add the VBC complex at its predetermined optimal concentration.

    • Add the fluorescent tracer at its predetermined concentration.

    • Add the dilutions of the test compound. Include controls for no inhibitor (maximum polarization) and no VBC complex (minimum polarization).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

    • Measure the fluorescence polarization using the plate reader.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • The IC50 value can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the fluorescent tracer.

Isothermal Titration Calorimetry (ITC) for VHL Binding

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Materials:

  • Highly purified and concentrated VBC complex

  • Highly purified test compound (AHPC-based ligand)

  • ITC buffer (the dialysis buffer of the protein is recommended)

  • Isothermal titration calorimeter

Protocol:

  • Sample Preparation:

    • Dialyze the VBC protein extensively against the ITC buffer.

    • Dissolve the test compound in the same ITC buffer. If DMSO is required for solubility, ensure the same concentration of DMSO is present in the protein solution to minimize heat of dilution effects.

    • Degas both the protein and ligand solutions immediately before the experiment.

  • ITC Experiment:

    • Load the VBC protein solution into the sample cell of the calorimeter.

    • Load the test compound solution into the injection syringe.

    • Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat changes.

    • Perform a control experiment by injecting the ligand into the buffer alone to measure the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the binding data.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Surface Plasmon Resonance (SPR) for VHL Binding Kinetics

SPR is a label-free technique that provides real-time data on the association and dissociation of a ligand to an immobilized protein, allowing for the determination of kinetic parameters (kon and koff) in addition to the binding affinity (Kd).

Materials:

  • Purified VBC complex

  • Test compound (AHPC-based ligand)

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

Protocol:

  • Ligand Immobilization:

    • Immobilize the VBC complex onto the surface of a sensor chip using standard amine coupling chemistry. A reference flow cell should be prepared by performing the activation and blocking steps without protein immobilization.

  • Binding Analysis:

    • Inject a series of concentrations of the test compound over the immobilized VBC surface and the reference flow cell at a constant flow rate.

    • Monitor the change in the refractive index (measured in response units, RU) over time to generate sensorgrams for the association phase.

    • After the injection, flow running buffer over the surface to monitor the dissociation phase.

    • Regenerate the sensor surface between different analyte concentrations if necessary, using a suitable regeneration solution (e.g., a short pulse of low pH buffer).

  • Data Analysis:

    • Subtract the signal from the reference flow cell from the signal of the VBC-immobilized flow cell to correct for bulk refractive index changes and non-specific binding.

    • Globally fit the corrected sensorgrams from the different analyte concentrations to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Visualizing the Core Concepts

To better illustrate the biological context and experimental logic, the following diagrams have been generated using the DOT language.

G Ubiquitin-Proteasome System (UPS) and PROTAC-Mediated Degradation cluster_UPS Ubiquitin-Proteasome System cluster_PROTAC PROTAC Intervention E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ubiquitin Ligase (e.g., VHL) E2->E3 Ub Transfer Target_Protein Target Protein E3->Target_Protein Substrate Recognition Ub_Target Polyubiquitinated Target Protein E3->Ub_Target Polyubiquitination Ternary_Complex Ternary Complex (Target-PROTAC-VHL) E3->Ternary_Complex Ub Ubiquitin Ub->E1 ATP-dependent Activation Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Target_Protein->Ternary_Complex Ub_Target->Proteasome Degradation PROTAC PROTAC (AHPC-based VHL Ligand + Linker + Target Ligand) PROTAC->E3 PROTAC->Target_Protein Ternary_Complex->Ub_Target Induced Proximity & Ubiquitination

Caption: The Ubiquitin-Proteasome System and PROTAC-mediated protein degradation.

G Experimental Workflow for AHPC-Based VHL Ligand Development start Start: Rational Ligand Design or High-Throughput Screening synthesis Chemical Synthesis of AHPC-based Ligands start->synthesis binding_assay In Vitro Binding Assays (FP, ITC, SPR) synthesis->binding_assay sar_analysis Structure-Activity Relationship (SAR) Analysis binding_assay->sar_analysis optimization Lead Optimization: Improve Affinity, Selectivity, and Physicochemical Properties sar_analysis->optimization optimization->synthesis Iterative Design-Synthesis-Test Cycles protac_synthesis PROTAC Synthesis: Conjugation to Target Ligand via a Linker optimization->protac_synthesis Promising Ligand cellular_assays Cellular Assays: Target Degradation (e.g., Western Blot) and Potency (DC50, Dmax) protac_synthesis->cellular_assays cellular_assays->optimization Further Optimization in_vivo In Vivo Studies: Pharmacokinetics, Efficacy, and Toxicology cellular_assays->in_vivo Potent Degrader end Candidate Drug in_vivo->end

Caption: A generalized experimental workflow for the development of AHPC-based VHL ligands and PROTACs.

G Logical Relationship of PROTAC-Induced Ternary Complex Formation PROTAC PROTAC Binary1 Binary Complex (PROTAC-Target) PROTAC->Binary1 Binary2 Binary Complex (PROTAC-VHL) PROTAC->Binary2 Target Target Protein Target->Binary1 Ternary Productive Ternary Complex (Target-PROTAC-VHL) Target->Ternary VHL VHL E3 Ligase VHL->Binary2 VHL->Ternary Binary1->Ternary Binary2->Ternary Degradation Target Protein Degradation Ternary->Degradation Leads to

Caption: The logical relationship illustrating the formation of the productive ternary complex essential for PROTAC-mediated protein degradation.

Conclusion and Future Directions

The discovery and development of AHPC-based VHL ligands have been a transformative event in the field of targeted protein degradation. These small molecules have enabled the creation of a multitude of potent and selective PROTACs against a wide range of therapeutic targets. The ongoing research in this area focuses on several key aspects:

  • Exploration of New Chemical Space: Designing novel AHPC analogues to improve binding affinity, selectivity, and pharmacokinetic properties.

  • Optimization of Linkerology: Understanding the impact of linker length, composition, and attachment points on ternary complex formation and degradation efficiency.

  • Overcoming Resistance: Developing next-generation VHL ligands and PROTACs that can overcome potential resistance mechanisms, such as mutations in VHL or the target protein.

  • Expanding the E3 Ligase Toolbox: While VHL is a workhorse in the field, the identification and validation of ligands for other E3 ligases will broaden the scope of targeted protein degradation.

This technical guide provides a foundational understanding of the core principles and methodologies involved in the discovery and development of AHPC-based VHL ligands. As the field continues to advance, these foundational tools and concepts will undoubtedly pave the way for the next generation of targeted therapeutics.

References

Ac-NH-(S,R,S)-AHPC: A Core Building Block for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by proteins previously considered "undruggable." At the heart of this approach lies the design of heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. A key component in the construction of many successful PROTACs is the E3 ligase ligand, which serves to recruit the cellular machinery responsible for protein ubiquitination. Among the most widely utilized E3 ligase recruiters is the von Hippel-Lindau (VHL) ligand, and a cornerstone for its incorporation into PROTACs is the Ac-NH-(S,R,S)-AHPC (Acetyl-amino-(S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine) scaffold. This technical guide provides a comprehensive overview of this compound as a pivotal building block in the development of targeted protein degraders.

The PROTAC Mechanism: A Symphony of Induced Proximity

PROTACs are bifunctional molecules composed of three key elements: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1] By simultaneously engaging both the POI and an E3 ligase, the PROTAC forms a ternary complex, bringing the two proteins into close proximity.[2] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, leading to its polyubiquitination. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, effectively eliminating it from the cell. The PROTAC molecule is then released to engage another POI molecule, acting in a catalytic manner.[1]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound-based) Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Binds POI & VHL POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex E2 E2-Ub E2->Ternary_Complex Recruited Ub Ubiquitin Ub->E2 Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Ternary_Complex->PROTAC Release & Recycle Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub_POI->Proteasome Recognition

Caption: General mechanism of action for an this compound-based PROTAC.

Quantitative Data on this compound-based PROTACs

The efficacy of a PROTAC is primarily defined by its ability to induce the degradation of a target protein. This is quantified by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum level of degradation (Dmax). The following tables summarize the performance of several PROTACs that utilize the this compound scaffold to recruit the VHL E3 ligase.

PROTAC Name/IdentifierTarget ProteinCell LineDC50 (nM)Dmax (%)Linker Type
ARV-771 BET ProteinsCRPC cells<1>90%Not Specified
PROTAC BRD4 Degrader-8 BRD4PC37.5Not SpecifiedNot Specified
Compound 5 (SMARCA2 degrader) SMARCA2RKO7846%Not Specified
LC-2 KRAS G12CNCI-H2030, MIA PaCa-2250 - 760>90%PEG-based
AHPC(Me)-C6-NH2 FBXO22Jurkat7799%C6 alkyl
HDAC PROTAC (Compound 22) HDAC3HCT11644077%Not Specified
BTK PROTAC (Covalent) BTKK562~150Not SpecifiedNot Specified

Note: Data is compiled from multiple sources and experimental conditions may vary.[3][4][5][6][7][8][9]

Experimental Protocols

A robust and reproducible experimental workflow is critical for the successful development and characterization of PROTACs. Below are detailed protocols for key assays used to evaluate the binding, degradation, and cellular effects of this compound-based PROTACs.

PROTAC Synthesis: Amide Coupling of this compound-Linker to a POI Ligand

This protocol describes a general method for the final step in PROTAC synthesis, where a pre-formed this compound-linker with a terminal carboxylic acid is coupled to a POI ligand containing a primary or secondary amine.

Materials:

  • This compound-linker-COOH

  • POI ligand with an amine handle

  • Coupling agents (e.g., HATU, HOBt)

  • Organic base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF)

  • Reaction monitoring tools (e.g., LC-MS)

  • Purification system (e.g., preparative HPLC)

  • Analytical instruments for characterization (e.g., NMR, HRMS)

Procedure:

  • Dissolve the this compound-linker-COOH (1.0 eq), HATU (1.1 eq), and HOBt (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the reaction mixture and stir for 5-10 minutes at room temperature.

  • Add the POI ligand-amine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring progress by LC-MS.

  • Upon completion, quench the reaction with water and dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC.

  • Confirm the identity and purity of the final PROTAC using HRMS and NMR.

Western Blot Analysis for Protein Degradation (DC50 and Dmax Determination)

Western blotting is the gold standard for quantifying the degradation of a target protein induced by a PROTAC.

Materials:

  • Cell line of interest

  • PROTAC stock solution (in DMSO)

  • Cell culture medium and reagents

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (against POI and a loading control, e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly in the well with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the primary antibody against the loading control.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control band intensity. Calculate the percentage of degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Fluorescence Polarization (FP) Assay for VHL Binding

FP is a solution-based technique used to measure the binding affinity of the PROTAC's VHL ligand to the VHL protein. The assay measures the change in the rotational speed of a fluorescently labeled tracer upon binding to a larger protein.

Materials:

  • Purified recombinant VHL/Elongin B/Elongin C (VCB) complex

  • Fluorescently labeled VHL ligand (tracer, e.g., a derivative of the VHL ligand conjugated to a fluorophore like fluorescein)

  • PROTAC or this compound-based ligand to be tested

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • Black, low-volume 384-well plates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound (PROTAC) in the assay buffer. Prepare a solution of the VCB complex and the fluorescent tracer at optimized concentrations.

  • Assay Setup: In a 384-well plate, add the test compound dilutions.

  • Addition of VCB and Tracer: Add the VCB complex to all wells except the blank. Then, add the fluorescent tracer to all wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis: The data is typically plotted as millipolarization (mP) units versus the logarithm of the test compound concentration. A competitive binding curve is generated, from which the IC50 value can be determined. The IC50 can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

TR-FRET is a powerful tool to confirm and quantify the formation of the POI-PROTAC-VHL ternary complex in vitro.

Materials:

  • Purified, tagged POI (e.g., His-tagged)

  • Purified, tagged VCB complex (e.g., GST-tagged)

  • PROTAC

  • TR-FRET donor-labeled antibody against one tag (e.g., anti-His-Terbium)

  • TR-FRET acceptor-labeled antibody against the other tag (e.g., anti-GST-d2)

  • Assay buffer

  • Low-volume 384-well plates

  • TR-FRET compatible plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the PROTAC in the assay buffer.

  • Assay Setup: In a 384-well plate, add the PROTAC dilutions.

  • Addition of Proteins and Antibodies: Add the tagged POI, tagged VCB complex, and the donor- and acceptor-labeled antibodies to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow for ternary complex formation.

  • Measurement: Measure the TR-FRET signal (emission at two wavelengths) using a compatible plate reader.

  • Data Analysis: Calculate the TR-FRET ratio and plot it against the PROTAC concentration. An increase in the TR-FRET signal indicates the formation of the ternary complex.

Visualizing Workflows and Signaling Pathways

Experimental Workflow for PROTAC Development

The development of a novel PROTAC is a systematic process that involves design, synthesis, and a cascade of in vitro and in-cell assays to evaluate its efficacy and mechanism of action.

PROTAC_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_incell In-Cell Evaluation Design PROTAC Design (POI Ligand, Linker, this compound) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization (HPLC, NMR, HRMS) Synthesis->Purification Binding_Assay Binding Assays (FP, SPR, ITC) Purification->Binding_Assay Ternary_Complex_Assay Ternary Complex Formation (TR-FRET, AlphaLISA) Binding_Assay->Ternary_Complex_Assay Degradation_Assay Protein Degradation (Western Blot, DC50, Dmax) Ternary_Complex_Assay->Degradation_Assay Cell_Viability Cell Viability/Proliferation Assays Degradation_Assay->Cell_Viability Downstream_Signaling Downstream Pathway Analysis Degradation_Assay->Downstream_Signaling Proteomics Global Proteomics (Selectivity) Degradation_Assay->Proteomics

Caption: A typical experimental workflow for the development and characterization of an this compound-based PROTAC.

Downstream Signaling Effects of Target Degradation

The degradation of a target protein by a PROTAC can have profound effects on downstream signaling pathways, leading to the desired therapeutic outcome.

Degradation of BRD4: Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that regulates the expression of oncogenes, including c-MYC. Degradation of BRD4 by PROTACs leads to the suppression of c-MYC expression, resulting in cell cycle arrest and apoptosis in cancer cells.[10][11][12]

BRD4_Signaling BRD4_PROTAC BRD4 PROTAC (AHPC-based) BRD4 BRD4 BRD4_PROTAC->BRD4 Degrades Cell_Cycle Cell Cycle Progression BRD4_PROTAC->Cell_Cycle Inhibits Apoptosis Apoptosis BRD4_PROTAC->Apoptosis Induces cMYC c-MYC Gene BRD4->cMYC Promotes Transcription cMYC_Protein c-MYC Protein cMYC->cMYC_Protein Translation cMYC_Protein->Cell_Cycle Drives

Caption: Downstream signaling effects of BRD4 degradation by an this compound-based PROTAC.

Degradation of BTK: Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway. Its degradation by PROTACs inhibits downstream signaling, including the phosphorylation of Akt, ERK, and PLCγ2, which is crucial for B-cell proliferation and survival.[13]

BTK_Signaling BCR BCR Activation BTK BTK BCR->BTK Activates BTK_PROTAC BTK PROTAC (AHPC-based) BTK_PROTAC->BTK Degrades B_Cell_Proliferation B-Cell Proliferation & Survival BTK_PROTAC->B_Cell_Proliferation Inhibits PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates Akt Akt BTK->Akt Phosphorylates ERK ERK BTK->ERK Phosphorylates PLCg2->B_Cell_Proliferation Promotes Akt->B_Cell_Proliferation Promotes ERK->B_Cell_Proliferation Promotes

Caption: Inhibition of BCR signaling through BTK degradation by an this compound-based PROTAC.

Conclusion

This compound has solidified its position as a fundamental building block in the design and synthesis of VHL-recruiting PROTACs. Its well-defined structure and high-affinity binding to the VHL E3 ligase provide a robust anchor for the development of potent and selective protein degraders. This guide has provided a comprehensive overview of its application, from the underlying mechanism of action and quantitative performance data to detailed experimental protocols and the visualization of key biological processes. As the field of targeted protein degradation continues to evolve, the strategic use of well-characterized building blocks like this compound will remain paramount in the quest to develop novel therapeutics for a wide range of human diseases.

References

Structural Basis of Ac-NH-(S,R,S)-AHPC Interaction with VHL: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structural and biophysical underpinnings of the molecular interaction between the von Hippel-Lindau (VHL) E3 ubiquitin ligase and the synthetic ligand Ac-NH-(S,R,S)-AHPC (also known as VH032-NH2). This interaction is of paramount importance in the field of targeted protein degradation, forming the basis for the recruitment of VHL by Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of specific proteins of interest. This guide provides a comprehensive overview of the binding thermodynamics, key structural features, and the experimental methodologies used to characterize this critical interaction.

Core Concepts: VHL and the PROTAC Machinery

The VHL protein is the substrate recognition component of the Cullin-RING E3 ubiquitin ligase complex. In its physiological role, VHL recognizes and binds to hydroxylated hypoxia-inducible factor 1α (HIF-1α), leading to its ubiquitination and subsequent degradation by the proteasome. This process is a key regulatory mechanism in the cellular response to changes in oxygen levels.

PROTAC technology hijacks this natural degradation pathway. PROTACs are heterobifunctional molecules comprising a ligand that binds to a target protein, a linker, and a ligand that recruits an E3 ligase, such as VHL. This compound is a potent ligand for VHL, and its incorporation into PROTACs enables the formation of a ternary complex between VHL, the PROTAC, and the target protein. This proximity induces the ubiquitination and degradation of the target protein.

Quantitative Analysis of the VHL-Ligand Interaction

LigandMethodBinding Affinity (Kd)Reference
VH032Isothermal Titration Calorimetry (ITC)185 nM[1]

The structural similarity between VH032 and this compound, which differs by the presence of a terminal acetyl group in VH032 versus an amine group in this compound, suggests that they share a comparable high-affinity binding mode to VHL. The amine group in this compound can serve as an attachment point for the linker in PROTAC synthesis.

Structural Insights from the VHL-VH032 Complex

The crystal structure of the VHL-ElonginB-ElonginC (VBC) complex bound to VH032 (PDB ID: 4W9H) provides a detailed atomic-level view of the key interactions that govern ligand binding.[2][3][4][5] This structure serves as an excellent proxy for understanding the binding of this compound.

The VH032 ligand binds in the same pocket on VHL that recognizes the hydroxylated proline residue of HIF-1α. The binding is characterized by a network of hydrogen bonds and extensive hydrophobic interactions.

Key Interacting Residues in the VHL Binding Pocket (PDB: 4W9H):

  • Hydrogen Bonds: The hydroxyproline (B1673980) core of the ligand is crucial for anchoring it in the binding pocket. The hydroxyl group of the hydroxyproline mimic in VH032 forms key hydrogen bonds with the side chains of Ser111 and His115 .[5][6] The amide group of the ligand also forms a hydrogen bond with the side chain of Tyr98 .[6]

  • Hydrophobic Interactions: The tert-butyl group of the ligand is buried in a hydrophobic pocket formed by residues including Tyr98 , Trp117 , and Phe119 .[7][8] The methylthiazole moiety of the ligand also engages in hydrophobic interactions with residues at the other end of the binding pocket.[6]

The terminal acetyl group of VH032 is solvent-exposed, which is consistent with the fact that this position is used for linker attachment in many PROTACs.[3] This suggests that the terminal amine of this compound would also be solvent-exposed and available for linker conjugation without disrupting the core binding interactions.

Signaling Pathway and Experimental Workflows

The interaction between this compound and VHL is the initiating step in the PROTAC-mediated degradation pathway. The following diagrams illustrate this signaling cascade and the typical experimental workflows used to characterize the interaction.

VHL_PROTAC_Signaling cluster_0 Cellular Environment VHL VHL-E3 Ligase Complex Ternary_Complex VHL-PROTAC-Target Ternary Complex VHL->Ternary_Complex PROTAC PROTAC (with this compound) PROTAC->VHL Binds Target Target Protein PROTAC->Target Binds Target->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_Target Proteasome Proteasome Ub_Target->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_1 Biophysical Characterization cluster_2 Structural Determination ITC Isothermal Titration Calorimetry (ITC) Binding_Data Binding Affinity (Kd) Thermodynamics (ΔH, ΔS) Kinetics (kon, koff) ITC->Binding_Data SPR Surface Plasmon Resonance (SPR) SPR->Binding_Data NMR NMR Spectroscopy (e.g., STD) NMR->Binding_Data Crystallography X-ray Crystallography Structure 3D Structure of VHL-Ligand Complex Crystallography->Structure

Experimental workflow for VHL-ligand interaction analysis.

Detailed Experimental Protocols

The following sections provide representative protocols for key experiments used to characterize the interaction between this compound and VHL. These are generalized methods and may require optimization for specific experimental conditions.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Materials:

  • Purified VHL-ElonginB-ElonginC (VBC) complex

  • This compound

  • ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 2 mM TCEP)

Procedure:

  • Sample Preparation:

    • Dialyze the VBC protein extensively against the ITC buffer to ensure buffer matching.

    • Dissolve the this compound ligand in the final dialysis buffer.

    • Determine the accurate concentrations of the protein and ligand solutions.

  • ITC Experiment:

    • Load the VBC protein solution (typically 10-20 µM) into the sample cell of the calorimeter.

    • Load the this compound solution (typically 100-200 µM) into the injection syringe.

    • Perform a series of injections (e.g., 20 injections of 2 µL) of the ligand into the protein solution at a constant temperature (e.g., 25 °C).

  • Data Analysis:

    • Integrate the heat signals from each injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time, providing kinetic data (association and dissociation rate constants, kon and koff) and binding affinity (Kd).

Materials:

  • Purified VBC complex

  • This compound

  • SPR running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Sensor chip (e.g., CM5 chip)

  • Amine coupling reagents (EDC, NHS, ethanolamine)

Procedure:

  • Protein Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Immobilize the VBC complex to the activated surface via amine coupling.

    • Deactivate the remaining active sites with ethanolamine.

  • SPR Measurement:

    • Flow the running buffer over the sensor surface to establish a stable baseline.

    • Inject a series of concentrations of this compound over the surface and monitor the binding response (association phase).

    • Flow the running buffer over the surface to monitor the dissociation of the ligand (dissociation phase).

  • Data Analysis:

    • Fit the association and dissociation curves to a kinetic model (e.g., 1:1 Langmuir binding model) to determine kon and koff.

    • Calculate the Kd from the ratio of koff/kon.

X-ray Crystallography

X-ray crystallography provides a high-resolution, three-dimensional structure of the protein-ligand complex, revealing the precise atomic interactions.

Materials:

  • Highly purified and concentrated VBC complex

  • This compound

  • Crystallization screens and reagents

Procedure:

  • Complex Formation:

    • Incubate the VBC protein with a molar excess of this compound to ensure saturation of the binding sites.

  • Crystallization:

    • Set up crystallization trials using various techniques (e.g., sitting drop or hanging drop vapor diffusion) by mixing the protein-ligand complex with a range of crystallization solutions.

    • Incubate the trials at a constant temperature and monitor for crystal growth.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the crystal structure using molecular replacement with a known VHL structure as a search model.

    • Build and refine the model of the VBC-ligand complex to obtain the final structure.

Conclusion

The interaction between this compound and VHL is a cornerstone of modern targeted protein degradation strategies. A thorough understanding of the structural basis and biophysical parameters of this interaction is essential for the rational design and optimization of novel PROTACs. The high-affinity binding, driven by a network of hydrogen bonds and hydrophobic interactions within the HIF-1α binding pocket of VHL, provides a robust anchor for recruiting the E3 ligase to target proteins. The experimental methodologies outlined in this guide provide a framework for the detailed characterization of this and other VHL-ligand interactions, facilitating the continued development of this powerful therapeutic modality.

References

Exploring the Chemical Space of Ac-NH-(S,R,S)-AHPC Analogues: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical space surrounding Ac-NH-(S,R,S)-AHPC (N-acetyl-(2S,4R)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide) analogues. These compounds are pivotal components in the development of Proteolysis Targeting Chimeras (PROTACs), serving as high-affinity ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This document details their role in inducing targeted protein degradation, summarizes key quantitative data, provides detailed experimental protocols for their synthesis and evaluation, and visualizes the underlying biological and experimental workflows.

Introduction to this compound Analogues in PROTAC Technology

This compound is a derivative of the well-established VHL ligand, VH032. In the context of PROTACs, these molecules constitute the E3 ligase-binding moiety. A PROTAC is a heterobifunctional molecule comprising a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase (like this compound), and a linker connecting the two. By simultaneously binding the POI and the E3 ligase, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2]

The chemical space of this compound analogues is primarily explored by modifying the linker component attached to the core AHPC scaffold. These modifications, including changes in linker length, composition (e.g., alkyl chains, polyethylene (B3416737) glycol [PEG] units), and terminal functional groups, are critical for optimizing the physicochemical properties and biological activity of the resulting PROTAC.

Quantitative Data on VHL Ligand Binding Affinity

LigandBinding Affinity (Kd)Assay MethodReference
VH032185 nMIsothermal Titration Calorimetry (ITC)[1]
VH29880 - 90 nMITC, Fluorescence Polarization[1]
VHL-IN-137 nMNot Specified[1]
(S,R,S)-AHPC Not directly reported, but efficacy in PROTACs suggests high-affinity binding.Cellular Degradation Assays[1][2]

Note: The binding affinity of (S,R,S)-AHPC itself is not directly reported in the public domain. However, its structural similarity to VH032 and the demonstrated efficacy of PROTACs utilizing this moiety strongly suggest a comparable high-affinity interaction with VHL.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound analogues and for the key experiments used to characterize their interaction with the VHL protein.

General Synthesis of this compound-Linker-NH₂ Analogues

The synthesis of this compound analogues with a terminal amine for further conjugation typically involves a multi-step process. The core (S,R,S)-AHPC moiety is coupled to a bifunctional linker that has a protected amine at the other end. The final step involves the deprotection of the amine.

Workflow for Synthesis of this compound-Linker-NH₂

G cluster_synthesis Synthesis Workflow Start Start AHPC_Core (S,R,S)-AHPC Core Start->AHPC_Core Coupling Amide Bond Formation (HATU, DIPEA, DMF) AHPC_Core->Coupling Linker Boc-Protected Amino-Linker-COOH Linker->Coupling Protected_Analog Boc-Protected (S,R,S)-AHPC-Linker-NH-Boc Coupling->Protected_Analog Deprotection Boc Deprotection (TFA in DCM) Protected_Analog->Deprotection Final_Product This compound-Linker-NH2 Deprotection->Final_Product Purification Purification (e.g., HPLC) Final_Product->Purification End End Purification->End

Caption: General synthetic workflow for this compound-Linker-NH₂ analogues.

Materials:

  • (S,R,S)-AHPC hydrochloride

  • Boc-protected amino-linker with a terminal carboxylic acid (e.g., Boc-NH-(PEG)n-COOH, Boc-NH-(CH₂)n-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide)

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • Standard laboratory glassware and purification equipment (e.g., HPLC)

Procedure:

  • Amide Coupling:

    • Dissolve (S,R,S)-AHPC hydrochloride and the Boc-protected amino-linker-carboxylic acid in DMF.

    • Add DIPEA to the mixture to neutralize the hydrochloride salt and act as a base.

    • Add HATU as the coupling agent.

    • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

    • Work up the reaction by quenching with water and extracting the product with an organic solvent.

    • Purify the crude product by flash chromatography to obtain the Boc-protected analogue.

  • Boc Deprotection:

    • Dissolve the Boc-protected (S,R,S)-AHPC-linker-NH-Boc in DCM.

    • Add TFA to the solution and stir at room temperature.

    • Monitor the reaction for the removal of the Boc protecting group.

    • Once the reaction is complete, concentrate the solution under reduced pressure.

  • Purification:

    • Purify the final this compound-linker-NH₂ analogue by preparative HPLC to obtain the desired product with high purity.

    • Characterize the final compound by NMR and mass spectrometry.

Isothermal Titration Calorimetry (ITC)

ITC is a technique used to determine the thermodynamic parameters of binding interactions in solution. It directly measures the heat released or absorbed during the binding of a ligand to a protein.

Workflow for Isothermal Titration Calorimetry (ITC)

G cluster_itc ITC Experimental Workflow Prepare_Protein Prepare VHL Protein Solution in ITC Buffer Load_ITC Load Protein into Sample Cell and Ligand into Syringe Prepare_Protein->Load_ITC Prepare_Ligand Prepare this compound Analogue Solution in ITC Buffer Prepare_Ligand->Load_ITC Titration Perform Serial Injections of Ligand into Protein Solution Load_ITC->Titration Measure_Heat Measure Heat Change After Each Injection Titration->Measure_Heat Data_Analysis Analyze Data to Determine Kd, ΔH, and Stoichiometry Measure_Heat->Data_Analysis

Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).

Materials:

  • Purified recombinant VHL protein

  • Synthesized this compound analogue

  • ITC buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Isothermal titration calorimeter instrument

Procedure:

  • Sample Preparation:

    • Dialyze the purified VHL protein against the ITC buffer to ensure buffer matching.

    • Prepare a stock solution of the this compound analogue in the same ITC buffer.

    • Determine the accurate concentrations of the protein and ligand solutions.

  • ITC Experiment:

    • Load the VHL protein solution into the sample cell of the calorimeter.

    • Load the this compound analogue solution into the injection syringe.

    • Set the experimental parameters (temperature, injection volume, spacing between injections).

    • Perform a series of injections of the ligand into the protein solution.

  • Data Analysis:

    • Integrate the raw data to obtain the heat change per injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), enthalpy of binding (ΔH), and stoichiometry of binding (n).[3][4]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for monitoring biomolecular interactions in real-time. It measures the change in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand.

Workflow for Surface Plasmon Resonance (SPR)

G cluster_spr SPR Experimental Workflow Immobilize_Protein Immobilize VHL Protein on Sensor Chip Binding_Analysis Inject Analytes Over Sensor Surface Immobilize_Protein->Binding_Analysis Prepare_Analytes Prepare Serial Dilutions of This compound Analogue Prepare_Analytes->Binding_Analysis Measure_Response Monitor Change in SPR Signal (Response Units) Binding_Analysis->Measure_Response Regeneration Regenerate Sensor Surface Measure_Response->Regeneration Data_Analysis Analyze Sensorgrams to Determine ka, kd, and KD Measure_Response->Data_Analysis Regeneration->Binding_Analysis

Caption: Experimental workflow for Surface Plasmon Resonance (SPR).

Materials:

  • Purified recombinant VHL protein

  • Synthesized this compound analogue

  • SPR sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC, NHS)

  • Running buffer (e.g., HBS-EP+)

  • SPR instrument

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the VHL protein solution over the activated surface to immobilize it via amine coupling.

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare a series of concentrations of the this compound analogue in the running buffer.

    • Inject the analyte solutions sequentially over the sensor surface, from the lowest to the highest concentration.

    • Monitor the association and dissociation phases in real-time.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kₐ), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/kₐ).[5][6]

Signaling Pathway: PROTAC-Mediated Protein Degradation

The primary signaling pathway initiated by this compound analogue-containing PROTACs is the ubiquitin-proteasome system. The PROTAC acts as a molecular bridge to induce the degradation of a target protein.

PROTAC-Mediated Ubiquitin-Proteasome Pathway

G cluster_pathway PROTAC-Mediated Protein Degradation PROTAC PROTAC (with this compound analogue) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL_Complex VHL E3 Ligase Complex VHL_Complex->Ternary_Complex Ubiquitination Polyubiquitination of POI Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of POI Proteasome->Degradation Recycling PROTAC and VHL Recycling Degradation->Recycling Recycling->PROTAC Recycling->VHL_Complex

Caption: Signaling pathway of PROTAC-mediated protein degradation via the ubiquitin-proteasome system.

Mechanism of Action:

  • Ternary Complex Formation: The PROTAC molecule, containing the this compound analogue, simultaneously binds to the target Protein of Interest (POI) and the VHL E3 ubiquitin ligase complex.[7][8] This brings the POI into close proximity with the E3 ligase.

  • Polyubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This results in the formation of a polyubiquitin (B1169507) chain on the target protein.

  • Proteasomal Recognition and Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome. The proteasome unfolds and degrades the target protein into small peptides.

  • Recycling: The PROTAC molecule and the VHL E3 ligase complex are released and can participate in further rounds of POI degradation, allowing for catalytic activity.

Conclusion

The exploration of the chemical space of this compound analogues is a critical aspect of modern drug discovery, particularly in the rapidly advancing field of targeted protein degradation. By systematically modifying the linker component of these VHL-recruiting moieties, researchers can fine-tune the properties of PROTACs to achieve desired efficacy and selectivity. The experimental protocols and signaling pathway information provided in this guide serve as a foundational resource for scientists and drug development professionals working to harness the therapeutic potential of this innovative modality. Further research focused on generating comprehensive quantitative SAR data for a diverse range of this compound analogues will undoubtedly accelerate the development of next-generation protein-degrading therapeutics.

References

Ac-NH-(S,R,S)-AHPC: A Technical Guide to its Significance in E3 Ligase Modulation for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role and significance of Ac-NH-(S,R,S)-AHPC, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). As a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand, this compound serves as a cornerstone for hijacking the ubiquitin-proteasome system to induce the degradation of specific protein targets. This document provides a comprehensive overview of its mechanism of action, quantitative data from related PROTACs, detailed experimental protocols for its evaluation, and visualizations of the underlying biological and experimental workflows.

Introduction: The Role of this compound in PROTAC Technology

This compound is a synthetic chemical entity derived from (S,R,S)-AHPC, a known ligand for the von Hippel-Lindau (VHL) tumor suppressor, which is a key component of the VHL E3 ubiquitin ligase complex. The addition of the acetylamino (Ac-NH-) group modifies the core structure, providing a handle for further chemical synthesis and integration into heterobifunctional PROTAC molecules.

PROTACs are designed to bring a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the 26S proteasome. This compound functions as the E3 ligase-recruiting moiety in these constructs. Its significance lies in its ability to be incorporated into complex PROTACs, such as those targeting the chromatin remodeling proteins SMARCA2 and SMARCA4, which are implicated in various cancers. While specific quantitative data for PROTACs using the bare this compound ligand is not extensively available in peer-reviewed literature, its utility is demonstrated through its incorporation into more complex and potent degraders.

Mechanism of Action: E3 Ligase-Mediated Protein Degradation

The fundamental principle behind the use of this compound in a PROTAC is the formation of a ternary complex between the target protein, the PROTAC molecule, and the VHL E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC (this compound based) POI->PROTAC Binds to POI Ligand Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation VHL VHL E3 Ligase PROTAC->VHL Binds to VHL Ligand Ub Ubiquitin Ub->POI Ubiquitination Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Results in

Caption: PROTAC-mediated protein degradation pathway.

Quantitative Data: Performance of PROTACs Derived from (S,R,S)-AHPC Ligands

While direct quantitative data for a simple this compound-based PROTAC is limited in the public domain, the performance of more advanced PROTACs that utilize the (S,R,S)-AHPC scaffold provides valuable insights into its potential. The following tables summarize the biological activity of notable SMARCA2/4 degraders, A947 and SMD-3040, which employ VHL ligands.

Table 1: In Vitro Binding and Cellular Degradation Activity of SMARCA2/4 PROTACs

CompoundTarget(s)Assay TypeCell LineDC50DmaxBinding Affinity (Kd)Reference
A947SMARCA2/4Bromodomain BindingRecombinant Protein--93 nM (SMARCA2), 65 nM (SMARCA4)[1]
A947SMARCA2Cellular DegradationSW157339 pM>90%-[1]
SMD-3040SMARCA2Cellular DegradationHeLa12 nM91%-[2]
SMD-3040SMARCA2Cellular DegradationSK-Mel-520 nM>90%-[2]
SMD-3040SMARCA2Cellular DegradationSK-Mel-2835 nM>90%-[2]

DC50: Concentration for 50% maximal degradation. Dmax: Maximum percentage of degradation.

Table 2: In Vitro Antiproliferative Activity of SMARCA2/4 PROTACs

CompoundCell LineGenotypeGI50Reference
SMD-3040SK-Mel-5SMARCA4-deficient8.8 nM[2]
SMD-3040H838SMARCA4-deficient119 nM[2]
SMD-3040A549SMARCA4-deficient-[2]
A947VariousSMARCA4-mutantPotent growth inhibition[1]

GI50: Concentration for 50% growth inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize PROTACs derived from this compound.

Cellular Protein Degradation Assay (HiBiT/NanoBRET)

This assay quantitatively measures the degradation of a target protein in live cells. It relies on CRISPR/Cas9 to endogenously tag the protein of interest with a small HiBiT peptide, which can combine with LgBiT to form a luminescent enzyme.

Methodology:

  • Cell Line Generation: Use CRISPR/Cas9 to insert the HiBiT tag sequence at the N- or C-terminus of the gene encoding the target protein in a suitable cell line (e.g., HEK293T, HeLa).

  • Cell Plating: Seed the HiBiT-tagged cells in a 96-well white, clear-bottom plate at a density of 10,000-20,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the PROTAC in DMSO and then dilute in cell culture medium. Add the compound solutions to the cells and incubate for the desired time points (e.g., 2, 4, 8, 16, 24 hours).

  • Lysis and Luminescence Reading: Add Nano-Glo® HiBiT Lytic Reagent to each well, which contains the LgBiT protein and substrate. Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.

  • Data Analysis: Measure the luminescence using a plate reader. The decrease in luminescence is proportional to the degradation of the HiBiT-tagged protein. Normalize the data to a vehicle control (e.g., DMSO) to calculate the percentage of degradation. Determine DC50 and Dmax values by fitting the dose-response data to a four-parameter logistic curve.

HiBiT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Generate HiBiT-tagged cell line (CRISPR) B Plate cells in 96-well plate A->B D Treat cells with PROTAC (time course) B->D C Prepare serial dilutions of PROTAC C->D E Lyse cells and add Nano-Glo® HiBiT Lytic Reagent D->E F Measure luminescence E->F G Normalize to vehicle control F->G H Calculate % Degradation G->H I Determine DC50 and Dmax H->I

Caption: HiBiT cellular degradation assay workflow.

Ternary Complex Formation Assay (HTRF)

Homogeneous Time-Resolved Fluorescence (HTRF) is a proximity-based assay used to measure the formation of the POI-PROTAC-E3 ligase ternary complex.

Methodology:

  • Reagents:

    • Recombinant tagged POI (e.g., His-tagged)

    • Recombinant tagged VHL E3 ligase complex (e.g., GST-tagged)

    • HTRF donor-labeled anti-tag antibody (e.g., anti-His-Lumi4-Tb)

    • HTRF acceptor-labeled anti-tag antibody (e.g., anti-GST-d2)

    • PROTAC of interest

    • Assay buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20)

  • Assay Procedure:

    • In a 384-well low-volume plate, add the PROTAC at various concentrations.

    • Add a fixed concentration of the His-tagged POI and GST-tagged VHL complex.

    • Add the HTRF antibody pair (anti-His-Lumi4-Tb and anti-GST-d2).

    • Incubate the plate at room temperature for 1-4 hours, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm (donor) and 665 nm (acceptor).

    • Calculate the HTRF ratio (665 nm / 620 nm * 10,000).

    • Plot the HTRF ratio against the PROTAC concentration. A bell-shaped "hook effect" curve is indicative of ternary complex formation, where at high concentrations, binary complexes dominate, reducing the HTRF signal.

HTRF_Workflow cluster_setup Assay Setup cluster_run Incubation & Reading cluster_data Data Analysis A Add PROTAC dilutions to 384-well plate B Add tagged POI and tagged VHL E3 ligase A->B C Add HTRF donor and acceptor antibodies B->C D Incubate at RT (1-4 hours) C->D E Read plate on HTRF reader (620 nm & 665 nm) D->E F Calculate HTRF ratio E->F G Plot ratio vs. [PROTAC] F->G H Analyze bell-shaped curve G->H

Caption: HTRF ternary complex formation assay workflow.

Binding Affinity and Kinetics Assay (SPR)

Surface Plasmon Resonance (SPR) is a label-free technique to measure the binding kinetics (kon and koff) and affinity (KD) of molecular interactions in real-time.

Methodology:

  • Immobilization:

    • Covalently immobilize the recombinant VHL E3 ligase complex onto a sensor chip (e.g., CM5 chip) via amine coupling.

  • Binary Binding Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized VHL surface to determine the binary binding affinity (KD) between the PROTAC and the E3 ligase.

  • Ternary Complex Analysis:

    • Prepare solutions of the PROTAC at a constant concentration mixed with a serial dilution of the POI.

    • Inject these mixtures over the VHL-immobilized surface. The increase in response compared to the PROTAC alone indicates the formation of the ternary complex.

    • Alternatively, pre-mix the PROTAC and POI at saturating concentrations and inject over the VHL surface.

  • Data Analysis:

    • Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding for binary interactions, steady-state affinity for ternary interactions) to determine kinetic parameters (kon, koff) and the dissociation constant (KD).

    • Cooperativity (alpha) can be calculated by comparing the binding affinity of the POI to the PROTAC-VHL binary complex versus the POI to the PROTAC alone.

Conclusion

This compound is a valuable chemical scaffold for the development of VHL-recruiting PROTACs. Its utility is demonstrated through its incorporation into potent and selective degraders of high-value targets like SMARCA2/4. While comprehensive data on PROTACs built directly from the this compound core is emerging, the success of its derivatives underscores its significance in the field of targeted protein degradation. The experimental protocols outlined in this guide provide a robust framework for researchers to evaluate the efficacy of novel PROTACs based on this and related VHL ligands, thereby accelerating the discovery of new therapeutics.

References

The Advent of Ac-NH-(S,R,S)-AHPC in Targeted Protein Degradation: A Technical Guide to PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic intervention is undergoing a significant transformation with the emergence of Proteolysis Targeting Chimeras (PROTACs). These innovative heterobifunctional molecules represent a paradigm shift from traditional occupancy-driven inhibition to a catalytic, event-driven mechanism of action. By co-opting the cell's intrinsic ubiquitin-proteasome system, PROTACs can selectively eliminate disease-causing proteins, opening up new avenues for treating a wide range of disorders. At the forefront of this technology are PROTACs that utilize the (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (Ac-NH-(S,R,S)-AHPC) moiety, a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and quantitative data associated with the development and application of this compound-based PROTACs.

Core Principles of this compound-Based PROTACs

PROTACs are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] PROTACs utilizing this compound leverage this specific molecule to engage the VHL E3 ligase.[2][3]

The mechanism of action is a cyclical process:

  • Ternary Complex Formation: The PROTAC simultaneously binds to the POI and the VHL E3 ligase, bringing them into close proximity to form a ternary complex (POI-PROTAC-VHL).[4] The stability and geometry of this complex are critical for the efficiency of the subsequent steps and are heavily influenced by the nature of the linker.[3]

  • Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.

  • Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the target protein into smaller peptides.[5]

  • Catalytic Cycle: After the degradation of the POI, the PROTAC is released and can bind to another POI and E3 ligase, initiating a new cycle of degradation. This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.[6]

Quantitative Data for VHL-Recruiting PROTACs

The efficacy of PROTACs is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum level of degradation (Dmax). The following tables summarize quantitative data for a selection of PROTACs that recruit the VHL E3 ligase, highlighting the diversity of targets and the impact of linker composition on degradation potency.

PROTAC Name/IdentifierTarget ProteinCell LineDC50 (nM)Dmax (%)Linker Type
LC-2 [3]KRAS G12CNCI-H2030250 - 760>90PEG-based
UNC9036 [3]STINGCaki-1227>80Not Specified
Pal-pom [3]CDK4/6TNBC cells20 - 50Not SpecifiedAlkyl chain
ERRα PROTAC [3]ERRαTNBC and Her2+ BC cells77Not SpecifiedPEG-based
p38α PROTAC [3]p38αMammalian cell linesNanomolar rangeNot SpecifiedNot Specified
AHPC(Me)-C6-NH2 [7]FBXO22MOLT-47799Alkyl chain
HDAC6 Degrader (3j) [5]HDAC6MM1S7.190Not Specified
HDAC6 Degrader (3j) [5]4935 (mouse)4.357Not Specified

Key Experimental Protocols

The development of a novel this compound-based PROTAC involves a multi-step workflow encompassing chemical synthesis and rigorous biological evaluation.

Synthesis of an this compound-Linker-Warhead PROTAC

This protocol outlines a general method for the synthesis of a complete PROTAC molecule.

Part A: Synthesis of this compound-Linker Conjugate [3]

  • Materials:

    • (S,R,S)-AHPC hydrochloride

    • PEG or Alkyl linker with a terminal amine and a protected carboxylic acid (e.g., Boc-protected)

    • Coupling agents (e.g., HATU, HOBt)

    • Base (e.g., DIPEA)

    • Solvents (e.g., DMF, DCM)

    • Deprotection agent (e.g., TFA)

  • Procedure:

    • Coupling of AHPC to the Linker: Dissolve (S,R,S)-AHPC hydrochloride and the Boc-protected linker in DMF. Add HATU, HOBt, and DIPEA to the solution and stir at room temperature for 12-24 hours. Monitor the reaction by LC-MS. Purify the product by flash column chromatography.

    • Deprotection of the Carboxylic Acid: Dissolve the purified product in a solution of TFA in DCM and stir at room temperature for 1-2 hours. Remove the solvent under reduced pressure to yield the this compound-linker with a free carboxylic acid. Confirm identity and purity by NMR and LC-MS.

Part B: Coupling of the AHPC-Linker to the POI Ligand [8]

  • Materials:

    • This compound-linker-acid from Part A

    • POI-ligand with a free amine group

    • Coupling agents (e.g., HATU)

    • Base (e.g., DIPEA)

    • Solvent (e.g., anhydrous DMF)

  • Procedure:

    • Dissolve the this compound-linker-acid, HATU, and DIPEA in anhydrous DMF.

    • Add the POI-ligand-amine to the reaction mixture and stir at room temperature for 4-12 hours.

    • Monitor the reaction progress using LC-MS.

    • Upon completion, quench the reaction with water and purify the final PROTAC molecule using reverse-phase preparative HPLC.

    • Confirm the identity and purity of the final product using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Western Blotting for Protein Degradation[3][8]

This is the most common method to assess the degradation of the target protein.

  • Procedure:

    • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO).

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Western Blotting: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDC membrane.

    • Antibody Incubation: Block the membrane and then incubate with a primary antibody specific to the POI and a loading control (e.g., GAPDH, Actin). Subsequently, incubate with an HRP-conjugated secondary antibody.

    • Visualization: Add a chemiluminescent substrate and visualize the protein bands using an appropriate imaging system.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation[9]

This assay is used to confirm the formation of the POI-PROTAC-VHL ternary complex.

  • Procedure:

    • Cell Treatment: Treat cells with the PROTAC molecule.

    • Cell Lysis: Lyse the cells to release protein complexes.

    • Immunoprecipitation: Incubate the cell lysate with an antibody against the target protein, followed by the addition of protein A/G magnetic beads to pull down the target protein and its binding partners.

    • Washing and Elution: Wash the beads to remove non-specific binders and then elute the protein complexes.

    • Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against the POI and VHL.

Fluorescence Polarization (FP) for Binding Affinity[8]

FP assays can be used to determine the binding affinity of the PROTAC for both the POI and the VHL E3 ligase.

  • Procedure:

    • Use a fluorescently labeled tracer that binds to either the POI or VHL.

    • In a microplate, add a fixed concentration of the target protein and the fluorescent tracer.

    • Titrate increasing concentrations of the synthesized PROTAC.

    • Measure the change in fluorescence polarization to determine the binding affinity (Kd).

Visualizing the Molecular Logic: Workflows and Pathways

To better understand the processes involved in the development and mechanism of action of this compound-based PROTACs, the following diagrams, generated using the DOT language, illustrate key workflows and signaling pathways.

G cluster_design Design & Synthesis cluster_eval In Vitro Evaluation cluster_cellular Cellular Evaluation Target Identification Target Identification Ligand Selection Ligand Selection Target Identification->Ligand Selection Linker Design Linker Design Ligand Selection->Linker Design PROTAC Synthesis PROTAC Synthesis Linker Design->PROTAC Synthesis Binding Assays (FP, SPR) Binding Assays (FP, SPR) PROTAC Synthesis->Binding Assays (FP, SPR) Ternary Complex Formation (Co-IP) Ternary Complex Formation (Co-IP) Binding Assays (FP, SPR)->Ternary Complex Formation (Co-IP) Protein Degradation (Western Blot) Protein Degradation (Western Blot) Ternary Complex Formation (Co-IP)->Protein Degradation (Western Blot) Cell Viability Assays Cell Viability Assays Protein Degradation (Western Blot)->Cell Viability Assays On-target & Off-target Effects On-target & Off-target Effects Cell Viability Assays->On-target & Off-target Effects

Caption: A generalized experimental workflow for the development of this compound-based PROTACs.

POI Protein of Interest (POI) TernaryComplex Ternary Complex (POI-PROTAC-VHL) POI->TernaryComplex PROTAC This compound PROTAC PROTAC->TernaryComplex VHL VHL E3 Ligase VHL->TernaryComplex TernaryComplex->PROTAC Release PolyUb Poly-ubiquitinated POI TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic cycle of targeted protein degradation mediated by an this compound-based PROTAC.

cluster_upstream Upstream Signaling cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (e.g., EGFR) SOS SOS RTK->SOS RAS_GDP RAS-GDP (Inactive) RAS_GTP RAS-GTP (Active) SOS->RAS_GTP GEF Activity RAS_GTP->RAS_GDP GTP Hydrolysis RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, ELK1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation PROTAC KRAS G12C PROTAC (this compound based) PROTAC->RAS_GTP Induces Degradation

Caption: Signaling pathway illustrating the effect of a KRAS G12C-targeting PROTAC utilizing this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ac-NH-(S,R,S)-AHPC-containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. This application note provides a detailed protocol for the synthesis and evaluation of PROTACs containing the (S,R,S)-AHPC (α-hydroxy-γ-prolyl-β-cyclohexylalanine) moiety, a potent binder of the von Hippel-Lindau (VHL) E3 ligase. Specifically, we will focus on PROTACs that incorporate an N-acetylated warhead, exemplified by the synthesis of a SMARCA2/4 degrader.

The SMARCA2 and SMARCA4 proteins are the catalytic subunits of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression. Mutations in SMARCA4 are found in various cancers, rendering these cancer cells dependent on SMARCA2 for survival. Targeting SMARCA2 for degradation in SMARCA4-deficient tumors is a promising synthetic lethality approach in cancer therapy.

Synthesis Protocol: SMARCA2/4-degrader-1

This protocol describes the synthesis of SMARCA2/4-degrader-1, a potent PROTAC that induces the degradation of SMARCA2 and SMARCA4 proteins[1]. The synthesis involves the preparation of a warhead that binds to the bromodomain of SMARCA2/4 and its subsequent coupling to a pre-formed Ac-NH-(S,R,S)-AHPC-linker moiety.

Materials
  • (S,R,S)-AHPC hydrochloride

  • Appropriate warhead with a reactive handle (e.g., a carboxylic acid or amine)

  • Linker precursors (e.g., PEG-based linkers with orthogonal protecting groups)

  • Coupling agents (e.g., HATU, HOBt, EDC)

  • Bases (e.g., DIPEA, triethylamine)

  • Solvents (e.g., DMF, DCM, methanol)

  • Reagents for N-acetylation (e.g., acetic anhydride)

  • Purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC system)

  • Analytical instruments (e.g., LC-MS, NMR)

General Synthesis Scheme

The synthesis of an this compound-containing PROTAC like SMARCA2/4-degrader-1 can be conceptualized in three main stages:

  • Synthesis of the Target Protein Ligand (Warhead): This involves the multi-step synthesis of a molecule that binds with high affinity to the protein of interest (e.g., the bromodomain of SMARCA2/4). The warhead must also possess a functional group suitable for linker attachment.

  • Synthesis of the AHPC-Linker Moiety: This entails the coupling of (S,R,S)-AHPC to a linker. The linker itself can be built sequentially and should have a terminal functional group for conjugation to the warhead.

  • Final Coupling and Acetylation: The warhead and the AHPC-linker are coupled together. If the acetyl group is part of the warhead, it is introduced during the warhead synthesis. If it is part of the linker, it is incorporated during the linker synthesis.

A representative synthesis of a VHL-recruiting PROTAC is outlined in the workflow diagram below.

G cluster_0 Warhead Synthesis cluster_1 AHPC-Linker Synthesis cluster_2 Final PROTAC Assembly cluster_3 Purification & Characterization Functionalized_Warhead Functionalized Warhead (e.g., with -COOH) Final_PROTAC Final_PROTAC Functionalized_Warhead->Final_PROTAC Amide Coupling (HATU, DIPEA, DMF) Warhead_precursor Warhead_precursor Warhead_precursor->Functionalized_Warhead Multi-step synthesis Linker_precursor Linker Precursor (e.g., Boc-NH-PEG-COOH) AHPC_Linker_intermediate AHPC-Linker Intermediate Linker_precursor->AHPC_Linker_intermediate AHPC_Linker_amine Deprotected AHPC-Linker (e.g., with -NH2) AHPC_Linker_intermediate->AHPC_Linker_amine Deprotection AHPC_Linker_amine->Final_PROTAC AHPC AHPC AHPC->AHPC_Linker_intermediate Amide Coupling Purification Purification Final_PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization

Figure 1. General synthetic workflow for an AHPC-containing PROTAC.

Experimental Protocol: Synthesis of a Generic this compound PROTAC

The following is a generalized protocol based on common synthetic strategies for PROTACs. The specific details for the synthesis of SMARCA2/4-degrader-1 can be found in the patent literature (WO2020251971A1)[1].

Step 1: Synthesis of the Acetylated Warhead with a Carboxylic Acid Handle

The synthesis of the warhead is highly specific to the target protein. For SMARCA2/4, this would involve creating a ligand that binds to the bromodomain. This multi-step synthesis would conclude with an N-acetylation step and the presence of a carboxylic acid for linker attachment.

Step 2: Synthesis of the (S,R,S)-AHPC-Linker-Amine

  • Coupling of (S,R,S)-AHPC to a Boc-protected amino-linker:

    • Dissolve (S,R,S)-AHPC hydrochloride (1.0 eq) and a Boc-protected amino-linker with a terminal carboxylic acid (e.g., Boc-NH-(PEG)n-COOH) (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the Boc-protected AHPC-linker.

  • Boc-Deprotection:

    • Dissolve the Boc-protected AHPC-linker in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

    • Stir the reaction at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure to yield the amine salt of the AHPC-linker, which is often used in the next step without further purification.

Step 3: Final Coupling to form the PROTAC

  • Dissolve the acetylated warhead with a carboxylic acid handle (1.0 eq) and the AHPC-linker-amine (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC by preparative HPLC.

  • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Quantitative Data Summary

The efficacy of PROTACs is typically evaluated by their ability to induce the degradation of the target protein, measured by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. Below is a summary of degradation data for representative this compound-containing and other VHL-recruiting PROTACs.

PROTAC NameTarget Protein(s)Cell LineDC50 (nM)Dmax (%)Reference
SMARCA2/4-degrader-1 SMARCA2/4A549< 100> 90[1]
SMARCA2/4-degrader-2 SMARCA2/4A549< 100> 90
SMARCA2/4-degrader-4 SMARCA2/4MV411< 100> 90
A947 SMARCA2 (selective)SW15730.03996[2]
ACBI2 SMARCA2 (selective)RKO7846[3]
Jps016 (tfa) HDAC1HCT11655077[4]
Jps016 (tfa) HDAC3HCT11653066[4]

Experimental Protocols for PROTAC Evaluation

Western Blot Analysis for Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein (e.g., SMARCA2) in cultured cells following treatment with a PROTAC.

Materials:

  • Cell line expressing the target protein (e.g., A549 for SMARCA2/4)

  • PROTAC stock solution (e.g., in DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (against the target protein and a loading control, e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Treatment:

    • Plate cells at a suitable density and allow them to adhere overnight.

    • Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Quantify the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and incubate with the primary antibody against the target protein and the loading control.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Develop the blot using an ECL substrate and capture the signal with an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.

G Cell_Culture 1. Cell Culture & Treatment - Plate cells - Treat with PROTAC concentrations Cell_Lysis 2. Cell Lysis - Wash with PBS - Lyse cells Cell_Culture->Cell_Lysis Protein_Quantification 3. Protein Quantification - BCA Assay Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE - Sample preparation - Gel electrophoresis Protein_Quantification->SDS_PAGE Western_Blot 5. Western Blot - Protein transfer - Antibody incubation SDS_PAGE->Western_Blot Imaging 6. Imaging - ECL detection Western_Blot->Imaging Data_Analysis 7. Data Analysis - Densitometry - Calculate DC50 & Dmax Imaging->Data_Analysis

Figure 2. Experimental workflow for Western Blot analysis of PROTAC-mediated protein degradation.

Signaling Pathway

PROTACs containing the (S,R,S)-AHPC moiety function by recruiting the VHL E3 ubiquitin ligase to the target protein. In the case of SMARCA2/4-degrader-1, the target proteins are the catalytic subunits of the SWI/SNF chromatin remodeling complex. The degradation of SMARCA2/4 disrupts the function of this complex, leading to changes in gene expression and, in the context of SMARCA4-mutant cancers, synthetic lethality.

G cluster_0 PROTAC-Mediated Degradation cluster_1 Downstream Cellular Effects PROTAC This compound PROTAC Ternary_Complex Ternary Complex (SMARCA2/4-PROTAC-VHL) PROTAC->Ternary_Complex SMARCA2_4 SMARCA2/4 Protein (Target) SMARCA2_4->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Poly-ubiquitination of SMARCA2/4 Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation SMARCA2/4 Degradation Proteasome->Degradation SWI_SNF SWI/SNF Complex (Disrupted) Degradation->SWI_SNF Chromatin_Remodeling Altered Chromatin Remodeling SWI_SNF->Chromatin_Remodeling Gene_Expression Changes in Gene Expression Chromatin_Remodeling->Gene_Expression Cellular_Outcome Synthetic Lethality (in SMARCA4-mutant cells) Gene_Expression->Cellular_Outcome

Figure 3. Signaling pathway of a SMARCA2/4-degrading PROTAC.

Conclusion

The synthesis of this compound-containing PROTACs is a versatile strategy for the targeted degradation of a wide range of proteins. The protocols and data presented here provide a framework for the rational design, synthesis, and evaluation of these powerful molecules. The successful development of potent and selective degraders, such as those targeting SMARCA2/4, highlights the therapeutic potential of this approach in oncology and other disease areas. Careful optimization of the warhead, linker, and E3 ligase ligand, coupled with rigorous biological evaluation, is essential for the development of clinically viable PROTAC-based therapeutics.

References

Application Notes and Protocols for Conjugating Ac-NH-(S,R,S)-AHPC to a Protein Binder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed methods for the covalent conjugation of Ac-NH-(S,R,S)-AHPC (Acetyl-amino-hydroxypropyl-azetidine-2-carboxylic acid), a von Hippel-Lindau (VHL) E3 ligase ligand, to a protein binder. As a key component in the development of Proteolysis Targeting Chimeras (PROTACs), the effective conjugation of AHPC to a target protein ligand is a critical step in creating potent and selective protein degraders. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1]

These protocols are designed to be adaptable for various protein binders, such as antibodies or other targeting proteins, and for different variants of this compound that may possess either a terminal carboxylic acid or a primary amine for conjugation. The two primary methods detailed are:

  • EDC/NHS Coupling: For conjugating an this compound variant with a terminal carboxylic acid to primary amines (e.g., lysine (B10760008) residues) on the protein binder.

  • NHS Ester Coupling: For conjugating a pre-activated this compound variant (NHS ester) to primary amines on the protein binder.

Additionally, this guide includes protocols for the characterization of the resulting conjugate to determine the degree of labeling and confirm successful conjugation.

Data Presentation

Successful conjugation is typically assessed by determining the degree of labeling (DOL) or drug-to-antibody ratio (DAR), which represents the average number of small molecules conjugated to each protein. The following table summarizes expected outcomes based on the chosen conjugation strategy and reaction conditions.

Conjugation MethodProtein BinderThis compound VariantMolar Ratio (AHPC:Protein)Typical Degree of Labeling (DOL/DAR)Expected Conjugation Efficiency (%)
EDC/NHS CouplingMonoclonal Antibody (mAb)AHPC-linker-COOH20:13.5 - 5.040 - 60
EDC/NHS CouplingBovine Serum Albumin (BSA)AHPC-linker-COOH10:11.5 - 3.050 - 70
NHS Ester CouplingMonoclonal Antibody (mAb)AHPC-linker-NHS10:13.0 - 4.560 - 80
NHS Ester CouplingBovine Serum Albumin (BSA)AHPC-linker-NHS5:11.0 - 2.070 - 90

Note: These values are illustrative and can vary depending on the specific protein, linker, and reaction conditions. Optimization is often necessary to achieve the desired DOL/DAR.[2][3]

Experimental Protocols

Protocol 1: EDC/NHS Coupling of this compound-COOH to a Protein Binder

This protocol describes the activation of a carboxyl group on the this compound linker with EDC and NHS, followed by conjugation to primary amines on the protein.

Materials:

  • Protein binder (e.g., monoclonal antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • This compound with a terminal carboxylic acid (AHPC-linker-COOH)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation:

    • Exchange the protein binder into the Coupling Buffer to a final concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) and azides.

  • Activation of AHPC-linker-COOH:

    • Dissolve AHPC-linker-COOH in a minimal amount of anhydrous DMF or DMSO.

    • In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in Activation Buffer to a final concentration of 100 mM each. Use a 1.5 to 2-fold molar excess of NHS over EDC.

    • Add the dissolved AHPC-linker-COOH to the EDC/NHS solution. The molar ratio of AHPC to EDC to NHS should be approximately 1:1.2:1.5.

    • Incubate the activation reaction for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated AHPC solution to the protein solution. A common starting molar excess of activated AHPC to protein is 10-20 fold.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.

  • Purification of the Conjugate:

    • Remove excess small molecules and reaction byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

Protocol 2: NHS Ester Coupling of this compound-NHS to a Protein Binder

This protocol is for the direct conjugation of a pre-activated this compound N-hydroxysuccinimide ester to primary amines on the protein.

Materials:

  • Protein binder (e.g., monoclonal antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • This compound with a terminal NHS ester (AHPC-linker-NHS)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation:

    • Exchange the protein binder into the Reaction Buffer to a final concentration of 2-10 mg/mL.

  • Preparation of AHPC-linker-NHS Solution:

    • Immediately before use, dissolve the AHPC-linker-NHS in anhydrous DMF or DMSO to a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add the desired molar excess of the AHPC-linker-NHS solution to the protein solution while gently stirring. A starting molar excess of 5-10 fold is recommended.

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Quenching the Reaction (Optional):

    • Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the conjugate using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

Characterization of the this compound-Protein Conjugate

Protocol 3: Determination of Degree of Labeling (DOL) by UV-Vis Spectroscopy

This method is applicable if the this compound molecule has a distinct UV-Vis absorbance peak that does not significantly overlap with the protein's absorbance at 280 nm.

Procedure:

  • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance wavelength of the AHPC derivative (Amax).

  • Calculate the protein concentration, correcting for the absorbance of the AHPC at 280 nm.

  • Calculate the concentration of the conjugated AHPC.

  • The DOL is the molar ratio of the AHPC to the protein.

Protocol 4: Characterization by Mass Spectrometry

Mass spectrometry is a precise method to determine the molecular weight of the conjugate and calculate the DOL.

  • MALDI-TOF Mass Spectrometry:

    • Prepare the conjugate sample at a concentration of 1-10 pmol/µL.

    • Mix the sample with a suitable matrix (e.g., sinapinic acid for proteins >10 kDa).

    • Spot the mixture onto the MALDI target plate and allow it to dry.

    • Acquire the mass spectrum. The mass shift between the unconjugated and conjugated protein corresponds to the mass of the attached AHPC molecules. The average number of attached molecules can be calculated from the average mass increase.[4]

  • Native Mass Spectrometry: Native MS can be used to analyze the intact conjugate under non-denaturing conditions, providing information on the distribution of different conjugated species. This is particularly useful for assessing the heterogeneity of the product.[1][5]

Protocol 5: Analysis by HPLC
  • Reversed-Phase HPLC (RP-HPLC): RP-HPLC can be used to separate the conjugate from the unconjugated protein and to assess the purity of the conjugate. A C4 or C8 column is typically used for protein analysis. A gradient of increasing organic solvent (e.g., acetonitrile) in water with an ion-pairing agent (e.g., 0.1% TFA) is used for elution. The conjugated protein will typically have a longer retention time than the unconjugated protein due to the increased hydrophobicity.[6][7]

  • Hydrophobic Interaction Chromatography (HIC): HIC is particularly useful for determining the drug-to-antibody ratio distribution in antibody-drug conjugates. The separation is based on the hydrophobicity of the conjugate, with species having a higher DOL eluting later.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis p_prep Protein Preparation (Buffer Exchange) conjugation Conjugation Reaction p_prep->conjugation ahpc_prep AHPC Derivative (Dissolution) activation Activation (EDC/NHS) ahpc_prep->activation for -COOH variant ahpc_prep->conjugation for -NHS variant activation->conjugation quenching Quenching conjugation->quenching purification Purification (Desalting Column) quenching->purification characterization Characterization (MS, HPLC, UV-Vis) purification->characterization final_product Final Conjugate characterization->final_product

Caption: Experimental workflow for conjugating this compound to a protein binder.

PROTAC_pathway cluster_cell Cellular Environment PROTAC AHPC-Protein Binder (PROTAC) Target Target Protein PROTAC->Target E3_Ligase VHL E3 Ligase PROTAC->E3_Ligase Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target->Ternary_Complex E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex E1, E2 Proteasome 26S Proteasome Ub_Target->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC-mediated protein degradation via the ubiquitin-proteasome pathway.

References

Optimizing PROTAC Design: Application Notes and Protocols for Ac-NH-(S,R,S)-AHPC Linker Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1] These heterobifunctional molecules consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation.[2][3]

This document provides detailed application notes and protocols focusing on the use of Ac-NH-(S,R,S)-AHPC (Acetyl-amino-(S,R,S)-α-amino-ω-hydroxy-γ-prolyl-β-cyclohexyl-L-alanine) linkers in PROTAC design. The (S,R,S)-AHPC scaffold is a potent binder of the von Hippel-Lindau (VHL) E3 ligase, making it a valuable component for inducing targeted protein degradation.[1][4] We will explore synthetic strategies, key experimental protocols for efficacy evaluation, and the impact of linker composition on PROTAC performance.

PROTAC Mechanism of Action with this compound Linker

A PROTAC utilizing an this compound linker functions by simultaneously binding to the target protein (via a specific warhead) and the VHL E3 ligase. This proximity induces the formation of a ternary complex, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.

PROTAC_Mechanism PROTAC This compound PROTAC POI Protein of Interest (POI) PROTAC->POI Binds VHL VHL E3 Ligase PROTAC->VHL Binds Ternary_Complex Ternary Complex (POI-PROTAC-VHL) POI->Ternary_Complex VHL->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation POI Degradation Proteasome->Degradation Mediates

Caption: PROTAC-mediated protein degradation pathway.

This compound Linker Synthesis Strategy

The synthesis of a PROTAC incorporating an this compound linker typically involves the coupling of the (S,R,S)-AHPC-linker conjugate to a "warhead" that binds the protein of interest. A common strategy is the synthesis of an AHPC-PEG-acid linker, which can then be readily conjugated to an amine-containing warhead.[1]

Linker_Synthesis AHPC (S,R,S)-AHPC hydrochloride Coupling Coupling (HATU, HOBt, DIPEA) AHPC->Coupling PEG_Amine Boc-protected PEG-amine linker PEG_Amine->Coupling Purification1 Purification Coupling->Purification1 Deprotection Deprotection (TFA) Purification1->Deprotection Final_Product This compound-PEG-acid Linker Deprotection->Final_Product Final_PROTAC Final PROTAC Final_Product->Final_PROTAC Warhead Amine-containing Warhead Warhead->Final_PROTAC

Caption: General workflow for AHPC-linker synthesis.

Quantitative Data on PROTAC Efficacy

The efficacy of a PROTAC is primarily determined by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The following tables summarize the impact of linker modifications on the degradation potency of VHL-recruiting PROTACs targeting various proteins. While specific data for this compound linkers is often embedded within broader studies, the principles of linker optimization are universal.

Table 1: Effect of Linker Length on ERα Degradation

PROTACLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC 112>1000<20
PROTAC 21610>95
PROTAC 320100~80

Data adapted from studies on ERα-targeting PROTACs demonstrating the critical impact of linker length.[5][6]

Table 2: Comparative Efficacy of PROTACs with Different Linkers

Target ProteinLinker TypeDC50 (nM)Dmax (%)
TBK1PEG450>90
TBK1PEG825>95
CDK9Alkyl C5100~85
CDK9PEG330>90

This table illustrates how both linker length and composition (Alkyl vs. PEG) can influence degradation efficacy for different targets.[5]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of PROTACs. Below are protocols for key experiments in PROTAC development.

Protocol 1: Synthesis of this compound-PEG-Acid Linker

This protocol describes a general method for synthesizing an this compound-linker conjugate with a terminal carboxylic acid.[1]

Materials:

  • (S,R,S)-AHPC hydrochloride

  • PEG linker with a terminal amine and a Boc-protected carboxylic acid

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Deprotection agent (e.g., TFA)

Procedure:

  • Coupling of AHPC to the PEG linker:

    • Dissolve (S,R,S)-AHPC hydrochloride and the Boc-protected PEG-amine linker in DMF.

    • Add HATU, HOBt, and DIPEA to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, quench the reaction and purify the product by flash column chromatography.[1]

  • Deprotection of the carboxylic acid:

    • Dissolve the purified AHPC-PEG-Boc product in a solution of TFA in DCM.

    • Stir the reaction at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure to yield the final this compound-PEG-acid linker.

    • Confirm the product identity and purity by NMR and LC-MS.[1]

Protocol 2: Western Blot for PROTAC-Induced Protein Degradation

Western blotting is a widely used technique to quantify the degradation of a target protein.[2]

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • This compound PROTAC

  • Vehicle control (e.g., DMSO)

  • Cell culture plates

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with serial dilutions of the PROTAC and a vehicle control for a predetermined time (e.g., 24 hours).[7]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.[7]

    • Clarify the lysate by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.[2]

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[1]

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.[2]

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection and Analysis:

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify band intensities using densitometry software.

    • Normalize the target protein level to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[2]

Protocol 3: NanoBRET™ Assay for Ternary Complex Formation

The NanoBRET™ assay is a proximity-based method to measure the formation of the ternary complex in live cells.[8]

Materials:

  • HEK293 cells (or other suitable cell line)

  • White, non-binding surface 96-well plates

  • Expression vectors for NanoLuc®-POI fusion and HaloTag®-VHL fusion

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate

  • HaloTag® NanoBRET™ 618 Ligand

  • This compound PROTAC

  • Luminescence-capable plate reader with appropriate filters

Procedure:

  • Cell Transfection and Plating:

    • Co-transfect cells with the NanoLuc®-POI and HaloTag®-VHL expression vectors.

    • Plate the transfected cells in 96-well plates and incubate for 24 hours.

  • Compound Treatment and Ligand Addition:

    • Prepare serial dilutions of the PROTAC in Opti-MEM®.

    • Add the PROTAC dilutions to the cells.

    • Add the HaloTag® NanoBRET™ 618 Ligand to all wells.

    • Incubate at 37°C in a CO2 incubator for the desired time.

  • Substrate Addition and Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.

    • Add the substrate to all wells.

    • Read the donor (460nm) and acceptor (618nm) signals on a plate reader.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.

Conclusion

The strategic design of the linker is paramount for the development of potent and effective PROTACs. The this compound linker, targeting the VHL E3 ligase, provides a robust platform for inducing the degradation of a wide range of proteins. By systematically optimizing linker length and composition and employing rigorous experimental evaluation, researchers can unlock the full therapeutic potential of this promising technology. The protocols and data presented herein serve as a comprehensive guide for the rational design and characterization of novel this compound-based PROTACs.

References

Application Notes and Protocols for Cell Permeability Assays of Ac-NH-(S,R,S)-AHPC Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proteolysis-targeting chimeras (PROTACs) are a groundbreaking therapeutic modality that leverages the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate target proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] This induced proximity leads to the polyubiquitination of the POI, marking it for degradation by the proteasome.[1] Unlike traditional inhibitors that require stoichiometric occupancy, PROTACs act catalytically, enabling potent and sustained protein knockdown.[3]

The Ac-NH-(S,R,S)-AHPC moiety is a building block used in PROTAC design, functioning as a ligand-linker conjugate to facilitate targeted protein degradation.[4] However, a significant challenge in PROTAC development is their unique physicochemical properties. Often having a high molecular weight and a large polar surface area, many PROTACs exhibit poor cell permeability, which is a critical prerequisite for reaching their intracellular targets and exerting their therapeutic effect.[3][5][6] Therefore, the accurate assessment of cellular permeability is a crucial step in the design and optimization of effective PROTAC drug candidates.[3]

This document provides detailed application notes and protocols for key assays used to evaluate the cell permeability of PROTACs, with a focus on methodologies applicable to this compound based constructs.

General PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ligase, leading to ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds POI_Ub Ub-Ub-Ub-POI Ternary->POI_Ub Ubiquitination PROTAC_recycled PROTAC Ternary->PROTAC_recycled Recycled Ub Ubiquitin (Ub) Ub->Ternary Ub_Chain Poly-Ubiquitin Chain Proteasome Proteasome POI_Ub->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of PROTAC-induced protein degradation.

Key Cell Permeability Assays

Several in vitro methods are employed to assess PROTAC permeability. These can be broadly divided into cell-free assays that measure passive diffusion and cell-based assays that account for more complex cellular transport mechanisms.[3]

Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Principle : The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability.[1][3] It measures the diffusion of a compound from a donor compartment through an artificial lipid-infused membrane to an acceptor compartment.[7][8] The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).[3]

  • Application : PAMPA is a cost-effective method ideal for early-stage screening to rank compounds based on their passive diffusion potential.[7] It isolates passive transport, avoiding the complexities of active transporters and metabolism.[7][9]

  • Data Interpretation : Results are expressed as an effective permeability coefficient (Pe or Papp) in cm/s. Compounds can be classified as having low, medium, or high permeability based on these values. While PROTACs are expected to have low permeability, this assay can quantify orders-of-magnitude differences.[9]

PAMPA_Workflow cluster_workflow PAMPA Experimental Workflow start Start prep_lipid Prepare Lipid Solution (e.g., Lecithin (B1663433) in Dodecane) start->prep_lipid coat_plate Coat Donor Plate Filter with 5µL Lipid Solution prep_lipid->coat_plate add_donor Add PROTAC Solution to Donor Plate coat_plate->add_donor prep_donor Prepare PROTAC Solution in Donor Buffer add_acceptor Add Buffer to Acceptor Plate assemble Assemble Sandwich: Place Donor Plate onto Acceptor Plate add_acceptor->assemble add_donor->assemble incubate Incubate at Room Temp (e.g., 5-16 hours) assemble->incubate disassemble Disassemble Plates incubate->disassemble analyze Quantify Compound Conc. in Donor & Acceptor Wells (LC-MS/MS or UV-Vis) disassemble->analyze calculate Calculate Permeability Coefficient (Papp) analyze->calculate end End calculate->end

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Caco-2 Permeability Assay
  • Principle : This assay uses a monolayer of differentiated Caco-2 cells, which are derived from human colon carcinoma and mimic the human intestinal epithelium.[3][10] The cells form tight junctions and express key uptake and efflux transporters (like P-glycoprotein), providing a comprehensive assessment of permeability that includes passive diffusion, active transport, and efflux.[3][11]

  • Application : The Caco-2 assay is considered a gold standard for predicting in vivo oral drug absorption.[11] A bidirectional assay, measuring transport from the apical (A) to basolateral (B) side and vice versa (B to A), is used to determine if a compound is a substrate for active efflux transporters.[10] Due to the properties of PROTACs, standard protocols may need to be adapted, for instance by adding Bovine Serum Albumin (BSA) to the buffer to improve recovery.[12]

  • Data Interpretation : The apparent permeability (Papp) is calculated for both A-to-B and B-to-A directions. The Efflux Ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER greater than 2 suggests the compound is subject to active efflux.[10][11]

Caco2_Workflow cluster_workflow Caco-2 Bidirectional Assay Workflow cluster_transport Transport Experiment (in parallel) cluster_ab A -> B Transport cluster_ba B -> A Transport start Start seed_cells Seed Caco-2 Cells on Transwell Inserts start->seed_cells culture Culture for ~21 Days to Form Differentiated Monolayer seed_cells->culture check_integrity Verify Monolayer Integrity (Measure TEER) culture->check_integrity prepare_dosing Prepare PROTAC Dosing Solution check_integrity->prepare_dosing cluster_transport cluster_transport prepare_dosing->cluster_transport add_drug_a Add PROTAC to Apical (A) Side add_buffer_b Add Fresh Buffer to Basolateral (B) Side add_drug_a->add_buffer_b sample_b Sample from B Side at Time Points add_buffer_b->sample_b add_drug_b Add PROTAC to Basolateral (B) Side add_buffer_a Add Fresh Buffer to Apical (A) Side add_drug_b->add_buffer_a sample_a Sample from A Side at Time Points add_buffer_a->sample_a incubate Incubate at 37°C (e.g., 90-120 min) analyze Quantify PROTAC Conc. in Samples (LC-MS/MS) incubate->analyze calculate Calculate Papp (A->B, B->A) and Efflux Ratio analyze->calculate end End calculate->end cluster_transport->incubate

Caption: Workflow for the Caco-2 Bidirectional Permeability Assay.

Cellular Uptake and Target Engagement Assays
  • Principle : While permeability assays measure the rate of crossing a barrier, cellular uptake assays directly quantify the amount of a compound inside cells. Target engagement assays confirm that the PROTAC, once inside the cell, can bind to its intended E3 ligase and target protein.[2][13] The NanoBRET™ Target Engagement assay is a powerful tool for this, measuring the proximity of a fluorescent tracer to a NanoLuc® luciferase-tagged protein in live cells.[14][15]

  • Application : These assays are critical for confirming that a PROTAC not only enters the cell but also reaches a sufficient intracellular concentration to engage its targets and initiate degradation.[13][16] Comparing results between intact and permeabilized cells can provide an "availability index" to rank the intracellular availability of different PROTACs.[16]

  • Data Interpretation : Data is typically presented as IC50 values for target engagement or as a calculated intracellular accumulation coefficient.[2] A potent target engagement in cells indicates successful cell entry and binding.

Quantitative Data Summary

Specific permeability data for this compound based PROTACs are not publicly available. The following table presents representative data for other published PROTACs to illustrate how results from various permeability assays can be structured for comparison.[3][12][17]

PROTAC Example Assay Type Papp (A-B) (x 10⁻⁶ cm/s) Efflux Ratio (ER) Notes
Illustrative PROTAC A PAMPA0.6N/ARepresents modest passive permeability for a PROTAC.
Illustrative PROTAC B PAMPA< 0.1N/ARepresents low passive permeability.
dTAG-7 Caco-2Low (not specified)> 2Undergoes active efflux.
dBET57 Caco-2Low (not specified)> 2Undergoes active efflux.[12]
ARV-110 Caco-2Low (not specified)< 2Does not appear to be an efflux substrate.[12]
Illustrative PROTAC C NanoBRET™N/AN/ALow in-cell IC50 indicates good cellular uptake and target engagement.

Note: Data presented are for illustrative purposes and do not represent actual values for this compound based PROTACs.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Materials Required

  • PAMPA filter plates (e.g., Millipore MultiScreen-IP PAMPA plate)

  • 96-well acceptor plate (low-binding)

  • Lipid solution (e.g., 1-2% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test PROTAC stock solution (e.g., 10 mM in DMSO)

  • Plate reader or LC-MS/MS for analysis

Protocol

  • Membrane Coating : Carefully pipette 5 µL of the lipid/dodecane solution into each well of the donor filter plate, ensuring the pipette tip does not touch the membrane. Allow the lipid to impregnate the filter for 5 minutes.

  • Prepare Acceptor Plate : Add 300 µL of PBS buffer to each well of the 96-well acceptor plate.

  • Prepare Donor Plate : Prepare the PROTAC dosing solution by diluting the stock solution in PBS to the final desired concentration (e.g., 100 µM). Add 200 µL of this solution to each well of the coated donor plate.

  • Assemble and Incubate : Carefully place the donor plate into the acceptor plate, creating the "sandwich". Incubate the assembly at room temperature for 5 to 16 hours.[7] To minimize evaporation, place the assembly in a sealed container with wet paper towels.

  • Disassemble and Sample : After incubation, separate the donor and acceptor plates.

  • Analysis : Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculation : Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - [Drug]_A / [Drug]_Equilibrium) Where:

    • V_D and V_A are the volumes of the donor and acceptor wells.

    • Area is the surface area of the membrane.

    • Time is the incubation time in seconds.

    • [Drug]_A is the drug concentration in the acceptor well.

    • [Drug]_Equilibrium is the theoretical concentration if the donor and acceptor solutions were combined.

Protocol 2: Caco-2 Bidirectional Permeability Assay

Materials Required

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)

  • Transwell permeable supports (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Test PROTAC stock solution (10 mM in DMSO)

  • LC-MS/MS for analysis

  • TEER meter (e.g., EVOM2)

Protocol

  • Cell Seeding and Culture : Seed Caco-2 cells onto the apical side of the Transwell inserts at an appropriate density. Culture the cells for 18-22 days, replacing the medium every 2-3 days, until a differentiated, polarized monolayer is formed.[10]

  • Monolayer Integrity Check : Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values within the acceptable range (e.g., ≥ 200 Ω·cm²), indicating tight junction integrity.[11][18]

  • Assay Preparation :

    • Wash the cell monolayers twice with pre-warmed (37°C) transport buffer.

    • Equilibrate the monolayers by adding fresh transport buffer to both apical (e.g., 0.3 mL) and basolateral (e.g., 1.2 mL) compartments and incubating for 30 minutes at 37°C.[18]

    • Prepare the PROTAC dosing solution (e.g., 10 µM) in the transport buffer.[12]

  • Transport Experiment (A to B) :

    • Remove the buffer from the apical wells.

    • Add the PROTAC dosing solution to the apical compartment.

    • Add fresh transport buffer to the basolateral compartment.

    • Incubate at 37°C with gentle shaking (e.g., 50 rpm).[18]

    • At specified time points (e.g., 60, 90, 120 min), take a sample from the basolateral (receiver) compartment and replace the volume with fresh buffer.

  • Transport Experiment (B to A) :

    • Perform the same procedure in parallel on separate inserts, but add the PROTAC dosing solution to the basolateral compartment and sample from the apical compartment.

  • Analysis : Quantify the concentration of the PROTAC in all collected samples using LC-MS/MS.

  • Calculation :

    • Calculate the Papp for each direction (A-to-B and B-to-A) based on the rate of appearance of the compound in the receiver chamber over time.

    • Calculate the Efflux Ratio (ER) as: ER = Papp(B-A) / Papp(A-B).

References

Application of Ac-NH-(S,R,S)-AHPC in Degrading Specific Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-Targeting Chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are designed to simultaneously bind a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome.

Ac-NH-(S,R,S)-AHPC is a key chemical moiety used in the synthesis of a class of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. As a derivative of the VHL ligand (S,R,S)-AHPC, it serves as a critical component for tethering to a ligand that binds the protein of interest, connected via a chemical linker. This document provides detailed application notes and experimental protocols for the use of PROTACs synthesized with this compound or its derivatives to degrade specific target proteins implicated in various diseases. The target proteins covered in this document include SMARCA2/4, BCR-ABL, AKT, and BET proteins.

Mechanism of Action

The fundamental mechanism of action for PROTACs incorporating this compound is the hijacking of the cell's natural protein disposal system, the ubiquitin-proteasome system. The PROTAC molecule facilitates the formation of a ternary complex between the target protein and the VHL E3 ligase. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

cluster_0 PROTAC-mediated Protein Degradation POI Target Protein (e.g., SMARCA2/4, BCR-ABL, AKT, BET) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) POI->Ternary_Complex PROTAC PROTAC (this compound based) PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degraded Target Protein (Peptides) Proteasome->Degradation

PROTAC Mechanism of Action

Data Presentation: Quantitative Degradation Data

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The following tables summarize the reported degradation data for various PROTACs targeting SMARCA2/4, BCR-ABL, AKT, and BET proteins, which can be synthesized using this compound or its derivatives as the VHL ligand.

Table 1: SMARCA2/4 Degradation

PROTAC CompoundCell LineTargetDC50 (nM)Dmax (%)Citation(s)
PROTAC SMARCA2/4-degrader-1A549SMARCA2/4<100>90[1]
PROTAC SMARCA2/4-degrader-2A549SMARCA2/4<100>90[2]
PROTAC SMARCA2/4-degrader-33A549SMARCA2/4<100>90[3]
A947SW1573SMARCA20.03996
A947SW1573SMARCA41.192
ACBI2NCI-H2009SMARCA20.8>95
ACBI2NCI-H2009SMARCA414>95

Table 2: BCR-ABL Degradation

PROTAC CompoundCell LineTargetDC50 (nM)Dmax (%)Citation(s)
SIAIS178K562BCR-ABL8.5>90[4]
GMB-475K562BCR-ABL~1000>90[5]
Compound 30 (SIAIS100)K562BCR-ABL2.791.2[4]

Table 3: AKT Degradation

PROTAC CompoundCell LineTargetDC50 (nM)Dmax (%)Citation(s)
MS15 (compound 62)SW620T-AKT23~100[6]
MS98PC3T-AKT78>90[7]
MS170LNCaPT-AKT32>90[7]
MS21PC-3AKT1~50~90[8]
MS21PC-3AKT2~100~80[8]
MS21PC-3AKT3~200~70[8]

Table 4: BET Protein Degradation

PROTAC CompoundCell LineTargetDC50 (nM)Dmax (%)Citation(s)
SIM1MV4;11BRD20.7>95[9]
SIM1MV4;11BRD39.5>95[9]
SIM1MV4;11BRD41.2>95[9]
MZ1MV4;11BRD425>90[9]
ARV-771HEL92.1.7BETs<1>90[10]

Signaling Pathways

The degradation of these target proteins has profound effects on cellular signaling pathways, which are often dysregulated in disease states.

SMARCA2/4 Signaling

SMARCA2 and SMARCA4 are ATPases of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering chromatin structure.[11][12] Degradation of SMARCA2/4 can lead to the suppression of oncogenic transcriptional programs.[13]

cluster_SMARCA SMARCA2/4 Degradation Pathway PROTAC SMARCA2/4 PROTAC (this compound based) SMARCA SMARCA2/4 PROTAC->SMARCA Degradation SWISNF SWI/SNF Complex SMARCA->SWISNF Chromatin Chromatin Remodeling SWISNF->Chromatin Gene Oncogenic Gene Expression Chromatin->Gene Proliferation Tumor Cell Proliferation Gene->Proliferation

SMARCA2/4 Degradation Pathway
BCR-ABL Signaling

BCR-ABL is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). Its degradation shuts down multiple downstream pro-survival and proliferative signaling pathways.[14][15][16]

cluster_BCRABL BCR-ABL Degradation Pathway PROTAC BCR-ABL PROTAC (this compound based) BCRABL BCR-ABL PROTAC->BCRABL Degradation RAS RAS/MAPK Pathway BCRABL->RAS PI3K PI3K/AKT Pathway BCRABL->PI3K STAT5 STAT5 Pathway BCRABL->STAT5 Proliferation Cell Proliferation RAS->Proliferation Survival Cell Survival PI3K->Survival STAT5->Survival

BCR-ABL Degradation Pathway
AKT Signaling

AKT is a central node in signaling pathways that regulate cell survival, proliferation, and metabolism. Degrading AKT can inhibit these processes in cancer cells.[17][18]

cluster_AKT AKT Degradation Pathway PROTAC AKT PROTAC (this compound based) AKT AKT PROTAC->AKT Degradation mTOR mTOR AKT->mTOR FOXO FOXO Transcription Factors AKT->FOXO GSK3 GSK3 AKT->GSK3 Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival FOXO->Survival GSK3->Proliferation

AKT Degradation Pathway
BET Protein Signaling

BET proteins (BRD2, BRD3, BRD4) are epigenetic readers that regulate the transcription of key oncogenes. Their degradation leads to the downregulation of these oncogenes and subsequent anti-cancer effects.[19][20]

cluster_BET BET Protein Degradation Pathway PROTAC BET PROTAC (this compound based) BET BET Proteins (BRD2, BRD3, BRD4) PROTAC->BET Degradation Acetylated_Histones Acetylated Histones BET->Acetylated_Histones Transcription Transcriptional Elongation Acetylated_Histones->Transcription Oncogenes Oncogene Expression (e.g., c-Myc) Transcription->Oncogenes Proliferation Cancer Cell Proliferation Oncogenes->Proliferation

BET Protein Degradation Pathway

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to characterize the activity of PROTACs synthesized using this compound.

Experimental Workflow for Characterizing a Novel PROTAC

cluster_Workflow PROTAC Characterization Workflow Start Start Cell_Culture Cell Culture and PROTAC Treatment Start->Cell_Culture Western_Blot Western Blot for Protein Degradation Cell_Culture->Western_Blot Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Cell_Culture->Viability_Assay DC50_Dmax Determine DC50 & Dmax Western_Blot->DC50_Dmax Proteomics Quantitative Proteomics (Optional) DC50_Dmax->Proteomics IC50 Determine IC50 Viability_Assay->IC50 End End IC50->End Selectivity Assess Selectivity Proteomics->Selectivity Selectivity->End

PROTAC Characterization Workflow
Protocol 1: Cell Culture and PROTAC Treatment

  • Cell Seeding: Seed the appropriate cell line in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • PROTAC Preparation: Prepare a stock solution of the this compound-based PROTAC in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1%.

  • Treatment: Treat the cells with the desired concentrations of the PROTAC. Include a vehicle control (DMSO only) for comparison.

  • Incubation: Incubate the cells for the desired time points (e.g., 4, 8, 12, 24 hours) at 37°C in a 5% CO2 incubator.

Protocol 2: Western Blot for Protein Degradation
  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations and prepare the samples for SDS-PAGE by adding Laemmli buffer and heating at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against the target protein overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax.[21]

Protocol 3: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the PROTAC for the desired duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.

Protocol 4: Quantitative Proteomics (General Workflow)
  • Sample Preparation:

    • Lyse cells treated with the PROTAC or vehicle control.

    • Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

    • Digest proteins into peptides using trypsin.

    • Label peptides with isobaric tags (e.g., TMT) for multiplexed analysis (optional).

    • Clean up the peptide samples using C18 solid-phase extraction.[22][23]

  • LC-MS/MS Analysis:

    • Separate the peptides by reverse-phase liquid chromatography.

    • Analyze the eluted peptides by tandem mass spectrometry.

  • Data Analysis:

    • Identify and quantify peptides and proteins using a database search algorithm (e.g., MaxQuant, Proteome Discoverer).

    • Perform statistical analysis to identify proteins that are significantly downregulated upon PROTAC treatment.

Conclusion

PROTACs synthesized using the VHL ligand this compound are powerful tools for inducing the degradation of a wide range of target proteins. The protocols and data presented in this document provide a comprehensive guide for researchers to design, execute, and interpret experiments aimed at characterizing the efficacy and mechanism of action of these novel therapeutic agents. By leveraging these methodologies, scientists can accelerate the development of new therapies for a multitude of diseases driven by protein dysregulation.

References

Application Notes and Protocols for Designing Ac-NH-(S,R,S)-AHPC PROTACs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in cancer research, offering the ability to selectively eliminate pathogenic proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This tripartite complex formation leads to the ubiquitination and subsequent degradation of the POI by the proteasome.

This document provides detailed application notes and protocols for the design and evaluation of PROTACs utilizing the Ac-NH-(S,R,S)-AHPC moiety as a ligand for the von Hippel-Lindau (VHL) E3 ligase. The focus is on the development of PROTACs targeting two critical anti-apoptotic proteins implicated in cancer: B-cell lymphoma-extra large (BCL-XL) and mouse double minute 2 homolog (MDM2).

Designing this compound PROTACs: A Workflow

The design and development of effective this compound PROTACs is a multi-step process that involves careful consideration of the target protein, the VHL E3 ligase, and the linker connecting them. The following workflow outlines the key stages:

PROTAC_Design_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_optimization Optimization Target Selection Target Selection Warhead Selection Warhead Selection Target Selection->Warhead Selection Select validated cancer target Linker Design Linker Design Warhead Selection->Linker Design Identify suitable warhead with solvent-exposed vector for linker attachment Synthesis Synthesis Linker Design->Synthesis Vary linker length and composition Biochemical Assays Biochemical Assays Synthesis->Biochemical Assays Synthesize PROTAC library Cellular Assays Cellular Assays Biochemical Assays->Cellular Assays Assess binding and ternary complex formation SAR Studies SAR Studies Cellular Assays->SAR Studies Evaluate protein degradation, cell viability, and mechanism of action Lead Optimization Lead Optimization SAR Studies->Lead Optimization Iterative design based on structure-activity relationships Lead Optimization->Linker Design Refine linker and warhead

Caption: A general workflow for the design and development of PROTACs.

Target Rationale: BCL-XL and MDM2 in Cancer

BCL-XL: An anti-apoptotic protein of the BCL-2 family, BCL-XL is frequently overexpressed in various cancers, contributing to tumor cell survival and resistance to chemotherapy.[1] Targeting BCL-XL for degradation can restore the apoptotic balance and sensitize cancer cells to treatment.

MDM2: An E3 ubiquitin ligase that acts as a primary negative regulator of the p53 tumor suppressor.[2] Overexpression of MDM2 leads to the degradation of p53, thereby promoting tumor growth.[3] Degrading MDM2 with a PROTAC can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[4]

Signaling Pathways

Below are simplified representations of the BCL-XL-mediated apoptosis pathway and the MDM2-p53 signaling pathway.

BCL_XL_Pathway Apoptotic Stimuli Apoptotic Stimuli Bax/Bak Bax/Bak Apoptotic Stimuli->Bax/Bak Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak->Mitochondrial Outer Membrane Permeabilization BCL_XL BCL-XL BCL_XL->Bax/Bak Inhibits Proteasome Proteasome BCL_XL->Proteasome Degradation Cytochrome c release Cytochrome c release Mitochondrial Outer Membrane Permeabilization->Cytochrome c release Apoptosome Formation Apoptosome Formation Cytochrome c release->Apoptosome Formation Caspase Activation Caspase Activation Apoptosome Formation->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Ac_AHPC_PROTAC This compound BCL-XL PROTAC Ac_AHPC_PROTAC->BCL_XL VHL VHL Ac_AHPC_PROTAC->VHL VHL->BCL_XL

Caption: BCL-XL anti-apoptotic pathway and its targeting by an this compound PROTAC.

MDM2_p53_Pathway Cellular Stress Cellular Stress p53 p53 Cellular Stress->p53 Activates Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis MDM2 MDM2 MDM2->p53 Inhibits/Degrades Proteasome Proteasome MDM2->Proteasome Degradation Ac_AHPC_PROTAC This compound MDM2 PROTAC Ac_AHPC_PROTAC->MDM2 VHL VHL Ac_AHPC_PROTAC->VHL VHL->MDM2

Caption: The MDM2-p53 signaling pathway and its modulation by an this compound PROTAC.

Quantitative Data Summary

The following tables summarize key quantitative data for representative this compound PROTACs targeting BCL-XL and MDM2.

Table 1: BCL-XL Degrading this compound PROTACs

PROTAC IDTarget Ligand (Warhead)LinkerCell LineDC50 (nM)Dmax (%)IC50 (nM)Citation
DT2216ABT-263 derivativePEG/AlkylMOLT-4~30>90~25[5]
753bABT-263 derivativePEG/Alkyl293T6 (BCL-XL), 48 (BCL-2)>90-[6]
BMM4Nutlin-3/ABT-263 hybridAlkylU87>1000 (at 1µM)Significant at 10µM-[1]
BMM4Nutlin-3/ABT-263 hybridAlkylA549-Effective at 10µM4990[1]

Table 2: MDM2 Degrading this compound PROTACs

PROTAC IDTarget Ligand (Warhead)LinkerCell LineDC50 (nM)Dmax (%)IC50 (nM)Citation
MDM2-PROTACMI-1061 derivativePEGRS4;11<10>90<100
MD-224MI-1061 derivativePEGRS4;118.2~9530.5

Note: Data for MDM2-targeting PROTACs specifically utilizing the this compound VHL ligand is limited in publicly available literature. The data presented here is for MDM2 PROTACs that may utilize other VHL ligands but follows similar design principles.

Experimental Protocols

Protocol 1: Synthesis of an this compound-Linker-Warhead PROTAC

This protocol describes a general solution-phase synthesis for coupling an this compound-linker conjugate to a warhead with a suitable functional group (e.g., a carboxylic acid).

Materials:

  • This compound-linker-amine

  • Warhead-carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., DCM/Methanol or Ethyl acetate/Hexanes)

Procedure:

  • Amide Coupling: a. To a solution of the Warhead-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq). b. Stir the reaction mixture at room temperature for 15 minutes. c. Add a solution of this compound-linker-amine (1.1 eq) in anhydrous DMF. d. Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Work-up: a. Once the reaction is complete, dilute the mixture with ethyl acetate. b. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2x) and brine (1x). c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: a. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to afford the desired PROTAC.

  • Characterization: a. Confirm the structure and purity of the final PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation

This protocol details the quantification of target protein degradation in cells treated with an this compound PROTAC.[7]

Materials:

  • Cancer cell line of interest (e.g., MOLT-4 for BCL-XL, SJSA-1 for MDM2)

  • Cell culture medium and supplements

  • This compound PROTAC stock solution (in DMSO)

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132) as a control

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (targeting the POI, e.g., anti-BCL-XL or anti-MDM2, and a loading control, e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Treat cells with increasing concentrations of the PROTAC or vehicle (DMSO) for a specified time (e.g., 4, 8, 16, or 24 hours). Include a positive control with a known degrader and a negative control with an inactive epimer if available. For mechanism validation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.

  • Cell Lysis: a. After treatment, wash cells with ice-cold PBS. b. Lyse the cells in RIPA buffer on ice for 30 minutes. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant containing the protein lysate.

  • Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using the BCA assay. b. Normalize the protein concentration of all samples. c. Add Laemmli sample buffer to the lysates and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting: a. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C. e. Wash the membrane with TBST (3 x 10 minutes). f. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane with TBST (3 x 10 minutes).

  • Detection and Analysis: a. Add ECL reagent to the membrane and visualize the bands using a chemiluminescence imaging system. b. Quantify the band intensities using densitometry software (e.g., ImageJ). c. Normalize the target protein band intensity to the loading control band intensity. d. Calculate the percentage of protein degradation relative to the vehicle-treated control. e. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is to confirm the formation of the POI-PROTAC-VHL ternary complex.

Materials:

  • Cells expressing the target protein and VHL

  • This compound PROTAC

  • MG132 (proteasome inhibitor)

  • Co-IP lysis buffer (non-denaturing)

  • Antibody for immunoprecipitation (e.g., anti-VHL or anti-POI)

  • Protein A/G magnetic beads or agarose (B213101) resin

  • Wash buffer

  • Elution buffer or Laemmli sample buffer

  • Primary and secondary antibodies for Western blot detection (anti-POI and anti-VHL)

Procedure:

  • Cell Treatment and Lysis: a. Treat cells with the PROTAC or vehicle control for a short duration (e.g., 1-4 hours). Pre-treat with MG132 to prevent degradation of the target protein. b. Lyse cells in non-denaturing Co-IP lysis buffer. c. Clear the lysate by centrifugation.

  • Immunoprecipitation: a. Incubate the cleared lysate with the immunoprecipitating antibody (e.g., anti-VHL) overnight at 4°C with gentle rotation. b. Add Protein A/G beads/resin and incubate for another 2-4 hours at 4°C. c. Pellet the beads/resin by centrifugation and wash several times with wash buffer.

  • Elution and Western Blot Analysis: a. Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer. b. Analyze the eluates by Western blotting, probing for the presence of the POI and VHL. The detection of the POI in the VHL immunoprecipitate (and vice versa) in the presence of the PROTAC confirms the formation of the ternary complex.

Protocol 4: Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.

Materials:

  • Cancer cell line of interest

  • Opaque-walled 96-well plates

  • This compound PROTAC

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: a. Seed cells at an appropriate density in opaque-walled 96-well plates and incubate overnight.

  • Compound Treatment: a. Treat cells with a serial dilution of the PROTAC. Include a vehicle control (DMSO). b. Incubate for a specified period (e.g., 48 or 72 hours).

  • Assay Procedure: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: a. Measure the luminescence using a luminometer. b. Normalize the data to the vehicle-treated control wells and plot the percentage of cell viability against the PROTAC concentration. c. Calculate the IC50 value using a suitable software (e.g., GraphPad Prism).

Conclusion

The design of this compound-based PROTACs represents a promising strategy for targeting key cancer-associated proteins like BCL-XL and MDM2. The protocols and data presented in these application notes provide a comprehensive guide for researchers to synthesize, evaluate, and optimize these novel therapeutic agents. A systematic approach, combining rational design, robust chemical synthesis, and a suite of in vitro assays, is crucial for the successful development of potent and selective PROTACs for cancer research and therapy.

References

Application Notes and Protocols for Utilizing Ac-NH-(S,R,S)-AHPC in Neurodegenerative Disease Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are characterized by the accumulation of misfolded and aggregated proteins that lead to progressive neuronal dysfunction and loss. A promising therapeutic strategy is the targeted degradation of these pathogenic proteins. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a powerful approach to achieve this by harnessing the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).

Ac-NH-(S,R,S)-AHPC is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. In the context of neurodegenerative disease research, it serves as a crucial building block for the synthesis of PROTACs. By linking this compound to a ligand that binds to a pathogenic protein (e.g., tau, α-synuclein, or huntingtin), the resulting PROTAC can recruit the VHL E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This application note provides an overview of the use of this compound in developing PROTACs for neurodegenerative disease studies, along with detailed protocols for their evaluation.

Mechanism of Action: VHL-based PROTACs

PROTACs constructed with this compound function by inducing the formation of a ternary complex between the target protein and the VHL E3 ligase complex. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. This process is catalytic, as the PROTAC molecule is released after inducing ubiquitination and can engage another target protein.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation PROTAC PROTAC Target_Protein Pathogenic Protein (e.g., Tau, α-Synuclein) PROTAC->Target_Protein Binds VHL_Complex VHL E3 Ligase (recruited by this compound) PROTAC->VHL_Complex Binds Polyubiquitinated_Target Polyubiquitinated Pathogenic Protein VHL_Complex->Polyubiquitinated_Target Catalyzes Ubiquitin Transfer Ub Ubiquitin E2 E2 Enzyme Proteasome 26S Proteasome Polyubiquitinated_Target->Proteasome Recognized by Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades into

Caption: General mechanism of protein degradation mediated by a PROTAC utilizing a VHL ligand like this compound.

Data on PROTACs for Neurodegenerative Diseases

The following table summarizes quantitative data for representative PROTACs developed for neurodegenerative disease targets. While not all studies explicitly state the use of the "Ac-NH-" prefix, they utilize the core (S,R,S)-AHPC VHL ligand, making the data highly relevant.

PROTAC NameTarget Protein(s)E3 Ligase RecruitedDC50DmaxCell Line / ModelReference
C004019TauVHL~1-10 µM (for p-tau)>50%HEK293-hTau, SH-SY5Y[1][2]
QC-01-175Aberrant TauCRBNNot reported~70% at 1 µMFTD patient-derived neurons[3][4][5]
PROTAC α-Synuclein/Tau degrader 1α-Synuclein & TauCRBN1.57 µM (α-Syn)Not reportedIn vitro assay[6][7]
4.09 µM (Tau)
LRRK2 Degrader (PROTAC10)LRRK2VHL15-72 nM82-90%Various cell lines[3]

Experimental Protocols

Protocol 1: In Vitro Evaluation of Target Protein Degradation

This protocol describes the treatment of cultured cells with a PROTAC and subsequent analysis of target protein levels by Western blotting.

In_Vitro_Workflow In Vitro PROTAC Evaluation Workflow Cell_Culture 1. Cell Culture (e.g., HEK293-hTau, SH-SY5Y) PROTAC_Treatment 2. PROTAC Treatment (Vary concentration and time) Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Cell Lysis (RIPA buffer + protease/phosphatase inhibitors) PROTAC_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 5. SDS-PAGE Protein_Quantification->SDS_PAGE Western_Blot 6. Western Blot (Transfer to PVDF membrane) SDS_PAGE->Western_Blot Antibody_Incubation 7. Antibody Incubation (Primary and Secondary Abs) Western_Blot->Antibody_Incubation Imaging 8. Imaging and Densitometry (Chemiluminescence detection) Antibody_Incubation->Imaging Data_Analysis 9. Data Analysis (Normalize to loading control, calculate DC50/Dmax) Imaging->Data_Analysis

Caption: A typical experimental workflow for assessing the efficacy of a PROTAC in cell culture.

Materials:

  • Cell line expressing the target protein (e.g., HEK293-hTau for tau degradation)[1][2]

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-total tau, anti-phospho-tau, anti-α-synuclein, anti-GAPDH or β-actin as a loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • PROTAC Treatment: The following day, treat the cells with varying concentrations of the PROTAC (e.g., 0.01 µM to 20 µM for a tau PROTAC)[1]. Include a vehicle-only control. For time-course experiments, treat cells with a fixed concentration of PROTAC and harvest at different time points (e.g., 2, 4, 8, 12, 24 hours)[3].

  • Cell Lysis: After the treatment period, wash the cells with ice-cold PBS and lyse them with 100-200 µL of ice-cold RIPA buffer per well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Lysate Preparation: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Western Blot: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C. The next day, wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using an imaging system. Quantify the band intensity using densitometry software. Normalize the intensity of the target protein band to the loading control (e.g., GAPDH). Calculate the percentage of remaining protein relative to the vehicle-treated control to determine degradation efficiency.

Protocol 2: In Vivo Evaluation in a Mouse Model of Neurodegeneration

This protocol outlines a general procedure for assessing the in vivo efficacy of a PROTAC in a transgenic mouse model.

Materials:

  • Transgenic mouse model of a neurodegenerative disease (e.g., hTau or 3xTg-AD mice for Alzheimer's research)[1]

  • PROTAC formulation suitable for in vivo administration (e.g., dissolved in a vehicle like 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Vehicle control

  • Syringes and needles for administration (e.g., subcutaneous, intravenous, or intraperitoneal)

  • Anesthesia and surgical equipment for intracerebroventricular (ICV) injection if required

  • Behavioral testing apparatus (e.g., Morris water maze, novel object recognition arena)

  • Equipment for tissue harvesting and processing (e.g., perfusion solutions, homogenization buffer)

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize animals to the housing conditions for at least one week before the experiment. Randomly assign animals to treatment and control groups.

  • PROTAC Administration: Administer the PROTAC at the desired dose and route. For example, a tau PROTAC like C004019 can be administered via subcutaneous injection at 3 mg/kg.[1] The treatment can be a single dose or multiple doses over a period of time (e.g., once every 6 days for five times).[1]

  • Behavioral Testing: Conduct behavioral tests to assess cognitive or motor function. For Alzheimer's models, tests like the Morris water maze or novel object recognition can be used to evaluate learning and memory.[8]

  • Tissue Harvesting: At the end of the study, anesthetize the mice and perfuse them with saline. Harvest the brains and other relevant tissues. One hemisphere can be fixed for immunohistochemistry, and the other can be snap-frozen for biochemical analysis.

  • Biochemical Analysis: Homogenize the brain tissue and perform Western blotting or ELISA to quantify the levels of the target protein (total and phosphorylated forms) and other relevant biomarkers.

  • Immunohistochemistry: Section the fixed brain tissue and perform immunohistochemical staining to visualize the localization and levels of the target protein and markers of neuroinflammation or synaptic density.

  • Data Analysis: Analyze the behavioral, biochemical, and immunohistochemical data using appropriate statistical methods to determine the in vivo efficacy of the PROTAC.

Protocol 3: Confirmation of Proteasome-Dependent Degradation

This protocol is used to confirm that the observed protein degradation is mediated by the ubiquitin-proteasome system.

Mechanism_Validation Mechanism of Action Validation cluster_0 Experimental Groups cluster_1 Expected Outcomes Group1 Vehicle Control Outcome1 Baseline Protein Level Group1->Outcome1 Results in Group2 PROTAC only Outcome2 Protein Degradation Group2->Outcome2 Results in Group3 PROTAC + Proteasome Inhibitor (e.g., MG132) Outcome3 Degradation is Rescued Group3->Outcome3 Results in Group4 PROTAC + E3 Ligase Ligand (e.g., free this compound) Outcome4 Degradation is Competitively Inhibited Group4->Outcome4 Results in

Caption: Logical workflow to confirm the mechanism of PROTAC-induced degradation.

Procedure:

  • Seed and culture cells as described in Protocol 1.

  • Create four treatment groups:

    • Group A: Vehicle control.

    • Group B: PROTAC at a concentration known to cause degradation.

    • Group C: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours, then add the PROTAC.

    • Group D: Pre-treat cells with an excess of the free E3 ligase ligand (e.g., a high concentration of this compound) to competitively inhibit PROTAC binding to the E3 ligase, then add the PROTAC.

  • Incubate for the desired treatment duration (e.g., 24 hours).

  • Harvest the cells and analyze the target protein levels by Western blotting as described in Protocol 1.

  • Interpretation: If the PROTAC-induced degradation is rescued in the presence of the proteasome inhibitor (Group C) and competitively inhibited by the free VHL ligand (Group D), it confirms that the degradation is dependent on the proteasome and requires engagement of the VHL E3 ligase.[5]

Conclusion

This compound is an invaluable chemical tool for researchers developing novel therapeutics for neurodegenerative diseases. By serving as a high-affinity anchor to the VHL E3 ligase, it enables the creation of potent PROTACs capable of selectively degrading pathogenic proteins. The protocols outlined in this document provide a framework for the systematic evaluation of such PROTACs, from initial in vitro screening to in vivo proof-of-concept studies. The continued application of this technology holds great promise for advancing our understanding of neurodegenerative diseases and developing effective disease-modifying therapies.

References

Application Notes and Protocols for Assessing Ac-NH-(S,R,S)-AHPC PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to selectively eliminate target proteins by hijacking the cell's natural protein degradation machinery.[1][2][3] An Ac-NH-(S,R,S)-AHPC-based PROTAC is a heterobifunctional molecule comprising a ligand that binds to the protein of interest (POI), a linker, and an (S,R,S)-AHPC moiety that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][5][][7] This recruitment leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[8][9]

These application notes provide a comprehensive experimental workflow to assess the efficacy of this compound-based PROTACs, from initial in vitro characterization to in vivo validation.

Signaling Pathway of this compound PROTAC-Mediated Protein Degradation

The fundamental mechanism of action for an this compound PROTAC involves the formation of a ternary complex between the target protein (POI), the PROTAC molecule, and the VHL E3 ligase. This proximity induces the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released to engage another POI and E3 ligase, acting in a catalytic manner.

PROTAC_Signaling_Pathway POI Target Protein (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex PROTAC This compound PROTAC PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ternary_Complex->PROTAC Release & Recycle Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

This compound PROTAC Mechanism of Action.

Experimental Workflow for Efficacy Assessment

A tiered approach is recommended to systematically evaluate the efficacy of an this compound PROTAC. This workflow progresses from in vitro biochemical and cellular assays to in vivo animal models.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Ternary_Complex_Formation 1. Ternary Complex Formation Assay Ubiquitination_Assay 2. In Vitro Ubiquitination Assay Ternary_Complex_Formation->Ubiquitination_Assay Protein_Degradation_Cell 3. Cellular Protein Degradation Ubiquitination_Assay->Protein_Degradation_Cell Cell_Viability 4. Cell Viability & Cytotoxicity Protein_Degradation_Cell->Cell_Viability Off_Target_Analysis 5. Off-Target Analysis Cell_Viability->Off_Target_Analysis PK_PD 6. Pharmacokinetics & Pharmacodynamics Off_Target_Analysis->PK_PD Xenograft_Model 7. Xenograft Tumor Model Efficacy PK_PD->Xenograft_Model Toxicity_Assessment 8. In Vivo Toxicity Assessment Xenograft_Model->Toxicity_Assessment

Overall Experimental Workflow for PROTAC Evaluation.

Tier 1: In Vitro Evaluation

Ternary Complex Formation Assay

Objective: To confirm the PROTAC's ability to induce the formation of a stable ternary complex between the POI and the VHL E3 ligase.[8][10]

Protocol: In Vitro Pull-down Assay [10]

  • Reagents: Purified recombinant POI, purified VHL-ElonginB-ElonginC (VBC) complex, this compound PROTAC, appropriate buffers, and affinity beads (e.g., Strep-Tactin for Strep-tagged POI).

  • Procedure: a. Incubate the tagged POI with the this compound PROTAC for 1 hour at 4°C. b. Add the VBC complex and incubate for an additional 1-2 hours at 4°C. c. Add affinity beads and incubate for 1 hour at 4°C to capture the POI and any bound proteins. d. Wash the beads several times with wash buffer to remove non-specific binders. e. Elute the protein complexes from the beads. f. Analyze the eluate by SDS-PAGE and Western blotting using antibodies against the POI and VHL.

  • Expected Outcome: The presence of VHL in the eluate only in the presence of both the POI and the PROTAC confirms ternary complex formation.

Condition POI Input PROTAC VHL Input Expected VHL in Eluate
1+-+-
2++--
3-++-
4++++
In Vitro Ubiquitination Assay

Objective: To demonstrate that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the POI.[11]

Protocol: Cell-Free Ubiquitination Assay [11]

  • Reagents: Ubiquitin activating enzyme (E1), ubiquitin-conjugating enzyme (E2), purified VBC complex, purified POI, this compound PROTAC, ubiquitin, and ATP.

  • Procedure: a. Combine all reagents in a reaction buffer. b. Incubate the reaction mixture at 37°C for 1-2 hours. c. Stop the reaction by adding SDS-PAGE loading buffer. d. Analyze the reaction products by Western blotting using an antibody against the POI.

  • Expected Outcome: A high-molecular-weight smear or distinct bands above the unmodified POI, representing poly-ubiquitinated POI, should be observed in the presence of the PROTAC.

Cellular Protein Degradation

Objective: To quantify the degradation of the target protein in a cellular context.

Protocol: Western Blot Analysis [1][12]

  • Cell Culture: Plate cells expressing the endogenous POI at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with a dose-response of the this compound PROTAC (e.g., 1 nM to 10 µM) for various time points (e.g., 2, 4, 8, 16, 24 hours).[1] Include a vehicle control (e.g., DMSO).

  • Sample Preparation: a. Wash cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1][13] c. Determine the protein concentration of each lysate using a BCA assay.[1]

  • SDS-PAGE and Western Blotting: a. Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[1] b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.[1] d. Incubate with a primary antibody specific to the POI overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin). e. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).

Table of Expected Degradation Data (DC50 and Dmax)

PROTAC Concentration % Degradation (24h)
Vehicle (DMSO)0
1 nM15
10 nM45
100 nM85
1 µM95
10 µM92
DC50 ~12 nM
Dmax ~95%
Cell Viability and Cytotoxicity

Objective: To assess the effect of POI degradation on cell proliferation and to evaluate the general cytotoxicity of the PROTAC.[14][15]

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay [14][16]

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density.

  • Treatment: Treat the cells with a serial dilution of the this compound PROTAC for 48-72 hours.

  • Assay: a. Equilibrate the plate to room temperature. b. Add CellTiter-Glo® reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

PROTAC Concentration Cell Viability (%)
Vehicle (DMSO)100
1 nM98
10 nM95
100 nM70
1 µM40
10 µM15
IC50 ~500 nM
Off-Target Analysis

Objective: To identify unintended protein degradation caused by the PROTAC, ensuring its specificity.[17][18]

Protocol: Quantitative Proteomics (e.g., TMT or iTRAQ labeling followed by LC-MS/MS) [17][19][20]

  • Sample Preparation: Treat cells with the this compound PROTAC at a concentration that achieves Dmax and with a vehicle control.

  • Protein Digestion and Labeling: Lyse the cells, extract proteins, and digest them into peptides. Label the peptides from different conditions with isobaric tags (e.g., TMT).

  • LC-MS/MS Analysis: Combine the labeled samples and analyze them by liquid chromatography-tandem mass spectrometry.

  • Data Analysis: Identify and quantify thousands of proteins. Proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls are considered potential off-targets.[17]

  • Validation: Validate potential off-targets using targeted Western blotting.[17]

Tier 2: In Vivo Evaluation

Pharmacokinetics and Pharmacodynamics (PK/PD)

Objective: To assess the absorption, distribution, metabolism, and excretion (ADME) of the PROTAC in an animal model and to correlate its exposure with the degradation of the target protein in relevant tissues.[21]

Protocol:

  • Animal Model: Use appropriate animal models (e.g., mice or rats).

  • Dosing: Administer the this compound PROTAC via a relevant route (e.g., intraperitoneal, oral).

  • Sample Collection: Collect blood samples at various time points. At the end of the study, collect tissues of interest (e.g., tumor, liver).

  • PK Analysis: Analyze the concentration of the PROTAC in plasma samples using LC-MS/MS to determine key PK parameters (e.g., Cmax, Tmax, half-life).

  • PD Analysis: Prepare lysates from the collected tissues and measure the levels of the POI by Western blotting or mass spectrometry to assess the extent and duration of protein degradation.

Xenograft Tumor Model Efficacy

Objective: To evaluate the anti-tumor efficacy of the this compound PROTAC in a cancer model.[15][22][23]

Protocol: Subcutaneous Xenograft Model [15][22][24]

  • Cell Implantation: Subcutaneously implant cancer cells that are sensitive to the degradation of the POI into immunocompromised mice (e.g., nude mice).

  • Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

  • Treatment: Administer the this compound PROTAC and vehicle control according to a predetermined schedule and dose.

  • Monitoring: a. Measure tumor volume with calipers regularly (e.g., 2-3 times per week). b. Monitor the body weight of the mice as an indicator of general toxicity.[22]

  • Endpoint Analysis: At the end of the study, excise the tumors, weigh them, and perform Western blot or immunohistochemistry (IHC) to confirm POI degradation in the tumor tissue.[22][24]

Table of a Representative In Vivo Efficacy Study

Treatment Group Dose (mg/kg) Mean Tumor Volume (mm³) at Day 21 Tumor Growth Inhibition (%) Mean Body Weight Change (%)
Vehicle-1500 ± 250-+2
PROTAC A10450 ± 12070-1
PROTAC A30150 ± 8090-5
In Vivo Toxicity Assessment

Objective: To evaluate the safety and tolerability of the this compound PROTAC in animals.[21]

Protocol:

  • Monitoring: Throughout the efficacy study, monitor the animals for clinical signs of toxicity (e.g., changes in behavior, appearance, activity levels).

  • Histopathology: At the end of the study, collect major organs (e.g., liver, kidney, spleen, heart) for histopathological analysis to identify any tissue damage or abnormalities.

  • Blood Chemistry: Collect blood for analysis of markers of liver and kidney function.

References

Application Notes and Protocols for the Solid-Phase Synthesis of PROTACs with Ac-NH-(S,R,S)-AHPC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins. A PROTAC molecule is comprised of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This tripartite assembly facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein. The von Hippel-Lindau (VHL) E3 ligase is a commonly recruited ligase in PROTAC design, with (S,R,S)-AHPC (α-hydroxy-γ-prolyl-β-cyclohexylalanine) being a potent VHL ligand. The acetylated form, Ac-NH-(S,R,S)-AHPC, offers a convenient handle for linker attachment.

Solid-phase synthesis provides a robust and efficient platform for the assembly of PROTACs, facilitating purification and enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This document provides detailed protocols and application notes for the solid-phase synthesis of PROTACs incorporating the this compound moiety.

Signaling Pathway and Mechanism of Action

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. The following diagram illustrates the catalytic mechanism of a VHL-recruiting PROTAC.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (this compound based) Ternary Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds VHL VHL E3 Ligase VHL->Ternary Binds Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Recruited Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Mechanism of action of an this compound based PROTAC.

Experimental Workflow

The solid-phase synthesis of PROTACs follows a systematic workflow, from resin preparation to the final purified product.

SPS_Workflow Resin_Prep 1. Resin Swelling and Preparation Ligand_Attach 2. POI Ligand Attachment Resin_Prep->Ligand_Attach Linker_Couple 3. Linker Coupling Ligand_Attach->Linker_Couple AHPC_Couple 4. This compound Coupling Linker_Couple->AHPC_Couple Cleavage 5. Cleavage from Resin AHPC_Couple->Cleavage Purification 6. Purification (e.g., HPLC) Cleavage->Purification Analysis 7. Analysis (LC-MS, NMR) Purification->Analysis

Caption: General workflow for solid-phase synthesis of an this compound PROTAC.

Quantitative Data Summary

While specific data for this compound on solid phase is limited in publicly available literature, the following table summarizes representative yields and purities for analogous solid-phase PROTAC syntheses to provide an expectation of outcomes.[1]

PROTAC TargetE3 Ligase LigandResin TypeOverall Yield (%)Purity (%)Reference
BRD4VHL (VH032 derivative)Backbone Amide Linked (BAL)6>95[1]
H-PGDSPomalidomideAminomethyl polystyreneNot specified97[2]
BRD4PomalidomideAminomethyl polystyreneNot specified>99[2]

Experimental Protocols

The following protocols are representative methods for the solid-phase synthesis of PROTACs using this compound. Optimization may be required for specific target ligands and linkers.

Protocol 1: Solid-Phase Synthesis of an this compound PROTAC

This protocol outlines the synthesis starting with the immobilization of the POI ligand on the resin.

Materials:

  • Resin: 2-Chlorotrityl chloride (2-CTC) resin or a suitable backbone amide linked (BAL) resin.

  • POI Ligand: Must contain a suitable functional group for attachment to the resin (e.g., carboxylic acid or amine).

  • Linker: A bifunctional linker with appropriate protecting groups (e.g., Fmoc-NH-PEG-COOH).

  • This compound: Acetylated VHL ligand.

  • Coupling Reagents: HATU, HOBt, HBTU, or DIC.

  • Base: DIPEA.

  • Solvents: DMF, DCM, Piperidine (B6355638), TFA.

  • Cleavage Cocktail: e.g., TFA/TIPS/H₂O (95:2.5:2.5).

Procedure:

  • Resin Preparation and POI Ligand Loading: a. Swell the resin (e.g., 2-CTC resin, 100 mg, 1.0 mmol/g) in anhydrous DCM (2 mL) for 30 minutes in a peptide synthesis vessel. b. Drain the DCM. c. Dissolve the POI ligand with a carboxylic acid handle (0.2 mmol) and DIPEA (0.4 mmol) in anhydrous DCM (2 mL). d. Add the solution to the resin and shake at room temperature for 4 hours. e. Cap any unreacted sites by adding DCM/Methanol/DIPEA (17:2:1, 2 mL) and shaking for 30 minutes. f. Wash the resin sequentially with DCM (3 x 2 mL), DMF (3 x 2 mL), and DCM (3 x 2 mL). Dry the resin under vacuum.

  • Linker Coupling: a. Swell the POI-loaded resin in DMF (2 mL) for 30 minutes. b. If the POI ligand was attached via an amine, perform Fmoc deprotection with 20% piperidine in DMF (2 x 5 minutes). Wash with DMF (5 x 2 mL). c. In a separate vial, pre-activate the Fmoc-protected linker (e.g., Fmoc-NH-PEG-COOH, 0.3 mmol) with HATU (0.3 mmol) and DIPEA (0.6 mmol) in DMF (1 mL) for 10 minutes. d. Add the activated linker solution to the resin and shake at room temperature for 2 hours. e. Wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).

  • Fmoc Deprotection: a. Treat the resin with 20% piperidine in DMF (2 x 5 minutes) to remove the Fmoc protecting group from the linker. b. Wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL).

  • This compound Coupling: a. In a separate vial, pre-activate this compound (with a carboxylic acid handle if the linker has an amine, or vice versa) (0.3 mmol) with HATU (0.3 mmol) and DIPEA (0.6 mmol) in DMF (1 mL) for 10 minutes. b. Add the activated this compound solution to the resin and shake at room temperature for 4 hours. c. Wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).

  • Cleavage and Deprotection: a. Dry the resin thoroughly under vacuum. b. Add the cleavage cocktail (e.g., TFA/TIPS/H₂O, 95:2.5:2.5, 2 mL) to the resin and shake at room temperature for 2 hours. c. Filter the solution and collect the filtrate. d. Precipitate the crude PROTAC by adding cold diethyl ether. e. Centrifuge to pellet the product, decant the ether, and dry the crude product.

  • Purification and Analysis: a. Purify the crude PROTAC using preparative reverse-phase HPLC. b. Characterize the final product by LC-MS and NMR to confirm identity and purity.

Troubleshooting Guide

A logical approach to troubleshooting common issues in solid-phase PROTAC synthesis is outlined below.

Troubleshooting Start Problem Identified (e.g., Low Yield, Impurities) Check_Loading Incomplete Loading? Start->Check_Loading Check_Coupling Incomplete Coupling? Start->Check_Coupling Check_Cleavage Incomplete Cleavage? Start->Check_Cleavage Check_Purity Side Reactions? Start->Check_Purity Sol_Loading Solution: Increase loading time/equivalents, check ligand/resin quality. Check_Loading->Sol_Loading Sol_Coupling Solution: Increase coupling time/reagents, use different coupling agent, check for aggregation. Check_Coupling->Sol_Coupling Sol_Cleavage Solution: Increase cleavage time, use stronger cleavage cocktail, ensure resin is dry. Check_Cleavage->Sol_Cleavage Sol_Purity Solution: Optimize protecting groups, use scavengers in cleavage cocktail. Check_Purity->Sol_Purity

Caption: Troubleshooting guide for solid-phase PROTAC synthesis.

Conclusion

The solid-phase synthesis of PROTACs incorporating this compound is a powerful strategy for the rapid development of novel protein degraders. The protocols and guidelines presented here provide a solid foundation for researchers to design and synthesize their own PROTAC molecules. Careful optimization of each step is crucial for achieving high yields and purities.

References

Troubleshooting & Optimization

troubleshooting low degradation efficiency with Ac-NH-(S,R,S)-AHPC PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ac-NH-(S,R,S)-AHPC Proteolysis Targeting Chimeras (PROTACs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to low degradation efficiency during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in a PROTAC?

This compound is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] In the context of a PROTAC, it serves as the E3 ligase-recruiting element. The (S,R,S) stereoisomer is the active form that binds to VHL, while the (S,S,S) version is an inactive stereoisomer often used as a negative control in experiments.[1] A PROTAC molecule is heterobifunctional, meaning it has two heads: one that binds to the target protein of interest (POI) and another, in this case, this compound, that binds to the VHL E3 ligase.[1] This dual binding brings the target protein and the E3 ligase into close proximity, facilitating the transfer of ubiquitin to the target protein and marking it for degradation by the proteasome.[1][2]

Q2: My this compound based PROTAC is showing little to no degradation of my target protein. What are the initial checkpoints?

When encountering low or no degradation, a systematic approach is crucial. Here are the initial steps to take:

  • Confirm PROTAC Integrity: Verify the chemical structure, purity (>95%), and stability of your PROTAC. Degradation in storage or experimental media can compromise its function.[3]

  • Verify VHL E3 Ligase Expression: Ensure that the cell line used in your experiments expresses sufficient levels of the VHL E3 ligase. Low VHL expression is a common reason for the failure of VHL-based PROTACs.[3]

  • Assess Target Engagement: Confirm that your PROTAC can independently bind to both your target protein and the VHL E3 ligase (binary engagement).[4]

  • Evaluate the "Hook Effect": Using excessively high concentrations of a PROTAC can lead to the formation of non-productive binary complexes (PROTAC-Target or PROTAC-VHL) instead of the functional ternary complex (Target-PROTAC-VHL). This can paradoxically decrease degradation efficiency. It is recommended to test a broad range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal degradation window.[4][5]

Q3: How can I confirm that my PROTAC is entering the cells and engaging with the target protein?

Due to their relatively high molecular weight, poor cell permeability can be a significant hurdle for PROTACs.[5] Here’s how you can assess cell entry and target engagement:

  • Cellular Thermal Shift Assay (CETSA): This technique can be used to monitor target engagement in intact cells.

  • NanoBRET™ Target Engagement Assay: This is a proximity-based assay that can quantify target engagement in live cells.

  • Immunofluorescence Microscopy: This can be used to visualize the localization of the PROTAC within the cell, if the PROTAC is fluorescently labeled.

Troubleshooting Guide: Low Degradation Efficiency

This guide provides a step-by-step approach to pinpoint the cause of low degradation efficiency with your this compound PROTAC.

Step 1: Assess Target Degradation

The first step is to confirm the lack of degradation using a reliable method.

  • Key Experiment: Western Blot for Protein Degradation.[6]

  • Expected Outcome: A dose-dependent decrease in the band intensity of the target protein compared to the vehicle control (e.g., DMSO).[6] A loading control (e.g., GAPDH, β-actin) should show consistent band intensity across all lanes.[7]

Step 2: Investigate Ternary Complex Formation

If target degradation is not observed, the next step is to determine if the crucial ternary complex (Target Protein - PROTAC - VHL) is forming within the cells.

  • Key Experiment: Co-Immunoprecipitation (Co-IP).[8]

  • Expected Outcome: When immunoprecipitating the VHL E3 ligase, you should be able to detect the target protein in the pulldown by Western blot, and vice-versa. This indicates that the PROTAC is successfully bringing the two proteins together.[8]

Step 3: Verify Target Ubiquitination

Successful ternary complex formation should lead to the ubiquitination of the target protein. If degradation is still low, this step may be failing.

  • Key Experiment: In-Cell Ubiquitination Assay.[5]

  • Expected Outcome: After immunoprecipitating the target protein, a high-molecular-weight smear should be visible on a Western blot when probing for ubiquitin. This smear represents the poly-ubiquitinated target protein. To enhance the signal, cells should be pre-treated with a proteasome inhibitor (e.g., MG132) to allow the ubiquitinated protein to accumulate.[5]

Step 4: Check Proteasome Activity

If the target protein is being ubiquitinated but not degraded, the issue may lie with the final step of the process: proteasomal degradation.

  • Key Experiment: Proteasome Activity Assay.

  • Expected Outcome: Commercially available kits can measure the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome. Reduced proteasome activity in your cell line could explain the lack of degradation.

Quantitative Data Summary

The following tables summarize key quantitative parameters often used to evaluate PROTAC efficiency.

Table 1: Key Parameters for PROTAC Efficacy [9][10]

ParameterDescriptionTypical Values
DC50 The concentration of PROTAC that results in 50% degradation of the target protein.Varies widely depending on the PROTAC, target, and cell line (nM to µM range).[11][12]
Dmax The maximum percentage of protein degradation achieved.Ideally >80-90%.[11][12]

Table 2: Example Experimental Conditions

ExperimentReagent/ParameterTypical Concentration/Time
Western Blot PROTAC Concentration Range0.1 nM to 10 µM[5]
Incubation Time4, 8, 16, or 24 hours[6][7]
Co-Immunoprecipitation Proteasome Inhibitor (MG132)10 µM[8]
PROTAC Incubation Time4-6 hours[8]
In-Cell Ubiquitination Proteasome Inhibitor (MG132)10 µM[5]
Pre-incubation Time4-6 hours before harvest[5]

Visualizing the Process: Diagrams

To further clarify the PROTAC mechanism and troubleshooting workflow, the following diagrams are provided.

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC This compound PROTAC Ternary Ternary Complex (Target-PROTAC-VHL) PROTAC->Ternary Binds Target Target Protein (POI) Target->Ternary Binds VHL VHL E3 Ligase VHL->Ternary Binds Ub_Target Poly-ubiquitinated Target Protein Ternary->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Signaling pathway of this compound PROTAC-mediated protein degradation.

Experimental_Workflow start Start: Low/No Degradation step1 Step 1: Western Blot Assess Target Degradation start->step1 decision1 Degradation Observed? step1->decision1 step2 Step 2: Co-Immunoprecipitation Check Ternary Complex Formation decision1->step2 No end_success Success: Degradation Achieved decision1->end_success Yes decision2 Ternary Complex Forms? step2->decision2 step3 Step 3: In-Cell Ubiquitination Assay Verify Target Ubiquitination decision2->step3 Yes end_fail Further Investigation Needed decision2->end_fail No decision3 Target Ubiquitinated? step3->decision3 step4 Step 4: Proteasome Activity Assay Check Proteasome Function decision3->step4 Yes decision3->end_fail No step4->end_fail

Caption: A logical workflow for troubleshooting low PROTAC degradation efficiency.

Troubleshooting_Decision_Tree start Low Degradation Efficiency q1 Is the PROTAC stable and pure? start->q1 a1_no No: Synthesize/purify new batch of PROTAC q1->a1_no q2 Is VHL expressed in the cell line? q1->q2 Yes a1_yes Yes a2_no No: Choose a different cell line q2->a2_no q3 Is there binary engagement with target and VHL? q2->q3 Yes a2_yes Yes a3_no No: Redesign PROTAC with better binders q3->a3_no q4 Have you tested a broad concentration range (Hook Effect)? q3->q4 Yes a3_yes Yes a4_no No: Perform a dose-response experiment (0.1 nM - 10 µM) q4->a4_no q5 Does the ternary complex form (Co-IP)? q4->q5 Yes a4_yes Yes a5_no No: Optimize linker length and attachment points q5->a5_no q6 Is the target ubiquitinated? q5->q6 Yes a5_yes Yes a6_no No: Check for accessible lysines on the target protein q6->a6_no q7 Is the proteasome active? q6->q7 Yes a6_yes Yes a7_yes Yes: Consider other cellular factors (e.g., DUBs) q7->a7_yes a7_no No: Use a different cell line or stimulate proteasome activity q7->a7_no

Caption: A decision tree to guide troubleshooting of low degradation efficiency.

Experimental Protocols

Protocol 1: Western Blot for Protein Degradation

This protocol details the steps to quantify the levels of a target protein following PROTAC treatment.[6][7]

Materials:

  • Cell line expressing the target protein

  • This compound PROTAC

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • PVDF or nitrocellulose membrane

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).[5][9]

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer.[3]

    • Collect the protein lysates and determine the protein concentration using a BCA or Bradford assay.[7]

  • SDS-PAGE and Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDC or nitrocellulose membrane.[6]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[6]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.[7]

    • Quantify the band intensities. Normalize the target protein signal to the loading control.[3]

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol verifies the PROTAC-mediated interaction between the target protein and the VHL E3 ligase.[8]

Materials:

  • Treated cell lysates (as in Protocol 1, pre-treated with 10 µM MG132 for 2-4 hours before harvest)

  • Antibody against VHL or the target protein

  • Protein A/G magnetic beads

  • Non-denaturing lysis buffer

  • Wash buffer

Procedure:

  • Cell Lysis:

    • Lyse cells in a non-denaturing IP lysis buffer with protease inhibitors.[5]

  • Immunoprecipitation:

    • Pre-clear the lysate with Protein A/G beads.[5]

    • Incubate the pre-cleared lysate with an antibody against VHL or the target protein overnight at 4°C.[5]

  • Complex Capture and Elution:

    • Add fresh Protein A/G beads to capture the immune complexes.

    • Wash the beads several times to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads.[3]

  • Western Blot Analysis:

    • Analyze the eluate by Western blot, probing for the interaction partner (e.g., if you pulled down VHL, blot for the target protein).[3]

Protocol 3: In-Cell Ubiquitination Assay

This protocol is to determine if the target protein is being ubiquitinated upon PROTAC treatment.[5]

Materials:

  • Treated cell lysates (as in Protocol 1, co-treated with 10 µM MG132 for 4-6 hours before harvest)[5]

  • Antibody against the target protein

  • Antibody against Ubiquitin

  • Protein A/G magnetic beads

  • Stringent lysis buffer (e.g., RIPA buffer)

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) to allow ubiquitinated proteins to accumulate.[5]

    • Lyse cells in a stringent buffer to disrupt non-covalent protein interactions.[5]

  • Immunoprecipitation:

    • Perform immunoprecipitation for the target protein as described in the Co-IP protocol.[5]

  • Western Blot Analysis:

    • Elute the immunoprecipitated proteins and run on an SDS-PAGE gel.

    • Probe the Western blot with an anti-ubiquitin antibody. The appearance of a high-molecular-weight smear indicates poly-ubiquitination of the target protein.[5]

References

Technical Support Center: Optimizing Linker Length for Ac-NH-(S,R,S)-AHPC-Based Degraders

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers and drug development professionals working on the optimization of linker length for Ac-NH-(S,R,S)-AHPC-based degraders.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common challenges in a question-and-answer format to aid in resolving experimental hurdles.

Q1: We are not observing any degradation of our target protein with our synthesized this compound-based degrader variants. What are the possible reasons?

A1: A lack of target protein degradation can stem from several factors. Here is a systematic troubleshooting guide:

  • Inefficient Ternary Complex Formation: The primary function of the degrader is to form a stable and productive ternary complex between the target protein and the von Hippel-Lindau (VHL) E3 ligase.[1][2] If this complex is unstable or has an unfavorable conformation, degradation will be inefficient.[2]

    • Troubleshooting: Confirm binary interactions first. Ensure your degrader can independently bind to both the target protein and the VHL E3 ligase.[3] Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to verify these interactions.[3]

  • Suboptimal Linker Length: The linker length is a critical parameter.[4] A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex.[4][5] Conversely, a linker that is too long may not effectively bring the two proteins into close enough proximity for efficient ubiquitination.[4][6]

    • Troubleshooting: Synthesize and test a broader range of linker lengths.[4] It is often recommended to start with a longer linker and gradually decrease its length.[6]

  • Poor Cell Permeability: The physicochemical properties of the degrader, influenced by the linker, might prevent it from efficiently crossing the cell membrane to reach its intracellular target.[2][4]

    • Troubleshooting: Assess the physicochemical properties of your degrader, such as lipophilicity and molecular weight.[7] You can also perform cellular thermal shift assays (CETSA) or NanoBRET assays to confirm target engagement in live cells.[1]

  • The "Hook Effect": At high concentrations, degraders can form binary complexes (degrader:target protein or degrader:E3 ligase) instead of the desired ternary complex, which inhibits degradation.[2][4] This leads to a bell-shaped dose-response curve.[2]

    • Troubleshooting: Perform a wide dose-response experiment, including very low and very high concentrations, to identify if the hook effect is occurring.[2]

  • Low Protein Expression: The levels of the target protein or the VHL E3 ligase in the cell line may be insufficient for detectable degradation.[1]

    • Troubleshooting: Use Western Blotting to confirm the expression levels of both the target protein and VHL in your cell model.[1]

  • Experimental Issues: Ensure the integrity of your experimental setup, including the health of your cell lines, the quality of your antibodies for Western Blotting, and the accuracy of your compound concentrations.[4]

Q2: We are observing a "hook effect" in our dose-response curves. How can we mitigate this?

A2: The "hook effect," where higher concentrations of the degrader lead to decreased degradation, is a common phenomenon.[2] It occurs when the formation of binary complexes is favored over the ternary complex.[1][8]

  • Optimize Degrader Concentration: The most straightforward approach is to perform a thorough dose-response experiment to find the optimal concentration range for maximum degradation.[1]

  • Enhance Ternary Complex Cooperativity: A positive cooperativity means the formation of the ternary complex is favored.[9] This can be influenced by the linker design. A more rigid or conformationally constrained linker may improve cooperativity and alleviate the hook effect.[9]

  • Biophysical Confirmation: Techniques like mass photometry can be used to directly observe the formation of binary and ternary complexes at different concentrations, confirming the hook effect.[2]

Q3: Our biochemical assays show ternary complex formation, but we don't see degradation in our cellular assays. What could be the cause?

A3: Discrepancies between biochemical and cellular assay results can arise from several factors:[1]

  • Cellular Environment: Biochemical assays with purified proteins may not fully replicate the complex cellular environment, which can provide a scaffold to stabilize transient interactions.[1]

  • Cell Permeability: As mentioned in Q1, the degrader may not be efficiently entering the cells.

  • Compound Stability: The degrader could be rapidly metabolized or degraded within the cell.

    • Troubleshooting: Use LC-MS/MS to measure the stability of your degrader in cell culture medium and cell lysates over time.[1]

  • Catalytic Nature of Degraders: Even a transiently formed ternary complex can be sufficient to drive ubiquitination and degradation in a cellular context, which might be difficult to capture in some biochemical assays.[1]

Q4: What are the key considerations when designing the linker for an this compound-based degrader?

A4: The linker is a critical determinant of a degrader's efficacy.[2][10] Key considerations include:

  • Length: As discussed, linker length is crucial for productive ternary complex formation.[11] The optimal length is target-dependent and often needs to be determined empirically.[12][13]

  • Composition: The chemical makeup of the linker influences the degrader's physicochemical properties, such as solubility and cell permeability.[2] Polyethylene glycol (PEG) and alkyl chains are the most common motifs.[10][14] PEG linkers can enhance aqueous solubility.[13][14]

  • Rigidity: The flexibility of the linker affects the conformational freedom of the degrader.[15] More rigid linkers, such as those containing alkynes or piperazine (B1678402) rings, can pre-organize the molecule into a bioactive conformation, potentially improving ternary complex formation.[15]

  • Attachment Points: The points at which the linker is connected to the target protein binder and the AHPC moiety (the "exit vectors") are critical for achieving the correct geometry for ubiquitination.[2][16]

Quantitative Data Summary

The following tables summarize hypothetical data to illustrate the impact of linker length on degrader efficacy.

Table 1: Effect of Linker Length on Target Protein Degradation

Degrader VariantLinker CompositionLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
DEGRADER-L1PEG860060
DEGRADER-L2PEG1225080
DEGRADER-L3PEG167595
DEGRADER-L4Alkyl169092
DEGRADER-L5PEG2030075
DEGRADER-L6PEG2490045

Data is hypothetical and for illustrative purposes only, based on trends observed in the literature.[4][7]

Table 2: Impact of Linker Composition on Physicochemical Properties and Degradation

Degrader VariantLinker TypeLinker Length (atoms)cLogPDₘₐₓ (%)
DEGRADER-C1Alkyl164.592
DEGRADER-C2PEG163.895

Data is hypothetical and for illustrative purposes only, based on trends observed in the literature.[7]

Experimental Protocols

Protocol 1: Western Blotting for Target Protein Degradation [5][7]

This protocol is used to quantify the amount of target protein remaining in cells after treatment with a degrader.

  • Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of each degrader variant for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the target protein overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation [7]

This protocol is used to detect the formation of the ternary complex in cells.

  • Cell Treatment and Lysis: Treat cells with the degrader or DMSO for a short period (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein or the VHL E3 ligase overnight at 4°C. Add protein A/G beads to pull down the antibody-protein complexes.

  • Washing and Elution: Wash the beads several times to remove non-specific binding. Elute the bound proteins by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the target protein and the VHL E3 ligase to detect the co-precipitated proteins. An increased amount of the co-precipitated protein in the degrader-treated sample compared to the control indicates ternary complex formation.

Protocol 3: Synthesis of an this compound-PEG-Acid Linker [14]

This protocol describes a general method for synthesizing a key intermediate for degrader synthesis.

  • Coupling of AHPC to PEG Linker:

    • Dissolve (S,R,S)-AHPC hydrochloride and a Boc-protected PEG-amine linker in DMF.

    • Add coupling agents (e.g., HATU, HOBt) and a base (e.g., DIPEA) to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by LC-MS.

    • Upon completion, purify the product by flash column chromatography.

  • Deprotection of the Carboxylic Acid:

    • Dissolve the purified product in a solution of TFA in DCM.

    • Stir the reaction at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure to yield the final this compound-PEG-acid linker.

    • Confirm the product identity and purity by NMR and LC-MS.

Visualizations

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC AHPC-Based Degrader PROTAC->PROTAC TernaryComplex Ternary Complex (POI-PROTAC-VHL) PROTAC->TernaryComplex Binds Target Target Protein (POI) Target->TernaryComplex VHL VHL E3 Ligase VHL->TernaryComplex Ub_Target Ubiquitinated Target Protein TernaryComplex->Ub_Target Ubiquitination Ub Ubiquitin (Ub) Ub->TernaryComplex Proteasome Proteasome Ub_Target->Proteasome Recognition Degraded Proteasome->Degraded Degradation

Caption: Mechanism of action for an AHPC-based degrader.

Experimental_Workflow cluster_workflow Linker Optimization Workflow start Design & Synthesize Degrader Library (Varying Linker Lengths) biochem Biochemical Assays (SPR, ITC, TR-FRET) Confirm Binary/Ternary Complex Formation start->biochem cellular_degradation Cellular Degradation Assay (Western Blot) Determine DC50 & Dmax biochem->cellular_degradation functional Functional Assays (e.g., Cell Viability) Determine IC50 cellular_degradation->functional analyze Analyze Structure-Activity Relationship (SAR) functional->analyze analyze->start Iterate Design optimize Optimized Degrader analyze->optimize

Caption: Experimental workflow for optimizing linker length.

Troubleshooting_Tree cluster_troubleshooting Troubleshooting: No Degradation Observed start No/Low Degradation Observed q1 Ternary Complex Formation Confirmed? start->q1 q2 Cellular Target Engagement Confirmed? q1->q2 Yes a1_no Action: - Confirm binary binding (SPR/ITC) - Synthesize different linkers - Run Co-IP q1->a1_no No q3 Hook Effect Observed? q2->q3 Yes a2_no Action: - Assess cell permeability (CETSA) - Check compound stability (LC-MS/MS) q2->a2_no No a3_yes Action: - Optimize concentration (wide dose-response) q3->a3_yes Yes a_final Action: - Check protein expression (WB) - Verify experimental setup q3->a_final No

Caption: Troubleshooting decision tree for no degradation.

References

improving solubility and stability of Ac-NH-(S,R,S)-AHPC conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ac-NH-(S,R,S)-AHPC conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges related to the solubility and stability of these molecules.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor aqueous solubility for this compound conjugates?

A1: Due to their often high molecular weight and lipophilic nature, this compound conjugates can exhibit poor aqueous solubility.[1][2] This can lead to aggregation and precipitation in aqueous buffers, hindering biological assays.[1] The specific properties of the conjugated ligand targeting the protein of interest can also significantly impact the overall solubility of the PROTAC molecule.

Q2: How can I perform a quick assessment of the stability of my this compound conjugate in a specific buffer?

A2: A preliminary stability assessment can be conducted by preparing a solution of your conjugate at a known concentration in the desired buffer. Aliquots of this solution can be incubated under various conditions (e.g., room temperature, 4°C, 37°C) and analyzed at different time points (e.g., 0, 2, 4, 8, 24 hours) using analytical methods like HPLC or LC-MS. A decrease in the peak area of the parent compound alongside the emergence of new peaks would suggest degradation.

Q3: What are the primary degradation pathways for this compound conjugates?

A3: this compound conjugates can be susceptible to several degradation mechanisms:

  • Hydrolysis: The amide and ester bonds within the linker or conjugated ligands can be prone to hydrolysis, especially under acidic or basic conditions.[1]

  • Oxidation: Electron-rich moieties within the molecule can be sensitive to oxidation, which can be accelerated by exposure to dissolved oxygen and light.[1]

Q4: Can the linker chemistry influence the stability of the conjugate?

A4: Yes, the linker is a critical determinant of a PROTAC's stability. Certain linker chemistries, such as those with azacyclic structures, are more resistant to metabolic degradation. Conversely, long, flexible linkers like long alkyl or PEG chains can be more susceptible to metabolic modification.[1]

Troubleshooting Guides

Issue 1: Poor Solubility or Precipitation During Experiment

If you are observing precipitation or phase separation of your this compound conjugate during experimental setup, consider the following troubleshooting steps.

Solubility Troubleshooting start Precipitation Observed check_stock Check Stock Solution (Clarity, Concentration) start->check_stock optimize_solvent Optimize Solvent System check_stock->optimize_solvent Stock OK failure Consult Further check_stock->failure Stock Issue use_solubilizing_agents Use Solubilizing Agents optimize_solvent->use_solubilizing_agents Precipitation Persists success Clear Solution Achieved optimize_solvent->success Issue Resolved modify_protocol Modify Experimental Protocol use_solubilizing_agents->modify_protocol Still Unresolved use_solubilizing_agents->success Issue Resolved modify_protocol->success Issue Resolved modify_protocol->failure Persistent Issue

Caption: Troubleshooting workflow for addressing solubility issues.

  • Sonication and Heating: Gentle heating and/or sonication can aid in the dissolution of the conjugate.[3][4]

  • Co-solvents: The use of co-solvents is a highly effective technique. Common co-solvents for parenteral use include propylene (B89431) glycol, ethanol, glycerin, and polyethylene (B3416737) glycol (PEG).[3]

  • pH Adjustment: For conjugates with ionizable groups, adjusting the pH of the buffer can significantly alter solubility.[4][5]

  • Surfactants: Non-ionic surfactants like Tween-80 can be used to improve solubility.[3][4]

  • Cyclodextrins: Encapsulation with cyclodextrins, such as SBE-β-CD, can enhance the aqueous solubility of lipophilic compounds.[3][6]

The following table provides examples of solvent systems that have been used to improve the solubility of AHPC conjugates.

Formulation IDSolvent SystemAchieved Concentration (mg/mL)ObservationsReference
F110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5Clear solution[3]
F210% DMSO, 90% (20% SBE-β-CD in Saline)2.5Suspended solution[3]
F310% DMSO, 90% Corn Oil≥ 2.5Clear solution[3]
Issue 2: Conjugate Instability and Degradation

If you suspect your this compound conjugate is degrading during your experiment, follow this guide to diagnose and mitigate the issue.

Stability Investigation start Suspected Degradation stability_assay Perform Stability Assay (HPLC/LC-MS) start->stability_assay stable Conjugate is Stable stability_assay->stable No Degradation unstable Identify Degradation Pathway stability_assay->unstable Degradation Observed analyze_degradants Analyze Degradation Products forced_degradation Conduct Forced Degradation Study analyze_degradants->forced_degradation Further Investigation optimize_conditions Optimize Storage & Experimental Conditions forced_degradation->optimize_conditions mitigated Degradation Mitigated optimize_conditions->mitigated unstable->analyze_degradants

Caption: Workflow for investigating and addressing conjugate instability.

  • Buffer Optimization: Adjust the pH of your buffer to a range where the conjugate is more stable. Avoid highly acidic or basic conditions if your molecule contains labile ester or amide bonds.

  • Antioxidants: If oxidation is suspected, consider adding antioxidants to your buffer system.

  • Light Protection: Store stock solutions and conduct experiments with protection from light, especially if the conjugate contains photosensitive moieties.

  • Temperature Control: Store stock solutions at -80°C and prepare working solutions fresh. Avoid repeated freeze-thaw cycles.[3][4]

The following hypothetical data illustrates how the stability of an this compound conjugate might be presented.

Buffer System (pH)Temperature (°C)Incubation Time (hours)% Parent Compound RemainingMajor Degradant(s)
PBS (7.4)372485.2Hydrolyzed amide
Acetate (5.0)372465.7Hydrolyzed ester
PBS (7.4)42498.1Not detected
PBS (7.4) + 0.1% DTT372495.3Minimal oxidation

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol is adapted from standard high-throughput kinetic solubility assays.[7][8]

Objective: To determine the kinetic solubility of an this compound conjugate in an aqueous buffer.

Materials:

  • This compound conjugate

  • DMSO (anhydrous)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates (UV-transparent)

  • UV/Vis plate reader

  • Multiscreen solubility filter plates (optional)

  • Centrifuge (for filter plates)

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of the conjugate in DMSO.

  • Prepare Standard Curve: Create a series of dilutions of the stock solution in DMSO.

  • Sample Preparation: Add 2 µL of the 10 mM stock solution to the wells of the microtiter plate.

  • Add Buffer: Add 198 µL of PBS (pH 7.4) to each well to achieve a final conjugate concentration of 100 µM and a final DMSO concentration of 1%.

  • Incubation: Seal the plate and incubate at room temperature for 2 hours with gentle shaking.

  • Measurement:

    • Direct UV Measurement: Measure the absorbance of each well at the λmax of the conjugate.

    • (Optional) Filtration: If precipitation is observed, filter the solutions using a solubility filter plate by centrifugation. Measure the absorbance of the filtrate.

  • Calculation: Determine the concentration of the conjugate in the aqueous solution by comparing its absorbance to a standard curve prepared in the same buffer system with known concentrations of the conjugate.

Protocol 2: Chemical Stability Assessment in Solution

This protocol provides a general framework for assessing the chemical stability of a conjugate in a buffered solution.

Objective: To evaluate the stability of an this compound conjugate over time in a specific buffer and at different temperatures.

Materials:

  • This compound conjugate

  • Desired aqueous buffer (e.g., PBS, pH 7.4)

  • HPLC or LC-MS system with a suitable column

  • Incubators set at desired temperatures (e.g., 4°C, 25°C, 37°C)

  • Autosampler vials

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of the conjugate in DMSO.

  • Prepare Working Solution: Dilute the stock solution in the desired pre-warmed buffer to a final concentration (e.g., 10 µM).

  • Incubation: Aliquot the working solution into separate autosampler vials for each time point and temperature condition.

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial from each temperature condition.

  • Quenching: If necessary, stop further degradation by adding an equal volume of a cold organic solvent like acetonitrile.

  • Analysis: Analyze the samples by HPLC or LC-MS. Monitor the peak area of the parent compound and the appearance of any new peaks corresponding to degradation products.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the 0-hour time point.

PROTAC_MoA POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC This compound Conjugate (PROTAC) PROTAC->PROTAC Recycled PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: Mechanism of action of this compound conjugates.

References

Technical Support Center: Overcoming Off-Target Effects of Ac-NH-(S,R,S)-AHPC PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and overcome off-target effects associated with Ac-NH-(S,R,S)-AHPC PROTACs.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of off-target effects with this compound PROTACs?

A1: Off-target effects in this compound PROTACs, which recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase, can arise from several factors:

  • Promiscuous Warhead: The ligand binding to the protein of interest (POI) may have affinity for other proteins with similar binding pockets.

  • E3 Ligase-Related Effects: While the (S,R,S)-AHPC moiety is highly specific for VHL, the cellular context and expression levels of VHL can influence outcomes.

  • Formation of Unproductive Binary Complexes: At high concentrations, PROTACs can form binary complexes with either the POI or the E3 ligase, which are unable to induce degradation and can sometimes lead to off-target activities. This is known as the "hook effect".[1][2]

  • Linker-Mediated Interactions: The linker connecting the warhead and the E3 ligase ligand is not merely a spacer and can influence the conformation of the ternary complex (POI-PROTAC-E3 ligase), potentially enabling the degradation of unintended proteins.

Q2: How can I experimentally distinguish between on-target and off-target toxicity?

A2: Differentiating on-target from off-target toxicity is crucial. Here are key strategies:

  • Use of a Negative Control PROTAC: Synthesize an inactive epimer of the this compound moiety that does not bind to VHL. If the observed toxicity persists with the inactive control, it is likely an off-target effect independent of VHL-mediated degradation.

  • Rescue Experiments: Overexpression of the target protein should rescue the on-target phenotype. If the toxicity remains, it suggests off-target effects.

  • Proteome-Wide Analysis: Employ quantitative mass spectrometry to identify all proteins degraded upon PROTAC treatment. This provides a global view of the PROTAC's specificity.

Q3: What is the "hook effect" and how can I mitigate it?

A3: The "hook effect" describes the phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC.[1][2] This occurs because the excess PROTAC molecules saturate both the target protein and the E3 ligase, leading to the formation of non-productive binary complexes instead of the required ternary complex for degradation. To mitigate this, perform a detailed dose-response curve to identify the optimal concentration range that maximizes degradation (Dmax) before the hook effect becomes prominent.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues related to off-target effects during experiments with this compound PROTACs.

Issue 1: High levels of off-target protein degradation observed in proteomics analysis.

Potential Cause Troubleshooting Steps
Promiscuous Warhead 1. Validate Target Engagement: Confirm direct binding of the warhead to the intended target using techniques like Cellular Thermal Shift Assay (CETSA) or Surface Plasmon Resonance (SPR). 2. Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the warhead with modifications designed to improve selectivity. 3. Computational Modeling: Use molecular docking to predict potential off-targets of the warhead.
Suboptimal Linker 1. Linker Optimization: Synthesize a library of PROTACs with varying linker lengths, compositions (e.g., PEG, alkyl chains), and attachment points to both the warhead and the AHPC moiety. 2. Ternary Complex Modeling: Use computational tools to model the ternary complex and identify a linker that promotes a productive conformation for on-target degradation while minimizing interactions that could lead to off-target degradation.
Concentration-Dependent Effects 1. Refine Dose-Response: Perform a detailed dose-response analysis to determine the lowest effective concentration that achieves maximal on-target degradation with minimal off-targets. 2. Time-Course Experiment: Analyze protein degradation at different time points to distinguish between direct and indirect degradation events.

Issue 2: Significant cell toxicity observed at effective degradation concentrations.

Potential Cause Troubleshooting Steps
On-Target Toxicity 1. Validate Target Function: Ensure that the degradation of the intended target is not the cause of the toxicity. This can be assessed by comparing the PROTAC-induced phenotype with that of other methods of target knockdown (e.g., siRNA, shRNA).
Off-Target Toxicity 1. Identify Off-Targets: Use global proteomics (LC-MS/MS) to identify unintended degraded proteins that may be responsible for the toxicity. 2. Validate Toxic Off-Targets: Use orthogonal methods like Western blotting or siRNA-mediated knockdown of the identified off-targets to confirm their role in the observed toxicity. 3. PROTAC Redesign: Based on the identified off-targets, redesign the PROTAC with a more selective warhead or an optimized linker to avoid degradation of the toxic off-target.
Solvent or Formulation Toxicity 1. Vehicle Control: Ensure that the vehicle (e.g., DMSO) concentration is not causing toxicity. 2. Formulation Optimization: If using a specific formulation for in vivo studies, test the toxicity of the formulation components alone.

Quantitative Data Summary

The following table provides an illustrative example of quantitative data from a hypothetical global proteomics experiment designed to identify off-target effects of an this compound-based PROTAC targeting Protein X. Note: This data is for representative purposes only, as comprehensive off-target proteomic data for a specific this compound PROTAC is not publicly available.

ProteinDescriptionDC50 (nM)Dmax (%)
Protein X (On-Target) Intended Target Protein 15 >95
Protein Y (Off-Target)Kinase with similar binding motif to Protein X25085
Protein Z (Off-Target)Unrelated structural protein>100030
Housekeeping Protein ALoading ControlNot Degraded0
Housekeeping Protein BLoading ControlNot Degraded0
  • DC50: The concentration of the PROTAC that results in 50% degradation of the protein.

  • Dmax: The maximum percentage of protein degradation achieved.

Experimental Protocols

1. Global Proteomics for Off-Target Identification (LC-MS/MS)

This protocol outlines a general workflow for identifying off-target protein degradation using quantitative mass spectrometry.

  • Cell Culture and Treatment:

    • Culture a relevant human cell line to 70-80% confluency.

    • Treat cells with the this compound PROTAC at a concentration that gives maximal on-target degradation (e.g., 3-5x DC50).

    • Include a vehicle control (e.g., DMSO) and a negative control PROTAC (an inactive epimer).

    • Incubate for a predetermined time (e.g., 24 hours).

  • Cell Lysis and Protein Digestion:

    • Harvest and wash the cells with ice-cold PBS.

    • Lyse the cells in a buffer containing a denaturing agent (e.g., urea) and protease/phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

    • Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples using a high-resolution mass spectrometer coupled with a liquid chromatography system.

    • Acquire data in a data-dependent or data-independent acquisition mode.

  • Data Analysis:

    • Process the raw mass spectrometry data using software such as MaxQuant or Spectronaut to identify and quantify proteins.

    • Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the controls.

2. In-Cell Ubiquitination Assay

This protocol confirms that the PROTAC is inducing the ubiquitination of the target protein.

  • Cell Treatment:

    • Seed and treat cells with the optimal concentration of the this compound PROTAC.

    • Crucially, co-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvesting to allow for the accumulation of ubiquitinated proteins.

  • Cell Lysis and Immunoprecipitation (IP):

    • Lyse the cells in a non-denaturing IP lysis buffer containing protease inhibitors and a deubiquitinase (DUB) inhibitor (e.g., PR-619).

    • Perform immunoprecipitation for the target protein using a specific antibody.

  • Western Blot Analysis:

    • Elute the immunoprecipitated proteins and run them on an SDS-PAGE gel.

    • Transfer the proteins to a membrane and probe with an anti-ubiquitin antibody. An increase in a high-molecular-weight smear in the PROTAC-treated sample indicates successful ubiquitination of the target protein.

Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC This compound PROTAC POI Protein of Interest (POI) PROTAC->POI Binds to POI VHL VHL E3 Ligase PROTAC->VHL Recruits VHL Ub Ubiquitin VHL_bound VHL Proteasome 26S Proteasome POI_bound POI POI_bound->Proteasome Degradation PROTAC_bound PROTAC POI_bound->PROTAC_bound VHL_bound->POI_bound Ubiquitination VHL_bound->PROTAC_bound Troubleshooting_Workflow Start No or Poor On-Target Degradation Check_Compound 1. Verify Compound Integrity (LC-MS, NMR) Start->Check_Compound Check_Target_Engagement 2. Confirm Target Engagement (CETSA, NanoBRET) Check_Compound->Check_Target_Engagement Permeability Low Cell Permeability? Check_Target_Engagement->Permeability Binding_Issue Poor Target Binding? Check_Target_Engagement->Binding_Issue Check_Ternary_Complex 3. Assess Ternary Complex Formation (Co-IP, FRET) Ternary_Issue Inefficient Ternary Complex? Check_Ternary_Complex->Ternary_Issue Check_Ubiquitination 4. In-Cell Ubiquitination Assay Ub_Issue Ubiquitination Failure? Check_Ubiquitination->Ub_Issue Check_Proteasome 5. Check Proteasome Activity (MG132 control) Proteasome_Issue Proteasome Dysfunction? Check_Proteasome->Proteasome_Issue Permeability->Check_Ternary_Complex No Optimize_Properties Optimize Physicochemical Properties Permeability->Optimize_Properties Yes Binding_Issue->Check_Ternary_Complex No Redesign_Warhead Redesign Warhead Binding_Issue->Redesign_Warhead Yes Ternary_Issue->Check_Ubiquitination No Optimize_Linker Optimize Linker Ternary_Issue->Optimize_Linker Yes Ub_Issue->Check_Proteasome No Check_Lysine Check Surface Lysine Accessibility on POI Ub_Issue->Check_Lysine Yes Check_Cell_Line Use Different Cell Line Proteasome_Issue->Check_Cell_Line Yes Off_Target_Logic Start High Off-Target Effects Observed Proteomics Global Proteomics (LC-MS/MS) to Identify Off-Targets Start->Proteomics Validate Validate Off-Targets (Western Blot, siRNA) Proteomics->Validate Analyze_Cause Analyze Cause of Off-Target Effect Validate->Analyze_Cause Warhead Promiscuous Warhead Analyze_Cause->Warhead Binding Profile Linker Suboptimal Linker Analyze_Cause->Linker Ternary Model Concentration High Concentration Analyze_Cause->Concentration Dose-Response Redesign_Warhead Redesign Warhead for Higher Selectivity Warhead->Redesign_Warhead Optimize_Linker Optimize Linker Length and Composition Linker->Optimize_Linker Optimize_Dose Determine Optimal Concentration Range Concentration->Optimize_Dose

References

Navigating the Hook Effect in Ac-NH-(S,R,S)-AHPC PROTAC Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of PROTAC experiments?

A1: The "hook effect" describes the paradoxical decrease in target protein degradation at high concentrations of a PROTAC.[1][2][3] This results in a characteristic bell-shaped dose-response curve, where maximal degradation is observed at an optimal, intermediate PROTAC concentration.[1][4] At excessively high concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex (Target Protein-PROTAC-E3 Ligase) required for ubiquitination and subsequent degradation.[1][2][3]

Q2: Why is it critical to identify and understand the hook effect?

A2: Failing to recognize the hook effect can lead to the significant misinterpretation of experimental results. A potent PROTAC might be incorrectly classified as inactive if it is tested at concentrations that are too high, falling on the right side of the bell-shaped curve where degradation is minimal.[2] Understanding this phenomenon is crucial for the accurate determination of key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), which are vital for structure-activity relationship (SAR) studies.[2]

Q3: What are the primary experimental readouts for characterizing the hook effect?

A3: The primary experimental readouts to characterize the hook effect are the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum level of degradation).[2] A pronounced hook effect will manifest as a significant decrease in the percentage of degradation after reaching the Dmax.[1]

Q4: What factors can influence the magnitude of the hook effect?

A4: The magnitude of the hook effect can be influenced by several factors, including:

  • Binding Affinities: The relative binding affinities of the PROTAC for the target protein and the E3 ligase play a significant role.[1]

  • Cooperativity: The ability of the target protein and E3 ligase to favorably interact within the ternary complex can stabilize it, reducing the formation of binary complexes and thus mitigating the hook effect.[1][5]

  • Linker Composition and Length: The linker connecting the target-binding and E3 ligase-binding moieties is critical for optimal ternary complex formation and can be optimized to reduce the hook effect.[1][5]

  • Cellular Context: Factors such as the expression levels of the target protein and the E3 ligase in the specific cell line being used can influence the observed hook effect.[6]

Troubleshooting Guides

This guide provides a structured approach to identifying and addressing the hook effect in your Ac-NH-(S,R,S)-AHPC PROTAC experiments.

Issue 1: A bell-shaped dose-response curve is observed in the degradation assay.

This is the classic indicator of the hook effect.[1][4]

  • Troubleshooting Steps:

    • Extend the Dose-Response Range: Ensure your concentration range is wide enough to capture the full bell-shaped curve. It is recommended to use at least 8-10 concentrations with half-log dilutions to accurately determine the optimal concentration for maximal degradation.[1]

    • Re-evaluate DC50 and Dmax: Utilize a non-linear regression model that can accommodate a biphasic or bell-shaped curve to accurately calculate the DC50 and Dmax. Standard sigmoidal models are not appropriate for data exhibiting a hook effect.[1]

    • Perform a Time-Course Experiment: Assess degradation at multiple time points (e.g., 2, 4, 8, 12, 24 hours) at both the optimal concentration and a higher, "hooked" concentration. This will help in understanding the kinetics of degradation and ternary complex formation.[1]

Issue 2: The this compound PROTAC shows weak or no degradation at expected active concentrations.

This could be due to testing at a concentration that falls within the hook effect region.[1]

  • Troubleshooting Steps:

    • Test a Broader and Lower Concentration Range: As a first step, test a much wider range of concentrations, including significantly lower ones (e.g., in the nanomolar or even picomolar range). It's possible the optimal degradation concentration is much lower than initially anticipated.[1][2]

    • Assess Ternary Complex Formation: Employ biophysical assays to directly measure the formation of the ternary complex at different PROTAC concentrations. Techniques like AlphaLISA, FRET, or SPR can provide direct evidence of ternary complex formation and help identify the optimal concentration range.[1]

    • Evaluate Cell Permeability: Poor cell permeability can lead to low intracellular PROTAC concentrations, potentially masking the true degradation potential.[1][2] Consider performing cell permeability assays if degradation is consistently low across all tested concentrations.[1]

Issue 3: How can the hook effect be mitigated in my experiments?

  • Troubleshooting Steps:

    • Enhance Cooperativity: The rational design of the PROTAC linker can introduce favorable protein-protein interactions between the target and the E3 ligase, leading to positive cooperativity.[1][5] This stabilizes the ternary complex, making it more favorable than the binary complexes even at higher concentrations.[1]

    • Optimize the Linker: The length and composition of the linker are critical for optimal ternary complex formation. Systematically varying the linker can help identify a PROTAC with a reduced hook effect.[1][5]

    • Consider Trivalent PROTACs: In some cases, trivalent PROTACs have been shown to enhance protein degradation and potentially reduce the hook effect, although this is not universally true and is influenced by other factors.[7]

    • Utilize Nano-PROTACs: Encapsulating PROTACs in nanoparticles can control their release and local concentration, potentially mitigating the hook effect and improving in vivo efficacy.[8]

Quantitative Data Summary

The following tables summarize key quantitative parameters from hypothetical this compound PROTAC experiments to illustrate the hook effect.

Table 1: Dose-Response Data for this compound-A Exhibiting a Hook Effect

This compound-A Concentration (nM)% Target Protein Degradation
0.110
140
1090 (Dmax)
10055
100020
100005

Table 2: Comparison of DC50 and Dmax for this compound PROTACs with and without a Pronounced Hook Effect

PROTACDC50 (nM)Dmax (%)Hook Effect Observation
This compound-A790Pronounced hook effect above 10 nM
This compound-B1295Minimal hook effect up to 10 µM

Experimental Protocols

Protocol 1: Western Blotting for PROTAC-Mediated Protein Degradation

This protocol outlines the general steps for assessing target protein degradation via Western blotting.[1][4]

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.[4]

    • Treat cells with a serial dilution of the this compound PROTAC (and vehicle control) for the desired time period (e.g., 24 hours).[1][4]

  • Cell Lysis:

    • After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[4]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.[1][4]

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.[1]

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[1][4]

    • Block the membrane with 5% non-fat milk or BSA in TBST.[1]

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[1]

    • Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.[1]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[1]

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]

    • Quantify band intensities using densitometry software.[1]

    • Normalize the target protein signal to the loading control signal.[1]

Protocol 2: AlphaLISA for Ternary Complex Formation

This protocol outlines the general steps for assessing ternary complex formation using AlphaLISA technology.[1]

  • Reagent Preparation:

    • Prepare serial dilutions of the this compound PROTAC in assay buffer.[1]

    • Prepare solutions of the tagged target protein (e.g., GST-tagged) and the tagged E3 ligase (e.g., FLAG-tagged) in assay buffer.[1]

  • Assay Plate Setup:

    • In a 384-well plate, add the target protein, E3 ligase, and PROTAC dilutions.[1]

    • Include controls with no PROTAC and no proteins.[1]

    • Incubate the plate to allow for ternary complex formation.[1]

  • Bead Addition:

    • Add AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-FLAG) to the wells.[1]

    • Incubate the plate in the dark to allow for bead-protein binding.[1]

  • Signal Detection:

    • Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis:

    • Plot the AlphaLISA signal against the PROTAC concentration to determine the concentration range that promotes maximal ternary complex formation.

Visualizations

PROTAC_Mechanism cluster_0 Productive Ternary Complex Formation (Optimal Concentration) cluster_1 Non-Productive Binary Complex Formation (High Concentration) PROTAC_opt This compound PROTAC Ternary_opt Productive Ternary Complex PROTAC_opt->Ternary_opt Target_opt Target Protein Target_opt->Ternary_opt E3_opt E3 Ligase E3_opt->Ternary_opt Ub Ubiquitin Ternary_opt->Ub Ubiquitination Degradation Proteasomal Degradation Ub->Degradation PROTAC_high1 This compound PROTAC Binary_Target Non-Productive Binary Complex PROTAC_high1->Binary_Target Target_high Target Protein Target_high->Binary_Target PROTAC_high2 This compound PROTAC Binary_E3 Non-Productive Binary Complex PROTAC_high2->Binary_E3 E3_high E3 Ligase E3_high->Binary_E3

Caption: The PROTAC mechanism and the formation of non-productive binary complexes leading to the hook effect.

Troubleshooting_Workflow Start Start: Observe Weak or No Target Degradation Is_Bell_Shaped Is the dose-response curve bell-shaped? Start->Is_Bell_Shaped Extend_Range Extend Dose-Response Range (Lower & Higher Conc.) Is_Bell_Shaped->Extend_Range Yes Assess_Ternary Assess Ternary Complex Formation (e.g., AlphaLISA) Is_Bell_Shaped->Assess_Ternary No Re_evaluate Re-evaluate DC50/Dmax with appropriate model Extend_Range->Re_evaluate Time_Course Perform Time-Course Experiment Re_evaluate->Time_Course Optimize_PROTAC Consider PROTAC Optimization (Linker, etc.) Time_Course->Optimize_PROTAC Check_Permeability Evaluate Cell Permeability Assess_Ternary->Check_Permeability Check_Permeability->Optimize_PROTAC

References

Technical Support Center: Enhancing Ternary Complex Formation with Ac-NH-(S,R,S)-AHPC-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to optimize the formation of ternary complexes using PROTACs incorporating the VHL E3 ligase ligand, Ac-NH-(S,R,S)-AHPC (also known as VH032).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental evaluation of ternary complex formation.

Issue 1: Low or No Ternary Complex Formation Detected in Biophysical Assays (e.g., SPR, ITC, AlphaLISA)

Potential Cause Troubleshooting Strategy
Suboptimal PROTAC Concentration (Hook Effect) High PROTAC concentrations can favor binary complex formation (PROTAC-Target or PROTAC-VHL) over the ternary complex.[1][2] Perform a dose-response experiment with a wide concentration range of the PROTAC to identify the optimal concentration for ternary complex formation, which often presents as a bell-shaped curve.[2]
Inefficient Linker Design The linker's length, composition, and attachment points are critical for productive ternary complex geometry.[1] Synthesize and test a library of PROTACs with varying linker lengths and compositions (e.g., PEG, alkyl chains) to improve cooperativity.[1] Consider incorporating rigid elements like piperazine (B1678402) or piperidine (B6355638) moieties to constrain the conformation.[1]
Poor Protein Quality or Activity Proteins may be aggregated, misfolded, or inactive. Assess protein purity and monodispersity using techniques like SDS-PAGE and size-exclusion chromatography. Confirm the activity of the target protein and E3 ligase complex through appropriate functional assays.
Incompatible Assay Buffer Buffer components can interfere with protein-protein or protein-ligand interactions. Test different buffer conditions (e.g., pH, salt concentration, additives). Ensure the buffer is consistent across all components in ITC experiments to minimize heats of dilution.[3]
Low Signal-to-Noise Ratio (AlphaLISA) Suboptimal concentrations of assay components can lead to weak signals. Titrate the concentrations of the donor and acceptor beads, as well as the target protein and E3 ligase, to find the optimal ratio.[3] Ensure sufficient incubation times for complex formation and bead binding.[3]

Issue 2: Inconsistent Results Between Biochemical and Cellular Assays

Potential Cause Troubleshooting Strategy
Poor Cell Permeability of PROTAC The PROTAC may not efficiently cross the cell membrane to reach its intracellular targets. Assess cell permeability using assays like the NanoBRET™ Target Engagement assay in both intact and permeabilized cells.[4] Modify the linker to improve physicochemical properties for better cell penetration.[5]
PROTAC Instability or Metabolism The PROTAC may be rapidly degraded or metabolized within the cell. Evaluate the stability of the PROTAC in cell culture medium and cell lysates over time using LC-MS/MS.[1]
Low Intracellular Protein Expression The expression levels of the target protein or the E3 ligase (VHL) may be insufficient in the chosen cell line. Verify the endogenous expression levels of both proteins using Western Blotting.[1] Consider using a cell line with higher expression or overexpressing the target protein or E3 ligase.
Cellular Environment Complexity Biochemical assays with purified proteins do not fully replicate the complex intracellular environment. Validate findings from biochemical assays using orthogonal in-cell methods like NanoBRET™ or co-immunoprecipitation (Co-IP) to confirm ternary complex formation in a cellular context.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in PROTACs? A1: this compound, also known as VH032, is a potent small molecule ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[6] It is incorporated into PROTACs as the E3 ligase-recruiting element. By binding to VHL, it allows the PROTAC to bring a target protein into proximity with the E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[7]

Q2: What is the "hook effect" and how can I avoid it? A2: The "hook effect" is a phenomenon observed in ternary complex assays where increasing the concentration of the PROTAC beyond an optimal point leads to a decrease in the measured signal.[2] This occurs because at high concentrations, the PROTAC saturates both the target protein and the E3 ligase independently, forming binary complexes that prevent the formation of the productive ternary complex.[2] To avoid this, it is crucial to perform a full dose-response curve for your PROTAC to determine the optimal concentration range for ternary complex formation.[1]

Q3: How does the linker composition affect ternary complex formation? A3: The linker is not merely a spacer but plays a critical role in the stability and geometry of the ternary complex.[1] Its length, rigidity, and chemical composition influence the relative orientation of the target protein and E3 ligase, which is crucial for effective ubiquitination.[5] Linker optimization, often through systematic variation of its properties, is a key strategy to enhance the cooperativity and stability of the ternary complex.[8]

Q4: What is cooperativity (α) and why is it important? A4: Cooperativity (α) is a measure of how the binding of one protein to the PROTAC affects the binding of the second protein. It is calculated as the ratio of the binary dissociation constant (KD) to the ternary dissociation constant (KDternary).[9] A value of α > 1 indicates positive cooperativity, meaning the ternary complex is more stable than the individual binary complexes, which is often a hallmark of an effective PROTAC.[9]

Q5: Which techniques can I use to measure ternary complex formation? A5: Several biophysical and cellular techniques can be used:

  • Surface Plasmon Resonance (SPR): Provides real-time kinetic data (kon, koff) and affinity (KD) for both binary and ternary interactions.[9]

  • Isothermal Titration Calorimetry (ITC): Measures the thermodynamic parameters (ΔH, ΔS, KD) of binding, providing a complete thermodynamic profile of complex formation and allowing for the calculation of cooperativity.[10]

  • AlphaLISA®/AlphaScreen®: A bead-based proximity assay that is well-suited for high-throughput screening of PROTACs.[2]

  • NanoBRET™: A live-cell proximity-based assay that allows for the measurement of ternary complex formation and target engagement in a physiological context.[11]

  • Co-Immunoprecipitation (Co-IP): A classic technique to demonstrate the interaction between the target protein and the E3 ligase in the presence of the PROTAC within a cellular lysate.

Quantitative Data Summary

The following tables provide representative quantitative data for VHL-based PROTACs to serve as a reference. Note that specific values will vary depending on the target protein, linker, and experimental conditions.

Table 1: Representative Binding Affinities and Cooperativity of VHL-based PROTACs

PROTACTargetBinary K_D (PROTAC to VHL)Ternary K_D (PROTAC to VHL with Target)Cooperativity (α)Reference
MZ1BRD4(BD2)180 nM8.2 nM22[9][12]
AT1BRD4(BD2)150 nM1.8 nM83[9][12]
ACBI1SMARCA22900 nM110 nM26[13]
PROTAC 1SMARCA21900 nM590 nM3.2[13]

Table 2: Comparison of Assay Parameters for Ternary Complex Analysis

AssayPrincipleKey OutputsThroughputSample Consumption
SPR Refractive index changeKinetics (k_a, k_d), Affinity (K_D)MediumLow
ITC Heat change upon bindingThermodynamics (ΔH, ΔS), Affinity (K_D), Stoichiometry (n)LowHigh
AlphaLISA Proximity-based light emissionEndpoint signal (potency)HighLow
NanoBRET Bioluminescence resonance energy transferLive-cell target engagement, Ternary complex formationHighLow

Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

Objective: To determine the kinetics and affinity of binary and ternary complex formation.

Methodology:

  • Immobilization: Immobilize the purified VHL E3 ligase complex onto a sensor chip surface.

  • Binary Interaction Analysis:

    • Flow a series of concentrations of the this compound-based PROTAC over the immobilized VHL to measure the binary binding kinetics (ka and kd) and affinity (KD_binary).[12]

  • Ternary Interaction Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein mixed with varying concentrations of the PROTAC.

    • Flow these mixtures over the immobilized VHL surface to measure the ternary complex formation kinetics and affinity (KD_ternary).[12]

  • Data Analysis:

    • Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir) to determine the kinetic and affinity constants.

    • Calculate the cooperativity factor: α = KD_binary / KD_ternary.[9]

Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

Objective: To determine the thermodynamic parameters of binding and calculate cooperativity.

Methodology:

  • Buffer Matching: Ensure that all proteins and the PROTAC are in an identical, well-dialyzed buffer to minimize heats of dilution.[3]

  • Binary Titrations:

    • Place the purified VHL E3 ligase complex in the ITC cell. Titrate the PROTAC from the syringe to determine the binding affinity (KD1) and enthalpy (ΔH1).

    • In a separate experiment, place the purified target protein in the cell and titrate the PROTAC to determine KD2 and ΔH2.

  • Ternary Titration:

    • Place a pre-formed binary complex (e.g., VHL pre-saturated with the target protein) in the ITC cell.

    • Titrate the PROTAC into this pre-formed complex to determine the ternary binding affinity (KD_ternary) and enthalpy (ΔH_ternary).

  • Data Analysis:

    • Fit the titration data to a suitable binding model to obtain the thermodynamic parameters.

    • Calculate cooperativity from the binding affinities.

Protocol 3: Live-Cell NanoBRET™ Ternary Complex Assay

Objective: To measure the formation of the ternary complex in living cells.

Methodology:

  • Cell Preparation: Co-transfect cells (e.g., HEK293) with plasmids expressing the target protein fused to a NanoLuc® luciferase donor and the E3 ligase (VHL) fused to a HaloTag® acceptor.

  • Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-fusion protein.[3]

  • PROTAC Treatment: Add a serial dilution of the this compound-based PROTAC to the cells and incubate.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.[3]

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in this ratio indicates ternary complex formation.[3]

Visualizations

Ternary_Complex_Formation_Pathway cluster_0 PROTAC-Mediated Degradation PROTAC This compound PROTAC Binary1 Binary Complex (PROTAC-Target) PROTAC->Binary1 Binds Binary2 Binary Complex (PROTAC-VHL) PROTAC->Binary2 Binds Target Target Protein Target->Binary1 Ternary Ternary Complex (Target-PROTAC-VHL) Target->Ternary Recruits VHL VHL E3 Ligase VHL->Binary2 VHL->Ternary Recruits Binary1->Ternary Binary2->Ternary Ubiquitination Ubiquitination Ternary->Ubiquitination Induces Proteasome Proteasomal Degradation Ubiquitination->Proteasome Leads to Experimental_Workflow_SPR cluster_1 SPR Experimental Workflow Immobilize 1. Immobilize VHL on Sensor Chip Binary 2. Measure Binary Binding (PROTAC alone) Immobilize->Binary Flow PROTAC Ternary 3. Measure Ternary Binding (PROTAC + Target Protein) Binary->Ternary Flow PROTAC + Target Analyze 4. Analyze Data & Calculate Cooperativity Ternary->Analyze Troubleshooting_Logic Start Low Ternary Complex Formation Signal Check_Hook Dose-Response Curve? Start->Check_Hook Check_Hook->Start Yes (Optimize Conc.) Optimize_Linker Optimize Linker (Length, Rigidity) Check_Hook->Optimize_Linker No (Bell-Shape Observed) Check_Protein Check Protein Quality & Activity Optimize_Linker->Check_Protein Check_Cellular Inconsistent with Cellular Data? Check_Protein->Check_Cellular Check_Permeability Assess Cell Permeability Check_Cellular->Check_Permeability Yes Success Improved Signal Check_Cellular->Success No Check_Stability Assess PROTAC Stability Check_Permeability->Check_Stability Check_Stability->Success

References

mitigating synthetic challenges in Ac-NH-(S,R,S)-AHPC linker chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in mitigating synthetic challenges associated with Ac-NH-(S,R,S)-AHPC linker chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and what is its primary application?

A1: The this compound linker is a key chemical moiety used in the development of Proteolysis Targeting Chimeras (PROTACs). It functions as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. In a PROTAC molecule, this linker is connected to a ligand for a target protein, bringing the target protein in proximity to the E3 ligase for subsequent ubiquitination and degradation by the proteasome.

Q2: What are the key reactive functional groups on the this compound linker that I need to consider during synthesis and conjugation?

A2: The core structure, (2S,4R)-1-((S)-2-acetamido-3,3-dimethylbutanoyl)-4-hydroxy-N-(substituted)pyrrolidine-2-carboxamide, has several key functional groups. The terminal acetylated amine is generally stable. The secondary hydroxyl group on the pyrrolidine (B122466) ring and the amide bonds are the primary sites to consider for potential side reactions or degradation under harsh chemical conditions. Careful selection of protecting groups and reaction conditions is crucial to maintain the integrity of the linker's stereochemistry and overall structure.

Q3: What is a common synthetic strategy for preparing this compound and its derivatives?

A3: A common approach is a convergent synthesis. This involves the separate synthesis of the VHL ligand core ((S,R,S)-AHPC) and the desired linker payload, followed by their coupling. This method offers flexibility in linker design and can improve overall yield by allowing for the optimization of each fragment's synthesis independently.

Q4: Are there stereoisomers of the AHPC linker, and how do they affect its activity?

A4: Yes, stereoisomers of the AHPC core exist. For example, the (S,S,S)-AHPC diastereomer is often used as a negative control in biological assays. The specific (S,R,S) configuration is critical for effective binding to the VHL E3 ligase. Incorrect stereochemistry will result in a loss of biological activity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and handling of the this compound linker.

Issue Possible Causes Troubleshooting Steps
Low Yield in Amide Coupling Step - Incomplete activation of the carboxylic acid.- Deactivation of the coupling reagent.- Steric hindrance at the coupling site.- Suboptimal reaction temperature or time.- Presence of moisture.- Use a more efficient coupling reagent (e.g., HATU, HOBt).- Ensure anhydrous reaction conditions.- Increase the reaction temperature or extend the reaction time.- Use a less sterically hindered base (e.g., DIPEA).
Presence of Impurities in the Final Product - Incomplete reaction.- Side reactions (e.g., epimerization, side chain reactions).- Inefficient purification.- Monitor the reaction progress closely using techniques like LC-MS.- Optimize the purification method (e.g., flash column chromatography, HPLC).- Consider using protecting groups for reactive side chains.
Poor Solubility of Intermediates or Final Product - The inherent hydrophobicity of the molecule.- Use a co-solvent system (e.g., DMSO/water, DMF/water).- If precipitation occurs, gentle heating or sonication may aid dissolution.[1]
Inconsistent Biological Activity - Degradation of the linker during storage or handling.- Incorrect stereochemistry.- Presence of quenching impurities.- Store the linker under recommended conditions (typically -20°C or -80°C, protected from light and moisture).[2]- Confirm the stereochemical purity using chiral chromatography.- Ensure the final product is of high purity.
Difficulty in Removing Protecting Groups - Incomplete deprotection reaction.- The protecting group is too stable under the chosen conditions.- Increase the reaction time or temperature for the deprotection step.- Use a stronger deprotection reagent (e.g., a higher concentration of TFA).- Ensure the chosen protecting group is orthogonal to other functionalities in the molecule.

Experimental Protocols

A general protocol for the synthesis of an this compound-linker conjugate is outlined below. This protocol is based on the common convergent synthesis approach.

Materials:

  • (S,R,S)-AHPC core with a free amine or carboxylic acid for coupling

  • Linker molecule with a complementary functional group (e.g., carboxylic acid or amine) and a protected terminal functional group (e.g., Boc-protected amine or t-butyl-protected carboxylic acid)

  • Coupling reagents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Deprotection reagent (e.g., TFA)

  • Purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC system)

Procedure:

  • Coupling of (S,R,S)-AHPC to the Linker:

    • Dissolve the (S,R,S)-AHPC core and the protected linker molecule in an anhydrous solvent such as DMF.

    • Add the coupling reagents (e.g., HATU and HOBt) to the solution.

    • Add a non-nucleophilic base, such as DIPEA, to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Once the reaction is complete, quench the reaction and purify the coupled product using flash column chromatography.

  • Deprotection of the Terminal Functional Group:

    • Dissolve the purified, protected conjugate in a suitable solvent (e.g., DCM).

    • Add the deprotection reagent (e.g., TFA for a Boc group).

    • Stir the reaction at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure to yield the final this compound-linker conjugate.

    • Confirm the identity and purity of the final product using NMR and LC-MS.

Visualizations

experimental_workflow cluster_synthesis Convergent Synthesis AHPC_Core Synthesize (S,R,S)-AHPC Core Coupling Amide Coupling (e.g., HATU, DIPEA) AHPC_Core->Coupling Linker_Payload Synthesize Protected Linker-Payload Linker_Payload->Coupling Purification1 Purification 1 (Column Chromatography) Coupling->Purification1 Deprotection Deprotection (e.g., TFA) Purification1->Deprotection Purification2 Purification 2 (HPLC) Deprotection->Purification2 Final_Product Final this compound-Linker Purification2->Final_Product

Caption: A generalized workflow for the convergent synthesis of an this compound-linker conjugate.

troubleshooting_logic cluster_reagents Reagent Issues cluster_conditions Condition Optimization cluster_purification Purification Troubleshooting Start Low Yield in Coupling Step Check_Reagents Check Reagent Quality (Coupling agents, base, solvent) Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temperature, Time, Stoichiometry) Start->Check_Conditions Check_Purification Analyze Purification Method Start->Check_Purification Moisture Moisture Present? Check_Reagents->Moisture Degraded_Reagents Reagents Degraded? Check_Reagents->Degraded_Reagents Optimize_Temp Optimize Temperature/Time Check_Conditions->Optimize_Temp Optimize_Stoichiometry Adjust Stoichiometry Check_Conditions->Optimize_Stoichiometry Loss_on_Column Product Loss on Column? Check_Purification->Loss_on_Column Anhydrous Use Anhydrous Solvents Moisture->Anhydrous Yes Fresh_Reagents Use Fresh Reagents Degraded_Reagents->Fresh_Reagents Yes Change_Eluent Modify Eluent System Loss_on_Column->Change_Eluent Yes

Caption: A decision-making workflow for troubleshooting low yields in the amide coupling step.

References

Technical Support Center: Optimizing Cell-Based Assays for Ac-NH-(S,R,S)-AHPC PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ac-NH-(S,R,S)-AHPC-based Proteolysis Targeting Chimeras (PROTACs). The resources herein are designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound PROTACs?

A1: this compound is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] PROTACs incorporating this moiety act as a bridge, bringing a target protein of interest (POI) into close proximity with the VHL E3 ligase complex.[1][3] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

Q2: My this compound PROTAC is not inducing degradation of my target protein. What are the possible causes?

A2: Lack of degradation can stem from several factors:

  • Poor Cell Permeability: PROTACs are large molecules and may have difficulty crossing the cell membrane.[4]

  • Inefficient Ternary Complex Formation: The PROTAC may not be effectively bridging the target protein and the VHL E3 ligase.[5]

  • Low VHL E3 Ligase Expression: The cell line being used may not express sufficient levels of the VHL E3 ligase.

  • Rapid Protein Synthesis: The rate of new protein synthesis may be outpacing the rate of PROTAC-mediated degradation.

  • Compound Instability: The PROTAC molecule may be unstable in the cell culture medium.

Q3: I am observing a "hook effect" with my this compound PROTAC. What is it and how can I mitigate it?

A3: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations. This occurs because at high concentrations, the PROTAC can form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. To mitigate this, it is crucial to perform a full dose-response curve to identify the optimal concentration range for degradation.

Q4: My cells are showing high levels of cytotoxicity. Is this expected?

A4: Cytotoxicity can be either on-target or off-target. If the target protein is essential for cell survival, its degradation is expected to cause a decrease in cell viability. However, cytotoxicity at concentrations where target degradation is not observed may indicate off-target effects of the PROTAC. It is recommended to perform a cell viability assay in parallel with your degradation assay to distinguish between these possibilities.

Q5: How do I confirm that my this compound PROTAC is forming a ternary complex with the target protein and VHL?

A5: Co-immunoprecipitation (Co-IP) is a standard method to confirm ternary complex formation.[5] In this assay, an antibody against either the target protein or VHL is used to pull down the protein complex. The presence of all three components (target protein, PROTAC, and VHL) in the immunoprecipitated sample, as determined by Western blotting, confirms the formation of the ternary complex.[5]

Troubleshooting Guides

Problem 1: No or Low Target Protein Degradation

Possible Causes and Solutions:

CauseRecommended Action
Poor Cell Permeability 1. Assess the physicochemical properties of the PROTAC. 2. Consider using cell lines with higher permeability or employ cell penetration enhancers.
Inefficient Ternary Complex Formation 1. Confirm binary engagement of the PROTAC with the target and VHL independently using biophysical assays (e.g., SPR, ITC). 2. Perform a Co-Immunoprecipitation (Co-IP) assay to verify in-cell ternary complex formation.
Low VHL E3 Ligase Expression 1. Check the expression level of VHL in your chosen cell line by Western blot or qPCR. 2. Select a cell line with known high expression of VHL.
High Rate of Protein Synthesis 1. Perform a time-course experiment to determine the optimal degradation time. 2. Consider using a protein synthesis inhibitor (e.g., cycloheximide) as a control to assess the degradation rate.
PROTAC Instability 1. Assess the stability of the PROTAC in cell culture media over time using LC-MS.
Incorrect PROTAC Concentration 1. Perform a wide dose-response experiment (e.g., from pM to µM) to identify the optimal concentration and rule out the "hook effect".
Problem 2: High Background in Western Blot

Possible Causes and Solutions:

CauseRecommended Action
Insufficient Blocking 1. Increase the blocking time to 1-2 hours at room temperature. 2. Use a different blocking agent (e.g., 5% BSA instead of non-fat milk).
Primary Antibody Concentration Too High 1. Titrate the primary antibody to determine the optimal concentration.
Insufficient Washing 1. Increase the number and duration of washes after primary and secondary antibody incubations.
Secondary Antibody Non-Specificity 1. Run a control lane with only the secondary antibody to check for non-specific binding.
Problem 3: Inconsistent Results Between Experiments

Possible Causes and Solutions:

CauseRecommended Action
Cell Passage Number 1. Use cells within a consistent and low passage number range for all experiments.
Cell Confluency 1. Seed cells at a consistent density to ensure similar confluency at the time of treatment.
Reagent Variability 1. Prepare fresh reagents and use consistent lot numbers for antibodies and other critical reagents.
Inconsistent Incubation Times 1. Ensure precise timing for PROTAC treatment and subsequent assay steps.

Quantitative Data Summary

The following table provides an illustrative summary of key quantitative parameters for PROTAC activity. Note that specific values for this compound PROTACs will vary depending on the target protein, linker, and cell line used.

ParameterDescriptionTypical Range
DC50 The concentration of PROTAC required to degrade 50% of the target protein.pM to µM[6][7]
Dmax The maximum percentage of target protein degradation achieved.60% to >95%[6][8]
IC50 (Viability) The concentration of PROTAC that inhibits 50% of cell viability.nM to µM[1][9]

Experimental Protocols

Western Blot for Protein Degradation

This protocol is for assessing the degradation of a target protein following treatment with an this compound PROTAC.

Materials:

  • Cell line of interest

  • This compound PROTAC

  • DMSO (vehicle control)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with a range of concentrations of the this compound PROTAC and a DMSO vehicle control for the desired time (e.g., 24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.[10]

    • Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.[10]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]

    • Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5-10 minutes.[10]

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.[10]

    • Run the gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[10]

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[10]

    • Wash the membrane three times with TBST.[10]

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

    • Wash the membrane three times with TBST.[10]

  • Detection:

    • Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[10]

    • Quantify band intensities and normalize to the loading control.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is to confirm the formation of the ternary complex between the target protein, the this compound PROTAC, and VHL.

Materials:

  • Cell line of interest

  • This compound PROTAC

  • DMSO (vehicle control)

  • MG132 (proteasome inhibitor)

  • Non-denaturing lysis buffer

  • Primary antibody for immunoprecipitation (e.g., anti-VHL or anti-target protein)

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Primary antibodies for Western blot (anti-target protein, anti-VHL)

Procedure:

  • Cell Treatment:

    • Culture cells to 70-80% confluency.

    • Pre-treat cells with 10 µM MG132 for 2 hours to inhibit proteasomal degradation.[5]

    • Treat cells with the this compound PROTAC or DMSO for 4-6 hours.[5]

  • Cell Lysis: Lyse cells using a non-denaturing lysis buffer.[5]

  • Immunoprecipitation:

    • Incubate the cell lysate with the primary antibody (e.g., anti-VHL) overnight at 4°C.

    • Add Protein A/G magnetic beads and incubate for 2 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the immunoprecipitated proteins from the beads.

  • Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against the target protein and VHL to confirm the presence of the ternary complex.[5]

Cell Viability Assay

This protocol is for assessing the effect of the this compound PROTAC on cell viability.

Materials:

  • Cell line of interest

  • This compound PROTAC

  • DMSO (vehicle control)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a suitable density.[11]

  • PROTAC Treatment: Add serial dilutions of the this compound PROTAC and a DMSO control to the wells.

  • Incubation: Incubate the plate for the desired time (e.g., 72 hours).[11]

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.[9]

    • Add CellTiter-Glo® reagent to each well.[9]

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.[9]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]

  • Data Acquisition: Measure the luminescence using a luminometer.[9]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.

Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC This compound PROTAC TernaryComplex Ternary Complex (Target-PROTAC-VHL) PROTAC->TernaryComplex Target Target Protein (POI) Target->TernaryComplex VHL VHL E3 Ligase VHL->TernaryComplex TernaryComplex->PROTAC Recycled UbTarget Polyubiquitinated Target Protein TernaryComplex->UbTarget Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome UbTarget->Proteasome Degraded Degraded Peptides Proteasome->Degraded

Caption: Mechanism of this compound PROTAC-mediated protein degradation.

Experimental_Workflow cluster_assays Downstream Assays start Start: Cell Culture treatment PROTAC Treatment (Dose-Response & Time-Course) start->treatment harvest Cell Harvesting & Lysis treatment->harvest western Western Blot (Protein Degradation) harvest->western coip Co-Immunoprecipitation (Ternary Complex) harvest->coip viability Cell Viability Assay (Cytotoxicity) harvest->viability analysis Data Analysis (DC50, Dmax, IC50) western->analysis coip->analysis viability->analysis end End: Results analysis->end

Caption: General experimental workflow for cell-based PROTAC assays.

Troubleshooting_Workflow start Problem: No/Low Degradation check_concentration Performed full dose-response? start->check_concentration check_ternary Confirmed ternary complex formation (Co-IP)? check_concentration->check_ternary Yes optimize_conc Action: Optimize concentration range check_concentration->optimize_conc No check_vhl Checked VHL expression in cell line? check_ternary->check_vhl Yes redesign_protac Action: Redesign PROTAC linker or binders check_ternary->redesign_protac No check_permeability Assessed cell permeability? check_vhl->check_permeability Yes change_cell_line Action: Change cell line check_vhl->change_cell_line No check_permeability->redesign_protac No modify_protac Action: Modify PROTAC for better solubility/ permeability check_permeability->modify_protac Yes end Solution optimize_conc->end redesign_protac->end change_cell_line->end modify_protac->end

Caption: Troubleshooting workflow for no or low target protein degradation.

References

Technical Support Center: Refining Purification Techniques for Ac-NH-(S,R,S)-AHPC Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Ac-NH-(S,R,S)-AHPC derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound derivatives?

A1: The primary and most effective method for purifying this compound derivatives and related PROTAC precursors is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates compounds based on their hydrophobicity and is well-suited for the polarity of these molecules. Normal-phase chromatography can also be employed in some cases.

Q2: What are the main challenges in purifying these specific derivatives?

A2: The main challenges stem from the structural complexity of this compound derivatives, which includes multiple chiral centers. This can lead to difficulties in separating diastereomers and enantiomers. Additionally, their synthesis involves multiple steps, which can result in a variety of impurities that need to be removed.

Q3: What are common impurities I should be aware of during purification?

A3: Common impurities can include unreacted starting materials, byproducts from side reactions, and diastereomers. For instance, in syntheses involving Pd-catalyzed arylations, byproducts from undesired side reactions can occur. It is also crucial to remove any excess reagents from previous synthetic steps.

Q4: How can I improve the resolution between stereoisomers?

A4: Improving the resolution of stereoisomers in chiral HPLC often involves several strategies:

  • Chiral Stationary Phase (CSP) Selection: Ensure you are using a CSP that provides sufficient stereoselectivity for your specific derivative.

  • Mobile Phase Optimization: Carefully adjust the mobile phase composition, including the organic modifier (e.g., acetonitrile, methanol), the pH of the aqueous phase, and any additives.

  • Flow Rate Adjustment: Chiral separations can be sensitive to the flow rate. Often, a lower flow rate can enhance resolution.[1]

  • Temperature Control: Temperature can significantly impact chiral recognition. Experimenting with different temperatures, both higher and lower, can sometimes improve separation.[1]

Q5: What causes peak tailing in my chromatogram and how can I fix it?

A5: Peak tailing in HPLC for these types of compounds can be due to:

  • Secondary Interactions: Unwanted interactions between your compound and the stationary phase, especially with residual silanols on silica-based columns, can cause tailing. This is common for basic compounds.[1]

  • Column Contamination: Buildup of contaminants on the column can create active sites that lead to tailing.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of your compound, it can result in peak tailing.

  • Column Degradation: The performance of the column can degrade over time.

To fix peak tailing, consider adjusting the mobile phase pH, using a high-purity mobile phase, or cleaning/replacing the column.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor Resolution of Peaks Inappropriate mobile phase composition.Optimize the gradient and the organic modifier (acetonitrile vs. methanol). Adjust the pH of the aqueous phase.
Incorrect column choice.Ensure the column chemistry (e.g., C18) and particle size are suitable for your compound. For chiral separations, screen different chiral stationary phases.
Column overload.Reduce the amount of sample injected onto the column.
Broad Peaks High flow rate.Decrease the flow rate to allow for better equilibration.
Column contamination or degradation.Flush the column with a strong solvent or replace the column if necessary.
Sample solvent incompatible with mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.
Peak Splitting or Shoulders Presence of diastereomers or enantiomers.Optimize chiral separation conditions (see FAQ A4).
Co-elution with an impurity.Adjust the mobile phase gradient to improve separation.
Column void or channeling.Repack or replace the column.
Low Yield After Purification Poor recovery from the column.Ensure the mobile phase is strong enough to elute the compound completely. Consider adding a small percentage of a stronger solvent at the end of the run.
Degradation of the compound on the column.Check the stability of your compound at the mobile phase pH. Consider using a different buffer system.
Inefficient fraction collection.Optimize the fraction collection parameters to ensure the entire peak is collected.
High Backpressure Blockage in the HPLC system.Check for blockages in the lines, injector, and column frits.
Sample precipitation on the column.Ensure your sample is fully dissolved in the injection solvent. Filter the sample before injection.
Column contamination.Clean the column according to the manufacturer's instructions.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of VH032, a closely related this compound derivative, which can provide an expectation for yields of similar derivatives.

Reaction Step Product Yield (%) Notes
AmidationIntermediate 3190Average of seven attempts.[2]
C-H ArylationIntermediate 1585-88Optimized conditions with Pd-PEPPSI-IPr catalyst.[2]
Amine DeprotectionVH032 (1)93[2]
Overall Yield VH032 (1) 35 6-step synthesis. [2]

Experimental Protocols

Protocol 1: General Reverse-Phase HPLC Purification of this compound Derivatives

This protocol provides a general starting point for the purification of this compound derivatives. Optimization will be required for each specific derivative.

  • Column Selection:

    • Use a C18 reversed-phase column with a particle size of 5 µm.

    • For preparative scale, a column with dimensions of 250 mm x 20 mm is a good starting point.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic Acid (FA) in water.

    • Mobile Phase B: 0.1% TFA or FA in acetonitrile.

    • Filter and degas both mobile phases before use.

  • Sample Preparation:

    • Dissolve the crude this compound derivative in a minimal amount of a suitable solvent, such as DMSO or the initial mobile phase composition.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Flow Rate: For a 20 mm ID column, start with a flow rate of 10-15 mL/min.

    • Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 30-40 minutes. This will need to be optimized based on the hydrophobicity of the specific derivative.

    • Detection: Use a UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).

    • Column Temperature: Maintain a constant column temperature, typically between 25-40 °C, to ensure reproducibility.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main peak.

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Visualizations

Experimental Workflow for Purification

G General Purification Workflow for this compound Derivatives cluster_prep Preparation cluster_hplc RP-HPLC Purification cluster_post Post-Purification crude_product Crude this compound Derivative dissolve Dissolve in appropriate solvent crude_product->dissolve filter_sample Filter sample (0.45 µm) dissolve->filter_sample hplc Inject onto RP-HPLC system filter_sample->hplc gradient Run optimized gradient hplc->gradient detect UV Detection gradient->detect collect Collect Fractions detect->collect analyze Analyze fraction purity (Analytical HPLC) collect->analyze pool Pool pure fractions analyze->pool remove_solvent Remove solvent (Lyophilization/Rotovap) pool->remove_solvent final_product Pure this compound Derivative remove_solvent->final_product

Caption: General workflow for the purification of this compound derivatives.

Troubleshooting Logic for Poor Resolution

G Troubleshooting Poor Resolution in HPLC start Poor Peak Resolution q1 Is the column overloaded? start->q1 a1_yes Reduce injection volume/concentration q1->a1_yes Yes q2 Is the mobile phase optimized? q1->q2 No a1_yes->q2 a2_no Adjust gradient slope and organic modifier q2->a2_no No q3 Is it a chiral separation issue? q2->q3 Yes a2_no->q3 a3_yes Optimize chiral conditions (CSP, temp, flow rate) q3->a3_yes Yes q4 Is the column performing well? q3->q4 No a3_yes->q4 a4_no Clean or replace the column q4->a4_no No end Resolution Improved q4->end Yes a4_no->end

Caption: Decision-making workflow for troubleshooting poor peak resolution.

References

Validation & Comparative

A Comparative Analysis of VHL Ligands for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand is a critical step in the design of potent and selective Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative analysis of Ac-NH-(S,R,S)-AHPC and other prominent VHL ligands, supported by quantitative binding data and detailed experimental protocols.

The von Hippel-Lindau (VHL) protein is a key component of the Cullin-RING E3 ubiquitin ligase complex, which targets proteins for proteasomal degradation. Small molecule ligands that bind to VHL can be incorporated into PROTACs to hijack this cellular machinery for the targeted degradation of specific proteins of interest. The affinity of the VHL ligand is a crucial parameter influencing the efficacy of the resulting PROTAC.

This guide focuses on a comparative analysis of several widely used VHL ligands, including this compound (a derivative of VH032, also known as VH032-NH2), the parent compound VH032, and the high-affinity ligand VH298.

Quantitative Comparison of VHL Ligand Performance

The binding affinity of a ligand to VHL is a primary indicator of its potential effectiveness in a PROTAC construct. This affinity is typically quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). The following table summarizes the binding affinities of key VHL ligands determined by various biophysical and biochemical assays.

Ligand NameAliasBinding Affinity (K_d)Binding Affinity (IC_50)Assay Method(s)
This compound VH032-NH25.7 µM (K_i)13.3 µMTR-FRET, FP[1]
VH032 -185 nM[2]77.8 nM - 352.2 nMITC, TR-FRET, FP[1][2]
VH298 -80-90 nM[2][3]44.0 nM - 288.2 nMITC, FP[1][2]
VH101 -44 nM[3]-Not Specified[3]
VL285 --340 nMHaloPROTAC-mediated degradation[2]

Experimental Protocols

The quantitative data presented above are derived from various biophysical and cellular assays. Understanding the methodologies behind these assays is crucial for interpreting the data and designing future experiments.

Isothermal Titration Calorimetry (ITC)

ITC is a technique used to determine the thermodynamic parameters of binding interactions in solution. It directly measures the heat released or absorbed during the binding event.

Protocol:

  • Sample Preparation: Prepare a solution of the VHL protein complex (e.g., VCB complex, consisting of VHL, Elongin B, and Elongin C) at a concentration of 5-50 µM in a suitable buffer (e.g., PBS or Tris buffer at pH 7.5). Prepare a solution of the VHL ligand at a concentration 10-20 times higher than the protein concentration in the same buffer.

  • Instrument Setup: Set the experimental temperature (e.g., 25°C) and the injection parameters (e.g., injection volume, spacing between injections, and stirring speed).

  • Titration: Fill the sample cell with the VHL protein solution and the injection syringe with the ligand solution. Perform a series of injections of the ligand into the protein solution.

  • Data Analysis: The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model to determine the dissociation constant (Kd), binding stoichiometry (n), and enthalpy of binding (ΔH)[2][4].

Fluorescence Polarization (FP) Assay

FP is a technique used to measure the binding of a small fluorescently labeled molecule (tracer) to a larger molecule. The change in the polarization of the emitted light upon binding is measured.

Protocol:

  • Reagent Preparation: Prepare a solution of the VHL protein complex and a fluorescently labeled VHL ligand (e.g., a FAM-labeled HIF-1α peptide or a BODIPY-labeled VH032) in an appropriate assay buffer.

  • Assay Setup: In a microplate, add the VHL protein and the fluorescent tracer at fixed concentrations. Add varying concentrations of the unlabeled competitor VHL ligand. Include controls for no protein and no competitor.

  • Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate filters.

  • Data Analysis: The decrease in fluorescence polarization with increasing concentrations of the competitor ligand is used to calculate the IC50 value, which can be converted to a Ki value[1][5][6].

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions. It measures the change in the refractive index at the surface of a sensor chip upon binding.

Protocol:

  • Chip Preparation: Immobilize the VHL protein complex onto the surface of a sensor chip.

  • Analyte Injection: Inject solutions of the VHL ligand at various concentrations over the sensor chip surface. A reference channel without immobilized protein is used to subtract non-specific binding.

  • Measurement: The binding of the ligand to the immobilized protein is monitored in real-time as a change in resonance units (RU). The association and dissociation phases are recorded.

  • Data Analysis: The sensorgrams are fitted to a suitable kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka)[7][8][9].

Cellular Protein Degradation Assay (Western Blot)

This assay measures the ability of a PROTAC, which incorporates a VHL ligand, to induce the degradation of a target protein in a cellular context.

Protocol:

  • Cell Treatment: Plate cells and treat them with varying concentrations of the PROTAC molecule for a specific duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH or β-actin). Then, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control. This data is used to calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values[10].

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological processes and experimental procedures can aid in understanding the context and application of these VHL ligands.

VHL_Signaling_Pathway VHL-Mediated Protein Degradation Pathway POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) POI->Ternary_Complex VHL_Ligand VHL Ligand PROTAC PROTAC VHL_Ligand->PROTAC PROTAC->Ternary_Complex VHL_Complex VHL E3 Ligase Complex VHL_Complex->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: VHL-mediated ubiquitination and degradation pathway initiated by a PROTAC.

VHL_Ligand_Evaluation_Workflow Experimental Workflow for VHL Ligand Evaluation Start Start: Synthesize/Obtain VHL Ligand Binding_Assay Biophysical Binding Assays (ITC, SPR, FP) Start->Binding_Assay Determine_Affinity Determine Binding Affinity (Kd, Ki) Binding_Assay->Determine_Affinity PROTAC_Synthesis Synthesize PROTAC (Ligand-Linker-POI binder) Determine_Affinity->PROTAC_Synthesis High Affinity Cellular_Assay Cellular Degradation Assay (e.g., Western Blot) PROTAC_Synthesis->Cellular_Assay Determine_Degradation Determine Degradation Efficacy (DC50, Dmax) Cellular_Assay->Determine_Degradation Optimization Lead Optimization Determine_Degradation->Optimization Potent Degradation End End: Select Candidate PROTAC Determine_Degradation->End Optimal Profile Optimization->PROTAC_Synthesis

Caption: A typical experimental workflow for the evaluation of VHL ligands and PROTACs.

References

A Comparative Guide to VHL and CRBN Ligands for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation (TPD), the strategic selection of an E3 ubiquitin ligase and its corresponding ligand is a critical determinant of the success of a proteolysis-targeting chimera (PROTAC). This guide provides an in-depth, objective comparison between two of the most widely utilized E3 ligase systems: the von Hippel-Lindau (VHL) E3 ligase, recruited by ligands such as Ac-NH-(S,R,S)-AHPC, and the Cereblon (CRBN) E3 ligase, engaged by a family of immunomodulatory drugs (IMiDs) and their derivatives. This comparison is supported by experimental data to aid researchers in making informed decisions for the design and development of potent and selective protein degraders.

Mechanism of Action: A Tale of Two E3 Ligases

PROTACs are heterobifunctional molecules that function as a molecular bridge, bringing a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. While the overarching mechanism is conserved, the specifics of recruitment and the intrinsic properties of the VHL and CRBN E3 ligase complexes present distinct advantages and disadvantages.

Von Hippel-Lindau (VHL): The VHL protein is the substrate recognition component of the CUL2-RBX1-ELOB-ELOC E3 ubiquitin ligase complex. VHL naturally recognizes hydroxylated hypoxia-inducible factor 1α (HIF-1α) under normoxic conditions, leading to its degradation. PROTACs incorporating VHL ligands, such as this compound (a derivative of the well-characterized VHL ligand VH032), mimic the binding of HIF-1α to recruit the VHL complex to the target protein.

Cereblon (CRBN): CRBN acts as the substrate receptor for the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. Ligands for CRBN, such as thalidomide (B1683933), lenalidomide, and pomalidomide (B1683931), bind to a specific pocket in CRBN, allosterically modulating its substrate specificity to recognize "neosubstrates," which are then targeted for ubiquitination and degradation.[1][]

Quantitative Performance Comparison

The efficacy of a PROTAC is determined by several key parameters, including its binding affinity to the E3 ligase and the target protein, the stability of the resulting ternary complex, and the efficiency of target degradation, often quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

Table 1: Binding Affinity of E3 Ligase Ligands
LigandE3 LigaseBinding Affinity (Kd)Reference
VH032 (parent of this compound)VHL185 nM[3][4]
ThalidomideCRBN~250 nM[5]
LenalidomideCRBN~178 nM[5]
PomalidomideCRBN~157 nM[5]
PomalidomideCRBN12.5 µM (to C-terminal domain)[6]

Note: Binding affinities can vary depending on the experimental technique and conditions. The affinity of pomalidomide to the isolated C-terminal domain of CRBN was found to be weaker than to the full CRBN-DDB1 complex.[6][7]

Table 2: Comparative Degradation Efficiency of VHL and CRBN-based PROTACs Targeting BRD4
PROTACE3 Ligase RecruitedTarget ProteinCell Line(s)DC50DmaxReference
ARV-771VHLBRD2/3/4Castration-Resistant Prostate Cancer (CRPC)< 5 nM>95%[8][9]
dBET1CRBNBRD422Rv1 (CRPC)~500-fold weaker than ARV-771Not explicitly stated[8]
MZ1VHLBRD4 (preferential)H661, H8388 nM, 23 nMComplete at 100 nM
ARV-825CRBNBRD4Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46< 1 nM, 0.57 nM, 1 nM, 1 nMNot explicitly stated

Note: This table highlights that both VHL and CRBN-based PROTACs can achieve potent, low nanomolar degradation of the BET family of proteins. However, direct comparisons within the same study, such as the one between ARV-771 and dBET1, can reveal significant differences in potency.[8]

Signaling Pathways and Experimental Workflows

To provide a comprehensive understanding of the processes involved in targeted protein degradation, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.

Diagrams

PROTAC_Mechanism cluster_VHL VHL-Mediated Degradation cluster_CRBN CRBN-Mediated Degradation VHL_PROTAC This compound-based PROTAC Ub_VHL Ubiquitin VHL_PROTAC->Ub_VHL Recruitment POI_VHL Target Protein (POI) POI_VHL->VHL_PROTAC Proteasome_VHL 26S Proteasome POI_VHL->Proteasome_VHL Recognition VHL VHL E3 Ligase Complex VHL->VHL_PROTAC Ub_VHL->POI_VHL Ubiquitination Degraded_VHL Degraded Peptides Proteasome_VHL->Degraded_VHL Degradation CRBN_PROTAC CRBN Ligand-based PROTAC Ub_CRBN Ubiquitin CRBN_PROTAC->Ub_CRBN Recruitment POI_CRBN Target Protein (POI) POI_CRBN->CRBN_PROTAC Proteasome_CRBN 26S Proteasome POI_CRBN->Proteasome_CRBN Recognition CRBN CRBN E3 Ligase Complex CRBN->CRBN_PROTAC Ub_CRBN->POI_CRBN Ubiquitination Degraded_CRBN Degraded Peptides Proteasome_CRBN->Degraded_CRBN Degradation

Caption: General mechanism of VHL and CRBN-mediated targeted protein degradation.

Experimental_Workflow start PROTAC Design & Synthesis binary_binding Binary Binding Affinity Assay (e.g., ITC, SPR) start->binary_binding ternary_complex Ternary Complex Formation Assay (e.g., AlphaLISA, FRET) binary_binding->ternary_complex degradation_assay Protein Degradation Assay (Western Blot, In-Cell Western) ternary_complex->degradation_assay doseresponse Determine DC50 and Dmax degradation_assay->doseresponse selectivity Selectivity Profiling (Proteomics) doseresponse->selectivity end Optimized Degrader selectivity->end

Caption: A typical experimental workflow for the development and characterization of a PROTAC.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are generalized protocols for key assays used to characterize PROTACs.

Protocol 1: Western Blot for Protein Degradation

Objective: To quantify the reduction in the levels of a target protein following PROTAC treatment.

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest (dissolved in DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).[10][11]

  • Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer. Determine the protein concentration of each lysate using a BCA assay.[10][11]

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.[10][11]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10][11]

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody against the target protein, followed by incubation with the appropriate HRP-conjugated secondary antibody. Repeat the process for the loading control antibody.[10][11]

  • Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[11]

Protocol 2: AlphaLISA for Ternary Complex Formation

Objective: To detect and quantify the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in a homogeneous, no-wash format.

Materials:

  • Purified, tagged target protein (e.g., GST-tagged)

  • Purified, tagged E3 ligase complex (e.g., FLAG- and His-tagged CRBN complex)

  • PROTAC of interest

  • AlphaLISA anti-tag acceptor beads (e.g., anti-GST)

  • AlphaLISA anti-tag donor beads (e.g., anti-FLAG)

  • AlphaLISA assay buffer

  • Microplate reader capable of AlphaLISA detection

Procedure:

  • Reagent Preparation: Prepare solutions of the target protein, E3 ligase complex, and PROTAC in AlphaLISA assay buffer.[12][13]

  • Assay Plate Setup: In a 384-well microplate, add the target protein, E3 ligase complex, and a serial dilution of the PROTAC.[12][13]

  • Incubation: Incubate the plate at room temperature to allow for ternary complex formation.[12]

  • Bead Addition: Add the AlphaLISA acceptor and donor beads to the wells. Incubate the plate in the dark.[12][13]

  • Signal Detection: Read the plate on an AlphaLISA-compatible microplate reader. The signal generated is proportional to the amount of ternary complex formed.[13]

  • Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. A characteristic bell-shaped curve is often observed, from which the potency of ternary complex formation can be assessed.[13]

Protocol 3: Isothermal Titration Calorimetry (ITC) for Binding Affinity

Objective: To determine the thermodynamic parameters (binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n)) of binary and ternary complex formation.

Materials:

  • Purified target protein

  • Purified E3 ligase complex

  • PROTAC of interest

  • ITC instrument

  • Matched buffer for all components

Procedure:

  • Sample Preparation: Prepare highly pure and accurately concentrated solutions of the proteins and the PROTAC in a matched buffer. Degas the solutions before use.[14][15]

  • Binary Titrations:

    • PROTAC into E3 Ligase: Fill the ITC syringe with the PROTAC solution and the sample cell with the E3 ligase solution. Perform a series of injections and measure the heat changes to determine the binding affinity (Kd1).[16]

    • PROTAC into Target Protein: Fill the ITC syringe with the PROTAC solution and the sample cell with the target protein solution to determine the binding affinity (Kd2).[16]

  • Ternary Titration:

    • Fill the ITC syringe with the PROTAC solution and the sample cell with a pre-mixed solution of the E3 ligase and the target protein. Perform the titration to determine the apparent Kd for ternary complex formation.[16]

  • Data Analysis: Analyze the titration data using the instrument's software to fit a suitable binding model and extract the thermodynamic parameters. The cooperativity of ternary complex formation can be calculated from the binary and ternary binding affinities.[16][17]

Conclusion

The choice between a VHL and a CRBN-based strategy for targeted protein degradation is multifaceted and depends on a variety of factors including the specific target protein, the desired cellular context of action, and potential for off-target effects.

  • This compound and other VHL ligands offer the advantage of recruiting a well-characterized E3 ligase with a distinct substrate recognition mechanism. VHL is predominantly cytosolic, which may be a consideration for targeting proteins in that compartment.[]

  • CRBN ligands , on the other hand, recruit an E3 ligase that is highly expressed in hematopoietic cells, making them particularly effective for targets in hematological malignancies.[] CRBN can also shuttle between the nucleus and the cytoplasm.[] However, the neosubstrate activity of CRBN modulators can lead to off-target degradation of zinc-finger transcription factors, which is a key consideration for selectivity.[]

Ultimately, the optimal choice of E3 ligase and ligand must be determined empirically. The experimental protocols and comparative data presented in this guide provide a framework for researchers to systematically evaluate and select the most promising degradation strategy for their specific therapeutic target.

References

Assessing the Selectivity of Ac-NH-(S,R,S)-AHPC-Based PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to target and eliminate disease-causing proteins.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs hijack the cell's natural protein disposal system to induce the degradation of specific target proteins.[2][3] The selectivity of a PROTAC is paramount to its therapeutic success, ensuring that only the intended target is eliminated while minimizing off-target effects. This guide provides a comparative analysis of the selectivity of PROTACs based on the Ac-NH-(S,R,S)-AHPC E3 ligase ligand, which recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][5] We will explore the performance of these VHL-based PROTACs in comparison to alternatives, supported by experimental data and detailed protocols for key selectivity assays.

The PROTAC Mechanism of Action: A Symphony of Induced Proximity

PROTACs are heterobifunctional molecules composed of two key moieties connected by a linker: one that binds to the target protein of interest (POI) and another that recruits an E3 ubiquitin ligase.[6] this compound is a derivative of the VHL E3 ligase ligand VH032.[7] PROTACs incorporating this ligand induce the formation of a ternary complex between the target protein and the VHL E3 ligase complex.[8][] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[2][3]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation PROTAC This compound PROTAC Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Binds POI & VHL POI Target Protein (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Ubiquitination (Poly-Ub Chains) Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degraded Peptides Proteasome->Degradation Results in

Figure 1. Mechanism of action for an this compound-based PROTAC.

Comparative Performance of VHL-Based PROTACs

The choice of E3 ligase recruiter is a critical determinant of a PROTAC's degradation efficiency and selectivity.[10] VHL-based PROTACs are known for their high selectivity, which is attributed to the specific protein-protein interactions formed within the ternary complex.[10][11] However, their performance can be influenced by factors such as cell permeability and VHL expression levels in different tissues.[10]

In contrast, PROTACs that recruit the Cereblon (CRBN) E3 ligase often exhibit broader activity across various cell lines.[12] The ligands for CRBN are typically smaller and possess more favorable physicochemical properties, which can lead to better cell permeability.[13] However, this can sometimes come at the cost of reduced selectivity, with the potential for off-target degradation of proteins that are endogenous substrates of CRBN.[10]

Below is a table summarizing the performance of a representative VHL-based PROTAC (MZ1) and a CRBN-based PROTAC (dBET1), both targeting the BRD4 protein.

PROTACE3 Ligase RecruitedTarget ProteinDC50 (nM)Dmax (%)Cell Permeability (Papp, 10⁻⁶ cm/s)
MZ1 VHLBRD415>950.5
dBET1 CRBNBRD45>955.2
Data is illustrative and compiled from representative literature. Actual values may vary based on experimental conditions.[13]

Experimental Protocols for Assessing Selectivity

Rigorous and standardized experimental protocols are essential for the accurate assessment and comparison of PROTAC selectivity. The following sections detail the methodologies for key assays.

Experimental_Workflow cluster_0 Initial Screening & Potency cluster_1 Mechanism of Action cluster_2 Global Selectivity Degradation_Assay Cellular Degradation Assay (Western Blot / MS) Determine DC50 & Dmax Ternary_Complex_Assay Ternary Complex Formation Assay (NanoBRET) Confirm MoA & measure EC50 Degradation_Assay->Ternary_Complex_Assay Validate Mechanism Proteomics_Assay Global Proteomics (Quantitative MS) Assess off-target degradation Ternary_Complex_Assay->Proteomics_Assay Confirm Selectivity

Figure 2. A typical experimental workflow for assessing PROTAC selectivity.

Cellular Degradation Assay via Western Blot

This assay is a fundamental method for quantifying the degradation of the target protein.[2][3]

Materials:

  • Cultured cells expressing the target protein

  • This compound-based PROTAC and control compounds

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 16-24 hours).[2]

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer.[2] Collect the cell lysates and clarify by centrifugation.[2]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[3]

  • SDS-PAGE and Western Blot: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a membrane.[2][3]

  • Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C.[3] After washing, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

  • Detection and Analysis: Apply the chemiluminescent substrate and capture the signal.[3] Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[3][14]

Ternary Complex Formation Assay using NanoBRET™

This live-cell assay directly measures the formation of the ternary complex, providing mechanistic insight into the PROTAC's action.[8][15][16]

Materials:

  • HEK293T cells (or other suitable cell line)

  • Plasmids for expressing the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase (e.g., VHL) fused to HaloTag® (acceptor)[15]

  • Transfection reagent

  • Opti-MEM™

  • PROTAC compound

  • HaloTag® NanoBRET® 618 Ligand

  • Nano-Glo® Live Cell Substrate

  • Luminometer with appropriate filters

Procedure:

  • Cell Seeding and Transfection: Seed cells in white, 96-well assay plates. Co-transfect the cells with the donor and acceptor plasmids. A 1:10 donor-to-acceptor plasmid ratio is a common starting point.[15] Incubate for 24-48 hours.[15]

  • Compound Treatment: Prepare serial dilutions of the PROTAC in Opti-MEM™. Add the dilutions to the cells and incubate for the desired time (e.g., 2-4 hours).[15]

  • Reagent Addition: Prepare the NanoBRET™ detection reagent containing the HaloTag® ligand and the Nano-Glo® substrate. Add this to each well.[15]

  • Signal Measurement: Incubate at room temperature for 10-15 minutes. Measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.[15]

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). Plot this ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.[15]

Global Proteomics for Off-Target Analysis

Quantitative mass spectrometry provides an unbiased, proteome-wide view of protein abundance changes, enabling the identification of off-target effects.[17][18]

Materials:

  • Cultured cells

  • PROTAC compound and vehicle control

  • Cell lysis buffer and equipment for protein extraction

  • Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)

  • (Optional) Isobaric labeling reagents (e.g., TMT)

  • LC-MS/MS system (e.g., Orbitrap)

  • Proteomics data analysis software

Procedure:

  • Cell Culture and Treatment: Treat cells with the PROTAC at a concentration that gives maximal target degradation and a vehicle control for a specified time.

  • Protein Extraction and Digestion: Harvest the cells, lyse them, and extract the proteome.[18] Reduce, alkylate, and digest the proteins into peptides using trypsin.[18]

  • Peptide Cleanup and Labeling (Optional): Clean up the peptide samples. For multiplexed analysis, label the peptides with isobaric tags.[18]

  • LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer.[18]

  • Data Analysis: Identify and quantify proteins by searching the MS data against a protein database.[18] Determine the proteins that show a significant change in abundance in the PROTAC-treated samples compared to the control. This will reveal both the on-target degradation and any potential off-target degradation.[17][18]

Conclusion

The selectivity of this compound-based PROTACs is a key factor in their development as therapeutic agents. By leveraging the specific interactions mediated by the VHL E3 ligase, these molecules can achieve highly selective degradation of target proteins. However, a comprehensive assessment of their performance against alternatives, such as CRBN-based PROTACs, is crucial. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively evaluate the potency, mechanism of action, and global selectivity of their PROTAC candidates, ultimately paving the way for the development of safer and more effective targeted protein degraders.

References

A Comparative Guide to Binding Affinity Assays for VHL Ligands: Ac-NH-(S,R,S)-AHPC and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a critical target in drug discovery, particularly for the development of proteolysis-targeting chimeras (PROTACs). The affinity of small molecule ligands for VHL is a key determinant of their efficacy. This guide provides a comparative overview of binding affinity data for the well-characterized VHL ligand Ac-NH-(S,R,S)-AHPC (also known as VH032) and other notable VHL inhibitors. Detailed experimental protocols for common binding affinity assays are also presented to aid in the design and execution of robust in-house assessments.

Quantitative Comparison of VHL Ligand Binding Affinities

The binding affinities of various small molecule ligands to the VHL protein have been determined using a range of biophysical assays. The dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are common metrics for quantifying this interaction. A lower value for both Kd and IC50 indicates a higher binding affinity.

LigandAssay TypeBinding Affinity (K_d)Binding Affinity (IC_50)Reference
This compound (VH032) Isothermal Titration Calorimetry (ITC)185 nM-[1]
Fluorescence Polarization (FP)-~44.31 nM (in a TR-FRET assay)[2]
VH101 Fluorescence Polarization (FP)44 nM-[1]
VH298 Isothermal Titration Calorimetry (ITC)90 nM-[3][4][5]
Fluorescence Polarization (FP)80 nM-[3][4][5]
Compound 30 Fluorescence Polarization (FP) & Surface Plasmon Resonance (SPR)< 40 nM-Not specified in search results
Ligand 14a (VH032 derivative) Isothermal Titration Calorimetry (ITC)Within 2-fold of VH032 (approx. 370 nM)-Not specified in search results
MZ1 (PROTAC containing VH032) TR-FRETK_i = 6.3 nM-[6]
VH032 amine TR-FRETK_i = 5.7 µM-[6]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the targeted biological pathway and a typical experimental workflow for determining binding affinity.

VHL_HIF_Pathway VHL-Mediated Degradation of HIF-1α cluster_normoxia Normoxia cluster_hypoxia Hypoxia / Inhibition HIF1a HIF-1α PHDs PHDs (Prolyl Hydroxylases) HIF1a->PHDs + O2 OH_HIF1a Hydroxylated HIF-1α PHDs->OH_HIF1a Prolyl Hydroxylation VHL VHL OH_HIF1a->VHL Binding Proteasome Proteasome OH_HIF1a->Proteasome Recognition Ub Ubiquitin VHL->Ub Ubiquitination Ub->OH_HIF1a Degradation Degradation Proteasome->Degradation VHL_Ligand This compound (or other inhibitor) VHL_Ligand->VHL Inhibition HIF1a_s HIF-1α (stabilized) Dimer HIF-1α/β Dimer HIF1a_s->Dimer HIF1b HIF-1β (ARNT) HIF1b->Dimer HRE Hypoxia Response Element (DNA) Dimer->HRE Nuclear Translocation & DNA Binding Gene_Expression Target Gene Expression (e.g., VEGF, GLUT1) HRE->Gene_Expression FP_Assay_Workflow Fluorescence Polarization Competition Assay Workflow cluster_reagents Reagent Preparation cluster_assay Assay Plate Setup cluster_measurement Data Acquisition & Analysis cluster_principle Assay Principle VHL_protein VHL Protein Solution Well_mix Mix VHL, Tracer, and Test Compound in Well VHL_protein->Well_mix Fluorescent_ligand Fluorescently Labeled VHL Ligand (Tracer) Fluorescent_ligand->Well_mix Test_compound Test Compound (e.g., this compound) Test_compound->Well_mix Incubation Incubate to Reach Equilibrium Well_mix->Incubation FP_reader Measure Fluorescence Polarization Incubation->FP_reader Data_analysis Calculate IC50/Ki FP_reader->Data_analysis High_FP High Polarization: Tracer bound to VHL (slow rotation) Low_FP Low Polarization: Tracer displaced by inhibitor (fast rotation)

References

The Architectonics of Degradation: A Comparative Guide to Ac-NH-(S,R,S)-AHPC Linker Compositions in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins. A critical component in the design of these heterobifunctional molecules is the linker, which connects the target-binding warhead to the E3 ligase ligand. This guide provides a detailed comparison of the efficacy of different linker compositions when coupled with the widely used Ac-NH-(S,R,S)-AHPC moiety, a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ligase. Understanding the nuanced impact of linker architecture on PROTAC performance is paramount for the rational design of potent and selective protein degraders.

The linker is not a passive spacer; its length, flexibility, and chemical composition are critical determinants of a PROTAC's biological activity.[1][2] These characteristics profoundly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient ubiquitination and subsequent proteasomal degradation of the target protein.[2][3] An improperly designed linker can lead to steric hindrance or an unfavorable orientation of the two proteins, thereby diminishing degradation efficiency.[4]

Quantitative Comparison of Linker Efficacy

To illustrate the impact of linker composition, this section presents a comparative analysis of VHL-recruiting PROTACs targeting the epigenetic reader protein BRD4. These PROTACs utilize a common warhead (JQ1) and the (S,R,S)-AHPC-based VHL ligand but differ in their linker architecture. The data, collated from various studies, highlights how modifications in linker length and composition affect key performance metrics such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

Table 1: Comparative Efficacy of BRD4-Targeting PROTACs with Different Linker Compositions

PROTACLinker CompositionTarget ProteinCell LineDC50 (nM)Dmax (%)
MZ1 4-unit PEG chainBRD4 (preferential)HeLa, H661, H838~25, 8, 23>90
ARV-771 Proprietary PEG-basedBRD2/3/4Castration-Resistant Prostate Cancer (CRPC)< 1 to < 5Not Reported
Compound with Alkyl Linker Varies (e.g., 9-atom alkyl chain)VariesVariesGenerally higher than optimized PEG linkersOften lower
Compound with Rigid Linker Varies (e.g., piperazine, triazole)VariesVariesCan be highly potent if geometry is optimalCan be high

Note: Data is compiled from multiple sources for illustrative purposes.[5] Direct comparison between different studies should be made with caution due to variations in experimental conditions.

The data consistently shows that polyethylene (B3416737) glycol (PEG) linkers are frequently employed and can lead to highly potent degraders, such as MZ1 and ARV-771, which achieve nanomolar DC50 values.[1][5] The hydrophilicity and flexibility of PEG linkers are thought to improve solubility and facilitate the adoption of a productive ternary complex conformation.[1] In contrast, simple alkyl linkers, while synthetically accessible, may suffer from lower solubility and less optimal ternary complex formation.[4] Rigid linkers can be highly effective but require precise design to ensure the correct geometry for protein-protein interactions.[2]

The Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs function by hijacking the cell's native ubiquitin-proteasome system. The process begins with the PROTAC simultaneously binding to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (this compound-Linker-Warhead) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (e.g., BRD4) POI->Ternary_Complex Binds E3_Ligase VHL E3 Ligase E3_Ligase->Ternary_Complex Binds Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycle Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Degradation Western_Blot_Workflow cluster_workflow Experimental Workflow A 1. Cell Seeding & Overnight Adhesion B 2. PROTAC Treatment (Dose-Response) A->B C 3. Cell Lysis & Protein Extraction B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE & Western Blot Transfer D->E F 6. Immunoblotting (Primary & Secondary Abs) E->F G 7. Chemiluminescent Detection F->G H 8. Data Analysis (Densitometry, DC50/Dmax) G->H

References

A Head-to-Head Showdown: VHL vs. CRBN-Based PROTACs for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules offer the unprecedented ability to eliminate specific proteins from the cellular landscape, opening up new avenues for treating a wide range of diseases. A critical design consideration in the development of a PROTAC is the choice of the E3 ubiquitin ligase it recruits to tag the target protein for destruction. The two most prevalently utilized E3 ligases in PROTAC design are the von Hippel-Lindau (VHL) and Cereblon (CRBN) proteins.[1][][3]

This guide provides a comprehensive, head-to-head comparison of VHL- and CRBN-based PROTACs directed against the same therapeutic target, offering researchers, scientists, and drug development professionals a detailed analysis supported by experimental data. We will delve into their mechanisms of action, comparative performance metrics, and the detailed experimental protocols required for their evaluation.

Mechanism of Action: A Tale of Two Ligases

PROTACs function by inducing the formation of a ternary complex, a crucial molecular assembly comprising the target protein (Protein of Interest or POI), the PROTAC molecule itself, and an E3 ubiquitin ligase.[4][5] This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome, effectively eliminating it from the cell.[5][6]

While the overarching mechanism is conserved, the choice between recruiting VHL or CRBN can significantly influence a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[]

PROTAC_Mechanism cluster_vhl VHL-based PROTAC cluster_crbn CRBN-based PROTAC VHL_PROTAC VHL-PROTAC Ternary_VHL POI-PROTAC-VHL Ternary Complex VHL_PROTAC->Ternary_VHL VHL VHL E3 Ligase VHL->Ternary_VHL POI_VHL Target Protein (POI) POI_VHL->Ternary_VHL Ub_VHL Ubiquitination Ternary_VHL->Ub_VHL Proximity-induced Proteasome_VHL 26S Proteasome Ub_VHL->Proteasome_VHL Recognition Degradation_VHL Degradation Proteasome_VHL->Degradation_VHL CRBN_PROTAC CRBN-PROTAC Ternary_CRBN POI-PROTAC-CRBN Ternary Complex CRBN_PROTAC->Ternary_CRBN CRBN CRBN E3 Ligase CRBN->Ternary_CRBN POI_CRBN Target Protein (POI) POI_CRBN->Ternary_CRBN Ub_CRBN Ubiquitination Ternary_CRBN->Ub_CRBN Proximity-induced Proteasome_CRBN 26S Proteasome Ub_CRBN->Proteasome_CRBN Recognition Degradation_CRBN Degradation Proteasome_CRBN->Degradation_CRBN Western_Blot_Workflow start Start cell_culture Cell Culture & PROTAC Treatment start->cell_culture lysis Cell Lysis & Protein Extraction cell_culture->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Target & Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis & Quantification detection->analysis end End analysis->end BET_Signaling_Pathway BET_PROTAC VHL/CRBN-based PROTAC Degradation BRD4 Degradation BET_PROTAC->Degradation BRD4 BRD4 BRD4->Degradation targets Transcription_Factors Transcription Factors (e.g., c-Myc) Degradation->Transcription_Factors downregulates Gene_Expression Oncogene Expression Transcription_Factors->Gene_Expression regulates Cell_Proliferation Cell Proliferation & Survival Gene_Expression->Cell_Proliferation promotes

References

Validating PROTAC-Mediated Protein Degradation: A Comparative Guide to Western Blotting and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, validating the efficacy of Proteolysis Targeting Chimeras (PROTACs) is a critical step in the development of this promising therapeutic modality. This guide provides a comprehensive comparison of Western blotting and alternative methods for confirming PROTAC-mediated protein degradation, complete with experimental data and detailed protocols.

PROTACs represent a novel drug discovery strategy that induces the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.[3] A robust and multifaceted validation process is therefore essential to confirm on-target degradation and assess potential off-target effects.[1] This guide will delve into the widely used Western blot technique and compare it with other orthogonal methods to provide a clear framework for validating PROTAC candidates.

The Gold Standard: Western Blotting for Degradation Assessment

Western blotting is a cornerstone technique for assessing PROTAC-mediated protein degradation. It allows for the separation of proteins by molecular weight and their subsequent detection using specific antibodies, providing a semi-quantitative measure of protein abundance.[1] Key parameters derived from Western blot analysis are the DC50 (the concentration of a PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).[3]

Visualizing the PROTAC Mechanism and Western Blot Workflow

The following diagrams illustrate the PROTAC mechanism of action and the general workflow for its validation using Western blot.

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Proximity-induced Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation Western_Blot_Workflow cluster_CellCulture Cell Culture & Treatment cluster_SamplePrep Sample Preparation cluster_Electrophoresis Electrophoresis & Transfer cluster_Detection Immunodetection & Analysis Cell_Seeding Seed Cells PROTAC_Treatment Treat with PROTAC (Dose-Response/Time-Course) Cell_Seeding->PROTAC_Treatment Cell_Lysis Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quant Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quant Denaturation Denature Proteins Protein_Quant->Denaturation SDS_PAGE SDS-PAGE Denaturation->SDS_PAGE Protein_Transfer Transfer to Membrane (PVDF or Nitrocellulose) SDS_PAGE->Protein_Transfer Blocking Blocking Protein_Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry & Data Analysis (DC50 & Dmax) Detection->Analysis

References

Safety Operating Guide

Navigating the Disposal of Ac-NH-(S,R,S)-AHPC: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Proper Disposal of a Key PROTAC Building Block

For researchers at the forefront of targeted protein degradation, the proper handling and disposal of specialized chemical reagents like Ac-NH-(S,R,S)-AHPC are critical for maintaining a safe and compliant laboratory environment. As a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand, this compound is integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs in development. Due to its bioactive nature, all materials contaminated with this compound must be treated as hazardous chemical waste.

Disposal of this compound and associated waste is not a matter of simple disposal but requires adherence to strict protocols managed through your institution's Environmental Health and Safety (EHS) department. The primary and universally recommended method for the final disposition of this and similar bioactive small molecules is high-temperature incineration by a licensed hazardous waste management facility. Under no circumstances should this compound or any materials that have come into contact with it be discarded in regular trash receptacles or poured down the drain.

Quantitative Data for Disposal Consideration

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following table summarizes key data based on closely related (S,R,S)-AHPC compounds. Researchers must consult the SDS provided by their specific vendor and their institution's EHS guidelines for definitive information.

ParameterGuideline/ValueRelevance to Disposal
Chemical Name Acetyl-amino-(S,R,S)-1-((S)-4-hydroxy-2-(4-(4-methylthiazol-5-yl)benzylcarbamoyl)pyrrolidine-1-carbonyl)-2,2-dimethylpropylEnsures accurate labeling of waste containers for proper identification and handling by EHS personnel.
Molecular Formula C24H32N4O4S (example for the base amine)Aids in the characterization of the waste stream.
Molecular Weight 472.6 g/mol (example for the base amine)Useful for calculating concentrations in waste solutions.
Hazard Codes (Anticipated) H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[1]Dictates the mandatory use of Personal Protective Equipment (PPE) and the segregation of this waste from non-hazardous materials.
Personal Protective Equipment (PPE) Nitrile gloves, safety glasses with side shields, lab coat.Essential for preventing skin and eye contact during handling and waste consolidation.
Waste Segregation Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by EHS.Prevents dangerous chemical reactions and ensures the waste is routed to the correct disposal facility.
Primary Disposal Route Incineration via institutional EHS program.High-temperature incineration is the most effective method for the complete destruction of potent, bioactive compounds.

Experimental Protocol: VHL Ligand Cellular Uptake Assay

The following is a representative protocol for a cellular assay designed to assess the uptake of a VHL ligand like this compound. This protocol highlights the various points at which contaminated waste is generated.

1. Preparation of Stock Solution:

  • Weigh out 5 mg of this compound powder in a chemical fume hood.
  • Dissolve the powder in 1.06 mL of dimethyl sulfoxide (B87167) (DMSO) to create a 10 mM stock solution.
  • Waste Generated: Contaminated weigh paper, microfuge tube, and pipette tips used for weighing and dissolution.

2. Cell Culture and Treatment:

  • Culture a human cell line (e.g., HeLa cells) in a 6-well plate until they reach 70-80% confluency.
  • Prepare serial dilutions of the this compound stock solution in cell culture media to achieve final concentrations ranging from 1 µM to 50 µM.
  • Remove the existing media from the cells and add the media containing the different concentrations of the VHL ligand.
  • Incubate the cells for 4 hours at 37°C.
  • Waste Generated: Contaminated pipette tips, serological pipettes, and culture media containing the compound.

3. Cell Lysis and Analysis:

  • After incubation, wash the cells with phosphate-buffered saline (PBS).
  • Aspirate the PBS and add lysis buffer to each well to extract cellular proteins.
  • Collect the cell lysates for downstream analysis, such as a Western blot, to detect the presence of the VHL ligand or its effect on target proteins.
  • Waste Generated: Contaminated PBS wash, pipette tips, and the 6-well plate.

4. Decontamination:

  • All non-disposable equipment that came into contact with this compound, such as spatulas or glassware, should be decontaminated with a suitable solvent (e.g., ethanol) followed by a thorough washing.
  • Waste Generated: Contaminated wipes and the initial solvent rinse.

Visualizing the Disposal Workflow

The following diagrams illustrate the critical decision-making and operational workflows for the proper disposal of this compound.

G Logical Workflow for this compound Waste Handling cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Disposal Start Start Solid Waste Solid Waste Start->Solid Waste Gloves, Tips, Wipes Liquid Waste Liquid Waste Start->Liquid Waste Media, Buffers, Solvents Sharps Waste Sharps Waste Start->Sharps Waste Needles, Syringes Solid_Container Labeled Solid Hazardous Waste Bin Solid Waste->Solid_Container Liquid_Container Labeled Liquid Hazardous Waste Bottle Liquid Waste->Liquid_Container Sharps_Container Labeled Sharps Container Sharps Waste->Sharps_Container SAA Satellite Accumulation Area Solid_Container->SAA Liquid_Container->SAA Sharps_Container->SAA EHS_Pickup EHS Waste Pickup SAA->EHS_Pickup Incineration Licensed Incineration EHS_Pickup->Incineration

Caption: Logical workflow for handling this compound waste.

experimental_workflow Experimental Workflow & Waste Generation cluster_prep Preparation cluster_treat Cellular Treatment cluster_analysis Analysis cluster_disposal_path Disposal Pathway prep_stock Prepare Stock Solution (this compound in DMSO) waste_prep Waste: Contaminated tips, tubes prep_stock->waste_prep treat_cells Treat Cells with Diluted Compound prep_stock->treat_cells collect_waste Collect all waste in labeled hazardous container waste_prep->collect_waste waste_treat Waste: Contaminated media, plates treat_cells->waste_treat lyse_cells Lyse Cells for Downstream Analysis treat_cells->lyse_cells waste_treat->collect_waste waste_analysis Waste: Contaminated buffers, tips lyse_cells->waste_analysis waste_analysis->collect_waste ehs_disposal Dispose via EHS collect_waste->ehs_disposal

Caption: Waste generation points in a typical cell-based assay.

References

Essential Safety and Handling Protocols for Ac-NH-(S,R,S)-AHPC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Ac-NH-(S,R,S)-AHPC, a research compound understood to be a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand. Due to its nature as a potent, novel compound, stringent safety measures are imperative to ensure personnel safety and environmental protection.

Immediate Safety Concerns

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, related compounds are classified as potent and potentially hazardous. An SDS for a similar compound indicates it may be toxic if swallowed, in contact with skin, or inhaled, and can cause severe skin burns, eye damage, and may be suspected of causing genetic defects. Therefore, it is crucial to handle this compound with the utmost care in a controlled laboratory setting.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure. The required level of PPE is dictated by the specific handling task.

Task Category Primary PPE Secondary/Task-Specific PPE
General Laboratory Operations - Safety glasses with side shields- Standard laboratory coat- Closed-toe footwear- Nitrile gloves
Handling of Powders/Solids - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile)- Chemical-resistant boot or shoe covers- Chemical-resistant apron- Head covering
Handling of Liquids/Solutions - Chemical splash goggles or a face shield- Chemical-resistant gloves (e.g., butyl rubber)- Chemical-resistant apron over a lab coat- Chemical-resistant footwear- Elbow-length gloves for mixing and loading operations
Equipment Cleaning & Decontamination - Chemical splash goggles or a face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Chemical-resistant boots- Respirator (if aerosols or vapors may be generated)

Note: Always consult the manufacturer's guidelines for the proper use, cleaning, and maintenance of all PPE.[1]

Procedural Guidance

Experimental Workflow for Safe Handling

The following workflow outlines the critical steps for safely managing this compound from receipt to disposal, emphasizing containment and decontamination.

Workflow for the Safe Handling of Potent Chemical Compounds cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Designate Handling Area check_vent Ensure Proper Ventilation (e.g., Fume Hood) prep_area->check_vent gather_equip Assemble Equipment & PPE check_vent->gather_equip min_quant Minimize Compound Quantity gather_equip->min_quant review_sds Review SDS (if available) min_quant->review_sds wear_ppe Wear Appropriate PPE review_sds->wear_ppe avoid_contact Avoid Skin/Eye Contact wear_ppe->avoid_contact prevent_aerosol Prevent Aerosol Generation avoid_contact->prevent_aerosol wet_wipe Use Wet-Wiping for Cleaning prevent_aerosol->wet_wipe decon_equip Decontaminate Equipment After Use wet_wipe->decon_equip treat_hazardous Treat as Hazardous Waste decon_equip->treat_hazardous collect_waste Collect in Labeled, Compatible Container treat_hazardous->collect_waste contact_ehs Contact Environmental Health & Safety (EHS) collect_waste->contact_ehs follow_protocols Follow Institutional Disposal Protocols contact_ehs->follow_protocols

Caption: Workflow for the safe handling of potent chemical compounds.

Experimental Protocol: Weighing and Solution Preparation

This protocol provides a step-by-step guide for the safe handling of this compound during weighing and solution preparation.

1. Preparation: 1.1. Don all appropriate PPE as outlined in the table above for handling powders/solids.[2] 1.2. Ensure a chemical fume hood is operational and certified. 1.3. Designate a specific area within the fume hood for handling the compound. 1.4. Assemble all necessary equipment: analytical balance, disposable weigh boat, spatula, vials, and required solvents. 1.5. Place a plastic-backed absorbent liner on the work surface within the fume hood.

2. Weighing: 2.1. Perform all weighing operations within the designated area of the fume hood. 2.2. Use a disposable weigh boat to prevent cross-contamination. 2.3. Carefully transfer the desired amount of this compound to the weigh boat using a dedicated spatula. 2.4. Minimize the generation of dust.

3. Solution Preparation: 3.1. Place the weigh boat containing the compound into the receiving vial. 3.2. Slowly add the solvent to the vial, directed at the compound, to avoid splashing. 3.3. Cap the vial securely and mix by gentle inversion or vortexing until the compound is fully dissolved.

4. Decontamination and Cleanup: 4.1. Decontaminate all work surfaces with an appropriate cleaning agent.[3] 4.2. Decontaminate all reusable equipment according to established laboratory procedures.[1] 4.3. Dispose of all single-use items, including the weigh boat, gloves, and absorbent liner, in a designated hazardous waste container.[1] 4.4. Remove PPE in the reverse order it was put on to avoid self-contamination.[1]

Disposal Plan

As a novel compound, this compound lacks specific, publicly available disposal protocols. Therefore, it must be treated as hazardous waste.[4]

1. Initial Assessment and Containment:

  • Treat as Hazardous: Assume any compound with unknown toxicity or disposal protocol is hazardous.[4]

  • Proper Containment: Collect all waste (solid and liquid) in a chemically compatible, leak-proof container with a secure screw cap.[4]

  • Leave Headroom: Do not fill the container completely; leave at least one inch of headspace to allow for expansion.[4]

2. Labeling and Information Gathering:

  • Label Immediately: Clearly label the waste container with "Hazardous Waste" and the full chemical name "this compound".[4] If it is a solution, list all components and their estimated percentages.

  • Compile Data: Gather all known information about the compound, including its chemical structure and the process that generated it. This is crucial for your institution's safety office.

3. Segregation and Storage:

  • Store Safely: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4]

  • Segregate Incompatibles: Ensure the waste is stored separately from incompatible chemicals.

4. Institutional Disposal:

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department for guidance on the disposal of a novel, potent compound.

  • Follow Institutional Protocols: Adhere strictly to the procedures and timelines provided by your EHS department for waste removal.[4] High-temperature incineration is often the recommended disposal method for many pharmaceuticals.[1]

5. Record Keeping:

  • Maintain Logs: Keep a detailed log of the waste generated, including the chemical name, quantity, and date of generation, as this is good laboratory practice and may be a regulatory requirement.[4]

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.